molecular formula C7H5NO4 B025484 2,6-Pyridinedicarboxylic acid CAS No. 499-83-2

2,6-Pyridinedicarboxylic acid

Katalognummer: B025484
CAS-Nummer: 499-83-2
Molekulargewicht: 167.12 g/mol
InChI-Schlüssel: WJJMNDUMQPNECX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Pyridinedicarboxylic acid (DPA), also known as dipicolinic acid, is a versatile heteroaromatic dicarboxylic acid prized by researchers for its exceptional metal-chelating properties and significant biological roles. This compound serves as a critical building block in coordination chemistry, forming stable complexes with lanthanide and transition metal ions for applications in ion chromatography and the development of synthetic nucleases. A primary research application of DPA is in the study of bacterial endospores. It is a major component, comprising 5-15% of the dry weight of spores from Bacillus and Clostridium genera. DPA is crucial for heat resistance, forming a complex with calcium ions that dehydrates the spore core and stabilizes DNA against denaturation. This makes DPA a definitive biochemical marker for spore detection and sterilization validation, often quantified via its photoluminescence when complexed with terbium ions. Further expanding its utility, DPA is investigated for its antimicrobial and chelating functions. It is used to stabilize peroxyacid equilibrium in sterilizing solutions for food contact surfaces and acts as an organocatalyst in synthetic organic chemistry, for instance, in the one-pot synthesis of 1,5-benzodiazepines. Recent research also explores its structural analogs as inhibitors of metallo-β-lactamase enzymes in drug-resistant bacteria. Key Research Applications: • Spore Biology: Detection and mechanism studies of bacterial endospores. • Coordination Chemistry: Synthesis of metal complexes for catalytic and analytical systems. • Antimicrobial Research: Stabilizer in sterilizing agents and a starting point for novel antimicrobial agents. • Biochemical Research: Intermediate in metabolic pathways and a precursor for nicotinamide adenine dinucleotide (NAD). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJMNDUMQPNECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt)
Record name Dipicolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022043
Record name 2,6-Pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid
Record name 2,6-Pyridinedicarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9962
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,6-Pyridinedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5 mg/mL at 25 °C
Record name 2,6-Pyridinedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0000061 [mmHg]
Record name 2,6-Pyridinedicarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9962
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

499-83-2
Record name 2,6-Pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipicolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipicolinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipicolinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Pyridinedicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-PYRIDINEDICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE81S5CQ0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Pyridinedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 °C
Record name 2,6-Pyridinedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of 2,6-Pyridinedicarboxylic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid, is a molecule of significant interest across various scientific disciplines, from its role in the heat resistance of bacterial spores to its applications as a chelating agent and a building block in the synthesis of pharmaceuticals and other complex molecules. This technical guide provides an in-depth history of the discovery of this important compound, detailing its initial chemical synthesis and its subsequent identification as a natural product. The following sections present a chronological account of its discovery, detailed experimental protocols from key publications, a summary of quantitative data, and visualizations of the synthetic pathways.

A Dual Discovery: From Chemical Synthesis to Natural Isolation

The history of this compound is unique in that its discovery followed two independent paths: one in the realm of synthetic organic chemistry and the other in the field of microbiology.

The first chemical synthesis of a dipicolinic acid is credited to Hoogewerff and van Dorp in 1879 , who produced α,α'-dipyridinedicarboxylic acid. This was followed by the work of W. Epstein in 1885 , who synthesized the compound by the oxidation of α,α'-lutidine (2,6-dimethylpyridine). Shortly after, in 1888, A. Ladenburg described its synthesis from piperidine (B6355638) derivatives. These early syntheses were crucial in establishing the chemical nature of the pyridine (B92270) dicarboxylic acids.

A significant advancement in the chemical synthesis of this compound was reported by Alvin W. Singer and S. M. McElvain in 1935 . They developed a more efficient method for the oxidation of 2,6-dimethylpyridine (B142122) using potassium permanganate (B83412), achieving a notable yield of 64%.[1] This method laid the groundwork for future synthetic approaches.

Decades after its first chemical synthesis, in 1953, J. F. Powell made the remarkable discovery of this compound as a natural product. He isolated the compound from the spores of Bacillus megatherium, identifying it as the substance responsible for the characteristic UV absorption of germinating spore exudates. This discovery opened up a new field of research into the biological role of dipicolinic acid, particularly its contribution to the remarkable heat resistance of bacterial endospores.

Quantitative Data Summary

The following table summarizes the key quantitative data from the pivotal early publications on the characterization of this compound.

PublicationPropertyValue
Singer & McElvain (1935)Yield of this compound64%
Powell (1953)Melting point of isolated acid229 °C (with decomposition)
Powell (1953)Elemental Analysis (C)50.8%
Powell (1953)Elemental Analysis (H)3.1%
Powell (1953)Elemental Analysis (N)8.3%
Powell (1953)Titration equivalent weight81.5 g/equivalent

Experimental Protocols

This section provides detailed methodologies for the key experiments that marked the discovery and characterization of this compound.

Chemical Synthesis via Oxidation of 2,6-Dimethylpyridine (Singer & McElvain, 1935)

This protocol describes a refined method for the synthesis of this compound from 2,6-dimethylpyridine.

  • Reactants:

    • 2,6-Dimethylpyridine

    • Potassium permanganate (KMnO₄)

    • Water

  • Procedure:

    • A solution of 2,6-dimethylpyridine in water is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Potassium permanganate is added portion-wise to the stirred solution. The addition is controlled to maintain a gentle reflux.

    • After the addition of potassium permanganate is complete, the reaction mixture is heated under reflux for several hours to ensure the complete oxidation of the dimethylpyridine.

    • The hot solution is then filtered to remove the manganese dioxide precipitate.

    • The filtrate is concentrated by evaporation.

    • The concentrated solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

    • The precipitated acid is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from hot water.

Isolation from Bacillus megatherium Spores (Powell, 1953)

This protocol details the first isolation of this compound from a natural source.

  • Starting Material:

    • Freeze-dried exudates from germinated Bacillus megatherium spores.

  • Procedure:

    • The freeze-dried exudate is dissolved in a minimum amount of hot water.

    • Upon cooling, the calcium salt of this compound crystallizes out of the solution.

    • The crystalline calcium salt is collected and purified by two further recrystallizations from water.

    • To obtain the free acid, a hot, saturated solution of the purified calcium salt is acidified with hydrochloric acid.

    • The free this compound precipitates as fine, hair-like needles.

    • The precipitated acid is collected by filtration, washed with a small amount of cold water, and dried.

Visualizing the Discovery

The following diagrams illustrate the key experimental workflows in the history of this compound's discovery.

G cluster_synthesis Chemical Synthesis Workflow (Singer & McElvain, 1935) start 2,6-Dimethylpyridine in Water permanganate Add KMnO4 (portion-wise) start->permanganate reflux Heat under Reflux permanganate->reflux filter_mn Filter MnO2 reflux->filter_mn concentrate Concentrate Filtrate filter_mn->concentrate acidify Acidify with HCl concentrate->acidify precipitate Precipitate Acid acidify->precipitate collect Collect & Dry Product precipitate->collect end This compound collect->end G cluster_isolation Isolation from Bacterial Spores Workflow (Powell, 1953) start Spore Exudate dissolve Dissolve in Hot Water start->dissolve crystallize_ca Crystallize Ca Salt dissolve->crystallize_ca recrystallize Recrystallize Ca Salt crystallize_ca->recrystallize redissolve Redissolve in Hot Water recrystallize->redissolve acidify Acidify with HCl redissolve->acidify precipitate_acid Precipitate Free Acid acidify->precipitate_acid collect Collect & Dry Product precipitate_acid->collect end This compound collect->end

References

The Core Role of Dipicolinic Acid in the Heat Resistance of Bacterial Endospores: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of dipicolinic acid (DPA) in the remarkable heat resistance of bacterial endospores. Understanding this mechanism is paramount for developing effective sterilization techniques and novel antimicrobial strategies targeting these resilient dormant structures.

The Mechanism of Dipicolinic Acid-Mediated Heat Resistance

Bacterial endospores, formed by certain bacteria in response to harsh environmental conditions, can withstand extreme temperatures, radiation, and chemical insults. A key factor in their profound heat resistance is the high concentration of dipicolinic acid, which can constitute 5% to 15% of the spore's dry weight.[1] DPA, in conjunction with divalent cations, primarily calcium (Ca²⁺), forms a lattice-like structure within the spore core, known as calcium dipicolinate (Ca-DPA). This complex is fundamental to the spore's thermostability through a multi-faceted mechanism.

Core Dehydration: The accumulation of Ca-DPA within the spore core is a major contributor to the reduction of water content in this central compartment.[2][3][4] This state of low hydration, or dehydration, is inversely correlated with the spore's resistance to wet heat.[3][4][5] By displacing water molecules, the Ca-DPA complex immobilizes the spore's macromolecules, including proteins and nucleic acids. This reduced molecular mobility significantly increases the energy required to denature these essential components, thus enhancing their stability at elevated temperatures.

DNA Protection: Beyond its role in dehydration, the Ca-DPA complex directly contributes to the protection of the spore's genetic material.[1] The complex intercalates between the nucleobases of the DNA, stabilizing it against heat-induced denaturation.[1] This interaction, in concert with the binding of small acid-soluble spore proteins (SASPs), provides robust protection against various forms of DNA damage, including that caused by wet and dry heat.[2][4][6] While SASPs are the primary protectors against DNA damage from wet heat in wild-type spores, the role of DPA becomes crucial in their absence.[2][4]

Protein Stabilization: The dehydrated environment created by Ca-DPA accumulation is critical for protecting spore proteins from inactivation and denaturation when exposed to wet heat.[3][5] In this low-water environment, the flexibility of protein structures is reduced, making them less susceptible to unfolding at high temperatures.

The following diagram illustrates the central role of Ca-DPA in establishing the heat-resistant state of the bacterial endospore core.

DPA_Mechanism cluster_spore Bacterial Endospore Core cluster_effects Biophysical Effects DPA Dipicolinic Acid (DPA) CaDPA Calcium-Dipicolinate (Ca-DPA) Complex DPA->CaDPA Chelation Calcium Calcium Ions (Ca²⁺) Calcium->CaDPA Dehydration Core Dehydration (Reduced Water Content) CaDPA->Dehydration Displaces water DNA_Stabilization Direct DNA Stabilization CaDPA->DNA_Stabilization Intercalates Protein_Stabilization Protein Stabilization Dehydration->Protein_Stabilization Reduces mobility Heat_Resistance Enhanced Wet Heat Resistance Dehydration->Heat_Resistance DNA_Stabilization->Heat_Resistance Protein_Stabilization->Heat_Resistance

Mechanism of Ca-DPA in Spore Heat Resistance.

Quantitative Data on DPA Content and Heat Resistance

The correlation between DPA content and the heat resistance of bacterial endospores has been a subject of extensive research. Heat resistance is often quantified by the decimal reduction time (D-value), which is the time required at a specific temperature to reduce the viable spore population by 90% (one log cycle). The Z-value represents the temperature change required to alter the D-value by a factor of ten. While a direct linear relationship is not always observed, a general trend indicates that higher DPA levels are associated with increased thermoresistance.

Bacterial StrainDPA ContentTreatment Temperature (°C)D-value (minutes)Z-value (°C)Reference
Bacillus subtilis 168Not specified1051.46.3[7][8]
Bacillus subtilis A163Not specified1200.76.1[7][8]
Bacillus sporothermodurans IC4Not specified1310.39.7[7][8]
Clostridium botulinum Giorgio-A56.20% release1053.89 (log reduction)Not specified[9]
Clostridium sporogenes PA3679Not specifiedNot specifiedNot specifiedNot specified[9]
C. beijerinckii DSM 7910.088 pg/spore80Minimal survivalNot specified[5]
C. beijerinckii NCIMB 80524.4 pg/spore8081.5% survival (10 min)Not specified[5]
C. acetobutylicum DSM 7921.98 pg/spore80Low survivalNot specified[5]
C. acetobutylicum DSM 17312.6 pg/spore8037% survival (10 min)Not specified[5]

Experimental Protocols

Accurate determination of DPA content and spore heat resistance is crucial for research in this field. The following sections detail standardized methodologies for these key experiments.

Quantification of Dipicolinic Acid

Several methods are available for the quantification of DPA, with fluorescence-based assays and high-performance liquid chromatography (HPLC) being the most sensitive and widely used.

3.1.1. Terbium-DPA Fluorescence Assay

This method is based on the formation of a highly fluorescent complex between DPA and terbium (Tb³⁺) ions.

  • Principle: DPA chelates with Tb³⁺, and upon excitation with UV light, the complex emits a characteristic green luminescence. The intensity of this fluorescence is directly proportional to the DPA concentration.

  • Spore Preparation and DPA Extraction:

    • Harvest and purify endospores from vegetative cells and debris through repeated washing and centrifugation.

    • Resuspend a known concentration of spores in a suitable buffer.

    • To release DPA, autoclave the spore suspension (e.g., at 121°C for 15-30 minutes) or perform acid hydrolysis (e.g., with 6 M HCl at 95°C for 4 hours).

    • Centrifuge the suspension to pellet the spore debris and collect the supernatant containing the extracted DPA.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of pure DPA.

    • In a microplate, mix the DPA-containing supernatant (or DPA standards) with a solution of terbium chloride (e.g., 10 µM TbCl₃ in 1 M sodium acetate (B1210297) buffer, pH 5.6).

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 270 nm and an emission wavelength of 545 nm.

    • Calculate the DPA concentration in the samples by comparing their fluorescence intensity to the standard curve.

3.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for DPA quantification.

  • Principle: DPA is separated from other components in the sample by reverse-phase chromatography and detected by its UV absorbance or, for higher sensitivity, by fluorescence after post-column derivatization or pre-column chelation with Tb³⁺.

  • Sample Preparation: DPA extraction is performed as described for the fluorescence assay. The supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an appropriate buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection:

      • UV detection at approximately 270 nm.

      • Fluorescence detection (excitation ~270 nm, emission ~545 nm) after post-column addition of a Tb³⁺ solution or with pre-column Tb³⁺ chelation.

  • Quantification: The DPA concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of DPA.

Determination of Spore Heat Resistance (D-value)

The capillary tube method is a common and reliable technique for determining the D-value of bacterial spores.

  • Spore Preparation:

    • Prepare a suspension of purified spores in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration (e.g., 10⁸ spores/mL).

  • Heat Treatment:

    • Seal small aliquots of the spore suspension in sterile capillary tubes.

    • Immerse the capillary tubes in a precisely temperature-controlled water or oil bath set to the desired test temperature.

    • At predetermined time intervals, remove a set of capillary tubes and immediately plunge them into an ice-water bath to rapidly cool and stop the thermal inactivation process.

  • Viable Spore Enumeration:

    • Aseptically break the capillary tubes and release the spore suspension.

    • Perform serial dilutions of the heat-treated spore suspension.

    • Plate the dilutions onto a suitable growth medium (e.g., Trypticase Soy Agar).

    • Incubate the plates under appropriate conditions until colonies are formed.

    • Count the number of colony-forming units (CFUs) to determine the number of surviving spores at each time point.

  • D-value Calculation:

    • Plot the logarithm of the number of surviving spores against the heating time.

    • The D-value is the negative reciprocal of the slope of the linear regression line of this survivor curve.

The following diagram outlines the experimental workflow for assessing the role of DPA in spore heat resistance.

Experimental_Workflow cluster_preparation Spore Preparation and Characterization cluster_analysis Analysis cluster_correlation Data Correlation and Interpretation Spore_Culture Culture and Sporulation of Bacterial Strain Spore_Purification Purification of Endospores Spore_Culture->Spore_Purification DPA_Quantification Quantification of DPA Content (e.g., Terbium Fluorescence Assay or HPLC) Spore_Purification->DPA_Quantification Heat_Resistance_Assay Heat Resistance Determination (D-value calculation via Capillary Tube Method) Spore_Purification->Heat_Resistance_Assay Data_Analysis Correlate DPA Content with Heat Resistance (D-value) DPA_Quantification->Data_Analysis Heat_Resistance_Assay->Data_Analysis Conclusion Elucidation of DPA's Role in Thermostability Data_Analysis->Conclusion

Workflow for DPA and Heat Resistance Analysis.

Conclusion

Dipicolinic acid, in the form of the calcium-dipicolinate complex, is a cornerstone of the exceptional heat resistance observed in bacterial endospores. Its multifaceted role in promoting core dehydration, directly stabilizing DNA, and protecting proteins from thermal denaturation underscores its importance as a target for novel sporicidal agents. For professionals in drug development and sterilization sciences, a thorough understanding of the mechanisms and the quantitative relationship between DPA and heat resistance is essential for designing effective strategies to combat these highly resilient microbial structures. The experimental protocols detailed in this guide provide a robust framework for further investigation into this critical area of microbiology.

References

chemical and physical properties of 2,6-pyridinedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2,6-Pyridinedicarboxylic Acid

Abstract

This compound, also widely known as dipicolinic acid (DPA), is a heterocyclic organic compound with significant applications ranging from analytical chemistry to microbiology and materials science. It is notably recognized for its role in the heat resistance of bacterial endospores. This technical guide provides a comprehensive overview of its core chemical and physical properties, supported by experimental data and protocols. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and detailing key experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate synthesis pathways and biological mechanisms.

Chemical and Physical Properties

This compound is a white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for its key characteristics.

Table 1: General and Structural Information
PropertyValueReference
IUPAC Name pyridine-2,6-dicarboxylic acid[1][3]
Common Synonyms Dipicolinic acid (DPA), 2,6-Dicarboxypyridine[2][4]
CAS Number 499-83-2[2][4]
Molecular Formula C₇H₅NO₄[2][4]
Molecular Weight 167.12 g/mol [1][4][5]
Physical Description White crystalline powder[1][2]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 5[6]
Table 2: Physicochemical Properties
PropertyValueReference
Melting Point 248-250 °C (decomposes)[2][4]
Boiling Point 463.7 °C at 760 mmHg[4]
Flash Point 188 °C - 234.2 °C[2][4]
Vapor Pressure <0.01 hPa (at 20 °C)[2][7]
Density (estimate) 1.52 g/cm³[2]
Autoignition Temperature 620 °C[2][8]
pKa (Strongest Acidic) 2.16 (at 25 °C)[2]
pKa (Strongest Basic) -2.5[3][6]
LogP (Octanol/Water) 0.3 (at 25 °C, pH 1.8)[2]
Table 3: Solubility Data
SolventSolubilityTemperatureReference
Water 5 g/L20 °C[2][4]
Methanol Highest solubility among tested solvents288.15–318.15 K[9][10]
Ethanol Insoluble-[2]
n-Propanol Data available288.15–318.15 K[9]
Isopropanol Data available288.15–318.15 K[9]
Tetrahydrofuran (B95107) (THF) Data available288.15–318.15 K[9]
Acetonitrile Lowest solubility among tested solvents288.15–318.15 K[9][10]
Ethyl Acetate Data available288.15–318.15 K[9]
Toluene Data available288.15–318.15 K[9]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques have been employed to analyze its structure.

  • Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound and its derivatives, providing detailed information about the proton and carbon environments within the molecule.[11][12]

  • Infrared Spectroscopy (FTIR): FTIR spectra reveal the characteristic vibrational frequencies of the functional groups present, notably the carboxylic acid O-H and C=O stretches, and the pyridine (B92270) ring vibrations.[11]

  • Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.[11]

  • Raman Spectroscopy: Raman spectra offer complementary vibrational information to FTIR.[11]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Method 1: Oxidation of 2,6-Dimethylpyridine This is a common laboratory-scale synthesis method.

  • Protocol: 2,6-Dimethylpyridine is oxidized using a strong oxidizing agent such as potassium permanganate.[13] The reaction mixture is typically heated to drive the reaction to completion. After the reaction, the manganese dioxide byproduct is filtered off, and the solution is acidified to precipitate the this compound.

  • Purification: The crude product can be purified by vacuum sublimation, yielding a white crystalline compound.[13] An alternative two-stage industrial process uses sodium bichromate and sulfuric acid for oxidation, followed by purification via heating in water and recrystallization.[14]

Method 2: From 2,6-Dichloropyridine (B45657) This method involves a Grignard-type reaction followed by carboxylation.

  • Protocol: 148 g (1 mol) of 2,6-dichloropyridine is dissolved in 721 g (10 mol) of tetrahydrofuran (THF).[15] 60 g (2.5 mol) of magnesium powder is added under a nitrogen atmosphere.[15] The mixture is heated to 55°C, and 0.55 g (0.005 mol) of 1,2-dibromoethane (B42909) is added as an initiator.[15] The reaction is stirred for 6 hours. The resulting solution is cooled to -15°C, and dried carbon dioxide gas is slowly introduced until the reaction is complete.[15] The solution is then acidified, and the THF is removed to yield the product.[15]

  • Yield and Purity: This method has been reported to achieve a yield of 94.5% with a purity of 97% after extraction.[15]

G Synthesis from 2,6-Dichloropyridine cluster_start Starting Materials cluster_reaction Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Isolation A 2,6-Dichloropyridine D Grignard Reagent Formation (55°C, 6h, N2 atm) A->D B Magnesium (Mg) B->D C Tetrahydrofuran (THF) C->D E Introduce CO2 gas (-15°C) D->E + CO2 F Acidification E->F Acidify G Solvent Removal F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

Solubility Determination Protocol

A static analytical gravimetric method is used to determine the solubility in various solvents.[9]

  • Protocol: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel. The mixture is continuously stirred in a thermostated bath at a specific temperature for a sufficient time to reach solid-liquid equilibrium. After equilibrium is reached, the stirring is stopped, and the solution is allowed to settle. A sample of the supernatant liquid is carefully withdrawn, filtered, and weighed. The solvent is then evaporated, and the remaining solid (the dissolved solute) is weighed. The solubility is calculated from the mass of the solute and the mass of the solvent in the sample. This process is repeated at different temperatures.[9]

Biological Role and Applications

This compound is a molecule of significant biological and industrial importance.

Role in Bacterial Endospore Resistance

Dipicolinic acid is a major component of bacterial endospores, constituting 5% to 15% of the spore's dry weight.[16] It plays a critical role in the remarkable heat resistance of spores produced by genera such as Bacillus and Clostridium.[16]

Inside the spore core, DPA forms a complex with calcium ions (Ca-DPA). This complex has a dual function:

  • Dehydration: The Ca-DPA complex binds free water molecules, leading to the dehydration of the spore core. This dehydration increases the heat resistance of macromolecules within the spore.

  • DNA Protection: The complex intercalates between the nucleobases of the spore's DNA, which significantly increases the DNA's thermal stability and protects it from heat denaturation.[2]

This mechanism is a key survival strategy for these bacteria, and the presence of DPA is often used as a marker for the effectiveness of sterilization processes.[2][16]

G Mechanism of Spore Heat Resistance cluster_effects Effects in Spore Core DPA Dipicolinic Acid (DPA) Complex Ca-DPA Complex DPA->Complex Ca Calcium Ions (Ca2+) Ca->Complex Dehydration Binds Free Water (Dehydration) Complex->Dehydration DNA_Stab Intercalates with DNA Complex->DNA_Stab Result Increased Heat Resistance of Endospore Dehydration->Result DNA_Stab->Result

Caption: Role of DPA in bacterial endospore heat resistance.

Other Applications
  • Chelating Agent: Due to the two carboxylic acid groups, DPA is an excellent chelating agent for various metal ions, including lanthanides and transition metals.[2][16] This property is utilized in ion chromatography and in the synthesis of metal-organic frameworks (MOFs).[10][16]

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes, such as dopamine (B1211576) beta-hydroxylase. Its structural analog, pyridine-2,6-dithiocarboxylic acid, is being investigated as an inhibitor for metallo-β-lactamases, enzymes that confer antibiotic resistance.[17]

  • Materials Science: Recently, it has been used as a passivating agent to reduce electronic defects in perovskite solar cells, improving their efficiency and stability.[18]

  • Chemical Synthesis: It serves as a raw material for producing novel Schiff bases with antioxidant and iron-chelating activities.[16]

References

Unveiling the Solid-State Architecture of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,6-pyridinedicarboxylic acid (dipicolinic acid), a molecule of significant interest in coordination chemistry and drug development. This document outlines detailed experimental protocols for its crystallization and structural determination by single-crystal X-ray diffraction, presents key crystallographic data in a structured format, and discusses the supramolecular architecture established through hydrogen bonding.

Introduction

This compound, also known as dipicolinic acid, is a versatile heterocyclic compound that plays a crucial role as a building block in the synthesis of metal-organic frameworks (MOFs), supramolecular assemblies, and pharmacologically active compounds.[1][2] Its ability to act as a chelating agent through its nitrogen atom and two carboxyl groups makes it a powerful ligand for a wide range of metal ions.[3] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to predicting and controlling its chemical and physical properties, which is paramount for rational drug design and materials engineering. This guide delves into the crystallographic analysis of this compound, focusing on its commonly encountered monohydrate form.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and their subsequent analysis using X-ray diffraction.

Single Crystal Growth of this compound Monohydrate

A common and effective method for obtaining single crystals of this compound monohydrate is through controlled cooling crystallization from an aqueous solution.

Materials and Equipment:

  • This compound (≥99% purity)

  • Deionized water

  • Heating plate with magnetic stirring

  • Crystallization dish or beaker covered with a watch glass

  • Microscope for crystal selection

Procedure:

  • An orange-red crystalline solid of this compound is dispersed in boiling water.[4]

  • The solution is maintained at 100°C for one hour to ensure complete dissolution.[4]

  • The hot, saturated solution is then allowed to cool slowly to room temperature. This slow cooling process is crucial for the formation of well-ordered single crystals.[4]

  • To further improve purity, the obtained crystals can be subjected to recrystallization from water.[4]

  • The resulting solution is cooled to room temperature, leading to the crystallization of this compound.[4]

  • The crystals are then isolated by filtration and washed.[4]

  • After drying, a product with a purity of 99.1% can be obtained, which can be increased to 99.8% through recrystallization.[4]

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a general procedure for the collection and analysis of X-ray diffraction data. Specific parameters may vary depending on the available instrumentation.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope. The crystal is then mounted on a nylon loop using Paratone-N oil.

  • Data Collection: The mounted crystal is placed on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker AXS-KAPPA APEX II or similar). Data is typically collected at a controlled temperature, often 150 K or 296 K, using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).[2] A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction data is processed using software such as CrysAlisPro for data reduction and absorption correction.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods with software like ShelXT and refined against F² using the full-matrix least-squares method with programs such as Olex2.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on aromatic carbons are typically placed in calculated positions, while those involved in hydrogen bonding, such as on carboxyl groups and water molecules, are often located from the difference Fourier map and refined isotropically.

Data Presentation: Crystallographic Parameters

The crystallographic data for this compound monohydrate, as determined by X-ray diffraction, are summarized in the table below.

Parameter Value Reference
Chemical FormulaC₇H₅NO₄·H₂O[4]
Formula Weight185.13 g/mol
Crystal SystemOrthorhombic[4]
Space GroupP2₁2₁2₁[4]
a (Å)12.233[4]
b (Å)9.399[4]
c (Å)6.817[4]
α (°)90[4]
β (°)90[4]
γ (°)90[4]
Volume (ų)782.5
Z4
Final R value5.67% for 964 observed reflections[4]

Structural Analysis and Supramolecular Assembly

The crystal structure of this compound monohydrate reveals a sophisticated network of hydrogen bonds that dictate the overall supramolecular architecture.

The pyridine (B92270) ring exhibits C₂ᵥ symmetry within the limits of experimental error.[4] Notably, the nitrogen atom of the pyridine ring is not protonated; instead, the two carboxylic acid groups exist in their neutral form with distinct carbonyl and hydroxyl groups.[4]

The molecules are organized into layers that are nearly parallel to the (001) plane.[4] Within each layer, molecules are linked by hydrogen bonds to form infinite chains extending along the b-axis.[4] These chains, located at z=1/8 and z=3/8, are further interconnected by O–H···N hydrogen bonds involving the water molecule and the pyridine ring, creating a double-chain structure.[4] These double chains are then packed together primarily through van der Waals forces.[4] This intricate hydrogen-bonding system is also responsible for the observed thermal diffuse scattering in Weissenberg photographs.[4]

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction X-ray Diffraction Analysis cluster_analysis Data Analysis & Visualization start This compound dissolution Dissolution in Boiling Water start->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling crystallization Formation of Single Crystals cooling->crystallization selection Microscopic Selection of Crystal crystallization->selection mounting Mounting Crystal on Diffractometer selection->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Generation of CIF File refinement->cif_file tables Tabulation of Crystallographic Data cif_file->tables visualization Visualization of Crystal Structure cif_file->visualization

References

The Solubility of 2,6-Pyridinedicarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid) in a range of common organic solvents. The data presented is crucial for professionals in chemical research and drug development, where understanding solubility is paramount for process design, crystallization, purification, and formulation. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to aid in the practical application of these methods.

Quantitative Solubility Data

The solubility of this compound (PDCA) has been experimentally determined in various organic solvents at different temperatures. The following tables summarize the mole fraction solubility (x₁) of PDCA, providing a clear basis for solvent selection and process optimization. The data reveals that PDCA exhibits the highest solubility in methanol (B129727) and the lowest in acetonitrile (B52724) among the tested solvents.[1][2][3]

Table 1: Mole Fraction Solubility (x₁) of this compound in Alcohols and Ethers at Various Temperatures (K) [1][2][3]

Temperature (K)MethanolEthanoln-PropanolIsopropanolTetrahydrofuran (THF)1,4-Dioxane
288.150.04590.01170.00710.00530.0115-
293.150.05310.01380.00830.00620.01350.0094
298.150.06120.01610.00970.00730.01580.0111
303.150.07010.01870.01130.00850.01840.0131
308.150.08010.02160.01310.01000.02140.0154
313.150.09110.02490.01520.01160.02480.0181
318.150.10330.02860.01760.01350.02870.0212
323.15-----0.0248
328.15-----0.0289
333.15-----0.0337

Table 2: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents at Various Temperatures (K) [1][2][3]

Temperature (K)Acetic AcidFormic AcidAcetonitrileEthyl AcetateToluene
288.15-0.02950.00070.00210.0001
293.150.02530.03320.00080.00250.0001
298.150.02840.03740.00090.00290.0002
303.150.03180.04200.00110.00340.0002
308.150.03560.04710.00130.00400.0003
313.150.03990.05280.00150.00470.0004
318.150.04460.05910.00180.00550.0005
323.150.0500----
328.150.0559----
333.150.0625----

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide was primarily determined using a static analytical gravimetric method, often referred to as the shake-flask method. This is a reliable and widely used technique for establishing the equilibrium solubility of a solid in a liquid.

Principle of the Gravimetric (Shake-Flask) Method

The core principle of this method is to create a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. This is achieved by agitating an excess amount of the solid solute in the solvent for a sufficient period to reach thermodynamic equilibrium. Once equilibrium is established, a known mass of the clear, saturated supernatant is carefully sampled and the solvent is evaporated. The mass of the remaining solid solute is then determined, allowing for the calculation of solubility.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: Analytical or HPLC grade organic solvents

  • Apparatus:

    • Analytical balance (precision ±0.1 mg)

    • Thermostatically controlled water bath or incubator with an orbital shaker

    • Sealed glass vials or flasks (e.g., 25 mL)

    • Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

    • Drying oven

    • Desiccator

Detailed Experimental Procedure
  • Preparation:

    • Add an excess amount of this compound to several sealed glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in the thermostatic shaker set to the desired constant temperature.

    • Agitate the mixtures at a constant speed. The time required to reach equilibrium can vary but is typically between 24 to 72 hours. It is recommended to perform preliminary kinetic studies to determine the minimum time to reach a stable concentration.

  • Sample Collection and Separation:

    • Once equilibrium is reached, stop the agitation and let the vials stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe.

    • Immediately pass the solution through a syringe filter, also at the experimental temperature, into a pre-weighed container to remove any undissolved micro-particles.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered saturated solution.

    • Place the container in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound.

    • Once the solvent is completely evaporated, cool the container in a desiccator to room temperature.

    • Weigh the container with the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Mass of solute (m₁): (Weight of container with dry residue) - (Weight of empty container)

    • Mass of solvent (m₂): (Weight of container with saturated solution) - (Weight of container with dry residue)

    • Solubility (e.g., in g/100g solvent): (m₁ / m₂) * 100

    • Mole fraction solubility (x₁):

      • Calculate the moles of solute (n₁) = m₁ / M₁ (where M₁ is the molar mass of PDCA, 167.12 g/mol )

      • Calculate the moles of solvent (n₂) = m₂ / M₂ (where M₂ is the molar mass of the solvent)

      • x₁ = n₁ / (n₁ + n₂)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Gravimetric Analysis cluster_calc 5. Calculation A Add excess PDCA to vial B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant temperature (24-72h) C->D E Cease agitation and allow solid to settle (≥2h) D->E F Withdraw supernatant with pre-warmed syringe E->F G Filter into a pre-weighed container F->G H Weigh container with saturated solution G->H I Evaporate solvent in oven H->I J Cool in desiccator I->J K Weigh container with dry residue (to constant mass) J->K L Calculate mass of solute and solvent K->L M Determine solubility (e.g., mole fraction, g/100g) L->M

Caption: Workflow for Solubility Determination via the Gravimetric Shake-Flask Method.

References

The Microbial Production of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is a heterocyclic compound of significant interest due to its unique properties and biological roles. Primarily recognized as a key component of bacterial endospores, DPA contributes to their remarkable resistance to environmental stresses such as heat, radiation, and chemical agents.[1][2][3] This resilience makes spore-forming bacteria a persistent challenge in clinical settings, food safety, and biodefense.[2] Beyond its role in microbial physiology, DPA is also explored as a bio-based precursor for the synthesis of novel polymers.[4][5][6] This technical guide provides a comprehensive overview of the natural occurrence of DPA in microbes, its biosynthesis, quantitative data on its production, and detailed experimental protocols for its analysis.

Natural Occurrence in the Microbial World

The synthesis of DPA is most prominently associated with endospore-forming bacteria, where it can accumulate to substantial levels.

  • Bacterial Endospores: DPA is a universal and specific component of bacterial endospores, particularly within the genera Bacillus and Clostridium.[4][5][7] In the spore core, DPA chelates with divalent cations, predominantly calcium (Ca-DPA), and can constitute 5% to 15% of the spore's dry weight.[2] This Ca-DPA complex is crucial for maintaining the dehydrated state of the spore core, a key factor in its profound heat resistance and long-term dormancy.[2][8] The release of Ca-DPA from the core is a critical and irreversible step in the initiation of spore germination.[2]

  • Fungi: The production of DPA is not exclusive to bacteria. It has also been identified in certain entomogenous fungi. For instance, Cordyceps militaris has been shown to produce DPA, which acts as an inhibitor of prophenoloxidase activation in insects.[9] Phylogenetic analysis suggests that the ability to synthesize DPA may have been acquired by these fungi as they evolved from plant pathogens to insect pathogens.[9]

  • Other Bacteria: While less common, related compounds are produced by other bacteria. For example, Pseudomonas stutzeri and Pseudomonas putida secrete 2,6-pyridinedicarbothioic acid (PDTC), a sulfur-containing analog of DPA that functions as a siderophore for iron scavenging.[10][11] Marine Streptomyces species have also been found to produce iron-bound PDTC.[12]

Quantitative Data on DPA Production

The concentration of DPA varies significantly among different microbial species and strains, as well as with culture conditions. The following tables summarize reported quantitative data for both natural producers and metabolically engineered strains.

Table 1: DPA Content in Natural Microbial Spores

MicroorganismDPA Content per Spore (moles)Reference
Desulfotomaculum geothermicus14.4 x 10⁻¹⁶ ± 0.004 x 10⁻¹⁶[1]
Bacillus subtilis3.65 x 10⁻¹⁶[13]

Table 2: DPA Production in Metabolically Engineered Microorganisms

| Microorganism Strain | Genetic Modifications | Culture Conditions | DPA Titer (g/L) | Reference | | --- | --- | --- | --- | | Escherichia coli (Optimized Strain) | Overexpression of lysC, asd, dapA, dapB; Deletion of lysA, tdh, metA | Supplemented with 5 g/L aspartate | 5.21 |[4][5] | | Escherichia coli (Full Biosynthetic Pathway) | Overexpression of aspartate kinase, dipicolinate synthase, and phosphoenolpyruvate (B93156) carboxylase | Glucose as carbon source | 4.7 |[4][5] | | Bacillus subtilis BSDYvyDVF-gerE | Fine-tuned dipicolinate synthase expression; Disruption of spore coat assembly activator (gerE) | Fed-batch fermentation | 1.25 |[6] |

Biosynthesis of this compound

The primary biosynthetic pathway for DPA in well-studied organisms like Bacillus subtilis branches from the lysine (B10760008) biosynthesis pathway. The key enzymatic step is the condensation of (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA) with pyruvate, catalyzed by dipicolinate synthase.

Signaling Pathway Diagram

The biosynthesis of DPA is intricately linked to the process of sporulation, particularly in Bacillus species. The expression of the dipicolinate synthase operon (dpaAB or spoVF) is under the control of sporulation-specific sigma factors.

DPA_Biosynthesis_Pathway Aspartate L-Aspartate ask ask (Aspartate kinase) Aspartate->ask Aspartyl_P β-Aspartyl- phosphate asd asd (Aspartate-semialdehyde dehydrogenase) Aspartyl_P->asd Aspartate_SA Aspartate- semialdehyde dapA dapA (DHDPA synthase) Aspartate_SA->dapA DHDPA Dihydrodipicolinate dapB dapB (DHDPA reductase) DHDPA->dapB dpaA dpaA DHDPA->dpaA THDPA Tetrahydrodipicolinate Lysine_Pathway Lysine Biosynthesis THDPA->Lysine_Pathway HTPA (2S,4S)-4-Hydroxy- 2,3,4,5-tetrahydrodipicolinate dpaB dpaB (Dipicolinate synthase) HTPA->dpaB DPA 2,6-Pyridinedicarboxylic Acid (DPA) Pyruvate Pyruvate Pyruvate->dpaB ask->Aspartyl_P asd->Aspartate_SA dapA->DHDPA dapB->THDPA dpaA->HTPA dpaB->DPA

DPA Biosynthesis Pathway

It is important to note that while this pathway is well-conserved in Bacillus and Paenibacillus, some anaerobic bacteria, such as certain Clostridium species, may possess an alternative, yet to be fully elucidated, genetic pathway for DPA synthesis.[7]

Experimental Protocols

Accurate quantification of DPA is essential for studying microbial sporulation, germination, and for process monitoring in biotechnological applications. Below are summaries of established methodologies.

DPA Extraction from Bacterial Spores

A common and effective method for releasing DPA from the spore core involves autoclaving or heating in a dilute acidic solution.

  • Objective: To quantitatively release Ca-DPA from the spore core into a soluble form for analysis.

  • Protocol:

    • Prepare a suspension of purified spores in sterile, deionized water. The concentration can range from 0.1 mg of spores to a culture volume of 0.5 mL.[14]

    • Add an equal volume of 40 mM HCl to achieve a final concentration of 20 mM HCl.[14]

    • Transfer the suspension to a sealed, heat-resistant tube.

    • Heat the sample at 100°C for 10-15 minutes.[14]

    • Cool the sample to room temperature.

    • Centrifuge the suspension to pellet spore debris.

    • Collect the supernatant containing the solubilized DPA for subsequent analysis.

Quantification by HPLC with Fluorescence Detection

This is a highly sensitive method that relies on the chelation of DPA with a lanthanide metal, typically terbium (Tb³⁺), which forms a highly fluorescent complex.

  • Objective: To separate and quantify DPA with high sensitivity and specificity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Protocol Summary:

    • Pre-column Chelation: Mix the DPA-containing extract with a solution of terbium chloride (TbCl₃). A common ratio is 1:3 DPA to Tb³⁺ (e.g., final Tb³⁺ concentration of 7.5 mM) to increase the detection range.[1]

    • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Mobile Phase: An isocratic or gradient elution using a buffered mobile phase is employed to separate the Tb-DPA complex from other interfering compounds.

    • Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of approximately 270-280 nm and an emission wavelength of around 545 nm.

    • Quantification: Create a standard curve using known concentrations of pure DPA. The concentration in the sample is determined by comparing its peak area to the standard curve. This method can achieve a limit of detection (LOD) as low as 0.04 nM.[1]

Quantification by Derivative UV Spectroscopy

This method offers a rapid alternative to HPLC, particularly when DPA concentrations are relatively high.

  • Objective: Rapid quantification of DPA by measuring its UV absorbance spectrum.

  • Instrumentation: A UV-Vis spectrophotometer capable of recording derivative spectra.

  • Protocol Summary:

    • Dilute the DPA extract in a buffer solution, for example, 100 mM Tris-HCl at pH 7.6, containing 5 mM Ca²⁺.[14]

    • Record the first derivative of the UV absorbance spectrum from 275 nm to 285 nm.[14]

    • Determine the DPA concentration from the difference in the derivative values between the maximum at approximately 276.6 nm and the minimum at 280 nm.[14]

    • This differential measurement helps to eliminate interference from sloping baselines caused by turbidity or other absorbing compounds.[14] The detection limit for this method is around 1 µM.[14]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of DPA from microbial cultures.

DPA_Analysis_Workflow Start Microbial Culture (e.g., Sporulating Bacteria) Harvest Harvest Cells / Spores (Centrifugation) Start->Harvest Extract DPA Extraction (e.g., 20mM HCl, 100°C, 15 min) Harvest->Extract Clarify Clarify Extract (Centrifugation) Extract->Clarify Supernatant DPA-containing Supernatant Clarify->Supernatant HPLC HPLC-Fluorescence (High Sensitivity) Supernatant->HPLC For low concentrations UV_Spec Derivative UV-Spectroscopy (Rapid Analysis) Supernatant->UV_Spec For high concentrations Quant Data Analysis & Quantification HPLC->Quant UV_Spec->Quant

General Workflow for DPA Analysis

Conclusion

This compound is a molecule of significant biological and industrial importance, primarily produced by spore-forming microorganisms. Its central role in the resistance and dormancy of bacterial endospores makes it a key target for sterilization and decontamination strategies. Furthermore, advances in metabolic engineering are paving the way for the sustainable production of DPA as a platform chemical. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in microbiology, drug development, and biotechnology, facilitating further exploration into the fascinating world of this microbial metabolite.

References

Thermal Decomposition of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid (DPA). It consolidates available data on the thermal properties, decomposition products, and kinetic analysis of this compound and its derivatives. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) are presented to facilitate further research. The guide also features a hypothesized thermal decomposition pathway, illustrated with a custom-generated diagram. All quantitative data is summarized in structured tables for ease of reference and comparison. This document is intended to be a critical resource for professionals working with this compound in pharmaceutical development and materials science, where thermal stability is a crucial parameter.

Introduction

This compound (dipicolinic acid, DPA) is a pyridine-based dicarboxylic acid with significant applications in various fields. It is a key component in bacterial spores, contributing to their heat resistance.[1] In industrial applications, it serves as a chelating agent and a building block for the synthesis of polymers and pharmaceuticals.[2][3] Understanding the thermal stability and decomposition behavior of this compound is paramount for its safe handling, processing, and the development of stable formulations.

This guide details the thermal decomposition characteristics of this compound, drawing from available literature on its properties and those of closely related compounds.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented in Table 1. There is some variation in the reported melting point, with most sources indicating that it decomposes at or near its melting temperature.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueReferences
Molecular FormulaC₇H₅NO₄
Molecular Weight167.12 g/mol
Melting Point248-250 °C (decomposes)[4]
Decomposition Temp.~248 °C[4]
Boiling Point463.7 °C at 760 mmHg[5]
Flash Point188 °C[5]
Density1.551 g/cm³[5]
Solubility in Water5 mg/mL at 25 °C[5]
AppearanceWhite crystalline powder[4]

Thermal Decomposition Analysis

The thermal decomposition of this compound can be investigated using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Hypothesized Decomposition Pathway

The primary thermal decomposition pathway for many carboxylic acids is decarboxylation. For this compound, it is hypothesized that the initial step involves the loss of one or both carboxyl groups as carbon dioxide. Subsequent fragmentation of the pyridine (B92270) ring would occur at higher temperatures. The presence of a nitrogen heteroatom influences the decomposition, leading to the formation of nitrogen oxides under oxidative conditions.

The proposed initial step of decarboxylation is illustrated in the logical relationship diagram below.

G Logical Flow of Initial Decomposition A This compound at Elevated Temperature B Decarboxylation (Loss of CO2) A->B C Formation of Picolinic Acid or Pyridine B->C D Further Fragmentation of Pyridine Ring C->D

Initial steps in the thermal decomposition of this compound.
Expected Decomposition Products

Under inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres, the decomposition products are expected to differ. Table 2 summarizes the likely products based on the compound's structure and data from related compounds. Pyrolysis studies have identified a pyridine ketonium ion (C6H3ON+) as a characteristic fragment of dipicolinic acid.[6]

Table 2: Expected Thermal Decomposition Products

AtmosphereExpected ProductsReferences
Inert (e.g., N₂)Carbon dioxide (CO₂), Carbon monoxide (CO), Pyridine and its fragments[4]
Oxidative (e.g., Air)Carbon dioxide (CO₂), Carbon monoxide (CO), Water (H₂O), Nitrogen oxides (NOx)[4]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

This protocol is designed to measure the mass loss of this compound as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum crucible.

  • Experimental Conditions:

    • Temperature Program: Heat from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

    • Atmosphere: Dry nitrogen or air at a flow rate of 50 mL/min.

    • Data Collection: Record mass loss and temperature continuously. The first derivative of the mass loss curve (DTG) should also be recorded to determine the temperatures of maximum decomposition rates.

The following diagram illustrates a typical TGA experimental workflow.

G TGA Experimental Workflow A Sample Preparation (5-10 mg) B Place Sample in TGA Instrument A->B C Purge with N2 or Air (50 mL/min) B->C D Heat from Ambient to 600 °C at 10 °C/min C->D E Record Mass Loss vs. Temperature (TG Curve) D->E F Calculate Derivative (DTG Curve) E->F G Data Analysis E->G F->G G Kinetic Analysis Workflow A Perform TGA at Multiple Heating Rates (e.g., 5, 10, 15, 20 °C/min) B Obtain Mass Loss vs. Temperature Data for Each Rate A->B C Calculate Conversion (α) as a Function of Temperature B->C D Apply Isoconversional Methods (KAS, FWO) C->D E Determine Activation Energy (Ea) as a Function of Conversion D->E

References

An In-Depth Technical Guide on the pKa Values of 2,6-Pyridinedicarboxylic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid, in an aqueous environment. This essential physicochemical parameter is critical for understanding the molecule's behavior in various applications, including its role as a bacterial spore biomarker, its function in coordination chemistry, and its potential applications in pharmaceutical development.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 6 positions. This structure confers its acidic properties and its ability to act as a chelating agent for various metal ions. The ionization state of the carboxylic acid groups and the pyridine nitrogen is dictated by the pH of the surrounding aqueous medium, a behavior quantified by its pKa values.

Dissociation Equilibria of this compound

This compound is a tribasic acid, with three distinct dissociation steps corresponding to the deprotonation of the two carboxylic acid groups and the protonated pyridine nitrogen. The stepwise dissociation can be represented as follows:

  • First Dissociation (pKa1): The loss of the first proton from one of the carboxylic acid groups.

  • Second Dissociation (pKa2): The loss of the second proton from the remaining carboxylic acid group.

  • Third Dissociation (pKa3): The deprotonation of the pyridinium (B92312) ion.

The following diagram illustrates these dissociation equilibria:

Dissociation H3A_plus H₃A⁺ (Fully Protonated) H2A H₂A (Zwitterion) H3A_plus->H2A pKa1 HA_minus HA⁻ (Monoanion) H2A->HA_minus pKa2 A2_minus A²⁻ (Dianion) HA_minus->A2_minus pKa3

Dissociation equilibria of this compound.

Summary of pKa Values

The pKa values of this compound have been determined by various experimental techniques. The table below summarizes the reported values under specified conditions.

pKa ValueReported ValueTemperature (°C)Ionic Strength (M)Method
pKa1 2.16250.1 (KCl)Potentiometric Titration
pKa2 5.00250.1 (KCl)Potentiometric Titration
pKa1 2.3Not SpecifiedNot SpecifiedRaman and UV-Vis Spectroscopy[1]
pKa2 4.8Not SpecifiedNot SpecifiedRaman and UV-Vis Spectroscopy[1]

Note: The third pKa value, corresponding to the deprotonation of the pyridinium nitrogen, is expected to be significantly lower than the carboxylic acid pKas and is often not determined in the same experimental window.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for the accurate characterization of a molecule's acid-base properties. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring the change in pH of a solution upon the incremental addition of a titrant.[2]

Principle: A solution of the analyte (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is measured after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons have been neutralized. For a diprotic acid, two distinct equivalence points and two half-equivalence points will be observed.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, CO₂-free water.

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is also CO₂-free.

    • Prepare a solution of a background electrolyte, such as 0.1 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00 and 7.00).

  • Titration Procedure:

    • Place a known volume (e.g., 50.0 mL) of the this compound solution into a thermostatted titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Add the background electrolyte to achieve the desired ionic strength.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Stir the solution gently with a magnetic stirrer.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence points from the inflection points of the titration curve. This can be done by examining the first or second derivative of the curve.

    • The pKa1 is the pH at the volume of NaOH corresponding to half of the first equivalence point volume.

    • The pKa2 is the pH at the volume of NaOH corresponding to the midpoint between the first and second equivalence points.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The acidic (H₂A), zwitterionic (HA), and basic (A²⁻) forms of this compound will have different molar absorptivities at specific wavelengths. By measuring the absorbance of solutions at various pH values, the ratio of the different species in equilibrium can be determined. The Henderson-Hasselbalch equation can then be used to calculate the pKa values.

Detailed Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known and stable pH values covering the range around the expected pKa values (e.g., from pH 1 to 7).

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of sample solutions by diluting the stock solution with each of the buffer solutions to a constant final concentration.

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution against a blank containing the corresponding buffer.

    • Identify the wavelengths of maximum absorbance (λmax) for the fully protonated and deprotonated species by measuring the spectra in highly acidic (e.g., pH 1) and moderately basic (e.g., pH 7) solutions, respectively.

  • Data Analysis:

    • Plot the absorbance at the selected λmax values against the pH of the solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance.

    • Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A - A_B) / (A_A - A)) where:

      • A is the absorbance of the solution at a given pH.

      • A_A is the absorbance of the fully protonated (acidic) form.

      • A_B is the absorbance of the deprotonated (basic) form.

Logical Workflow for pKa Determination

The following diagram outlines the logical workflow for the experimental determination of pKa values.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution calibrate Calibrate pH Meter prep_analyte->calibrate measure_abs Measure Absorbance at various pH prep_analyte->measure_abs prep_titrant Prepare & Standardize Titrant (Potentiometry) titrate Perform Titration prep_titrant->titrate prep_buffers Prepare Buffer Solutions (Spectrophotometry) prep_buffers->measure_abs calibrate->titrate plot_curve Plot Titration Curve titrate->plot_curve plot_abs Plot Absorbance vs. pH measure_abs->plot_abs find_ep Determine Equivalence Points plot_curve->find_ep calc_pka_pot Calculate pKa from Half-Equivalence Points find_ep->calc_pka_pot calc_pka_spec Calculate pKa from Sigmoidal Fit / Equation plot_abs->calc_pka_spec

Workflow for pKa determination.

References

The Molecular Geometry of Dipicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipicolinic acid (pyridine-2,6-dicarboxylic acid), a key component in bacterial spores and a versatile chelating agent, possesses a molecular geometry crucial to its biological function and chemical reactivity.[1] This technical guide provides an in-depth analysis of the molecular structure of dipicolinic acid, supported by experimental data from X-ray crystallography. Furthermore, it outlines detailed experimental protocols for its structural determination and quantification, and visualizes its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in drug development, microbiology, and materials science.

Molecular Geometry of Dipicolinic Acid Monohydrate

The precise three-dimensional arrangement of atoms in dipicolinic acid has been determined through single-crystal X-ray diffraction of its monohydrate form. The crystal structure reveals a planar pyridine (B92270) ring, with the two carboxyl groups slightly twisted out of the plane of the ring.

Data Presentation: Bond Lengths and Angles

The following tables summarize the experimentally determined bond lengths and angles for dipicolinic acid monohydrate. These values were obtained from the crystal structure determination by Takusagawa et al. (1973).

Bond Length (Å)
N(1)-C(2)1.345
N(1)-C(6)1.344
C(2)-C(3)1.385
C(3)-C(4)1.383
C(4)-C(5)1.382
C(5)-C(6)1.386
C(2)-C(7)1.512
C(6)-C(8)1.511
C(7)-O(1)1.298
C(7)-O(2)1.211
C(8)-O(3)1.297
C(8)-O(4)1.212
Angle Degrees (°)
C(6)-N(1)-C(2)118.4
N(1)-C(2)-C(3)121.2
C(2)-C(3)-C(4)119.3
C(3)-C(4)-C(5)118.5
C(4)-C(5)-C(6)119.3
C(5)-C(6)-N(1)121.3
N(1)-C(2)-C(7)115.8
C(3)-C(2)-C(7)123.0
N(1)-C(6)-C(8)115.7
C(5)-C(6)-C(8)123.0
C(2)-C(7)-O(1)113.6
C(2)-C(7)-O(2)122.1
O(1)-C(7)-O(2)124.3
C(6)-C(8)-O(3)113.7
C(6)-C(8)-O(4)122.0
O(3)-C(8)-O(4)124.3

Experimental Protocols

Single-Crystal X-ray Diffraction of an Organic Compound

This protocol outlines the key steps for determining the molecular structure of an organic compound like dipicolinic acid using single-crystal X-ray diffraction.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, well-ordered crystal of high purity, typically 0.1-0.4 mm in each dimension.

  • Procedure:

    • Dissolve the purified organic compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

    • Employ a slow crystallization technique such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

    • Carefully examine the resulting crystals under a polarizing microscope to select a single, transparent crystal with well-defined faces and no visible cracks or defects. A good single crystal will exhibit uniform extinction of polarized light every 90 degrees of rotation.[2]

2. Data Collection:

  • Objective: To measure the intensities of the X-ray beams diffracted by the crystal.

  • Procedure:

    • Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Perform a preliminary scan to assess the crystal quality and determine the unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions.

  • Procedure:

    • Process the raw diffraction data, including integration of reflection intensities and correction for experimental factors like absorption.

    • Determine the space group from the systematic absences in the diffraction pattern.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map.

Determination of Dipicolinic Acid by UV-Vis Derivative Spectroscopy

This protocol is adapted from the method for determining dipicolinic acid in bacterial spores and can be used for its quantification in solution.[3]

1. Sample Preparation:

  • Prepare a stock solution of dipicolinic acid of known concentration in a suitable solvent (e.g., 20 mM HCl).

  • Prepare a series of standard solutions by diluting the stock solution to cover the desired concentration range.

  • For unknown samples, ensure they are appropriately diluted to fall within the linear range of the assay.

2. Spectroscopic Measurement:

  • Use a UV-Vis spectrophotometer capable of recording derivative spectra.

  • Record the first derivative of the UV absorbance spectrum for each standard and unknown sample over the wavelength range of 275 nm to 285 nm.[3]

3. Data Analysis:

  • Determine the difference in the first derivative values between the maximum at approximately 276.6 nm and the minimum at approximately 280 nm for each spectrum.[3]

  • Construct a calibration curve by plotting the difference in derivative values versus the concentration of the standard solutions.

  • Determine the concentration of the unknown samples by interpolating their derivative difference values on the calibration curve. The use of the difference between two first derivative values helps to minimize interference from sloping baselines.[3]

Biosynthesis of Dipicolinic Acid

Dipicolinic acid is synthesized in bacteria from intermediates of the lysine (B10760008) biosynthetic pathway. The final step involves the enzymatic conversion of dihydrodipicolinate. The following diagram illustrates the key steps in the biosynthesis of dipicolinic acid.

Dipicolinic_Acid_Biosynthesis Aspartate L-Aspartate AspartylPhosphate L-Aspartyl- phosphate Aspartate->AspartylPhosphate Aspartate kinase (lysC) AspartateSemialdehyde L-Aspartate- semialdehyde AspartylPhosphate->AspartateSemialdehyde Aspartate-semialdehyde dehydrogenase (asd) Dihydrodipicolinate Dihydrodipicolinate AspartateSemialdehyde->Dihydrodipicolinate Dihydrodipicolinate synthase (dapA) Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Dihydrodipicolinate reductase (dapB) DipicolinicAcid Dipicolinic Acid Dihydrodipicolinate->DipicolinicAcid Dihydrodipicolinate oxidase (dpo) Lysine L-Lysine Tetrahydrodipicolinate->Lysine Multiple steps

Caption: Biosynthesis pathway of dipicolinic acid from L-aspartate.

References

An In-depth Technical Guide to the Synthesis of 2,6-Pyridinedicarboxylic Acid from 2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,6-pyridinedicarboxylic acid, also known as dipicolinic acid, from the readily available starting material, 2,6-dimethylpyridine (B142122) (2,6-lutidine). This key intermediate is crucial in the synthesis of various pharmaceuticals, metal complexes, and coordination polymers. This document details various oxidation methodologies, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in selecting and implementing the most suitable synthetic strategy.

Overview of Synthetic Strategies

The conversion of 2,6-dimethylpyridine to this compound involves the oxidation of the two methyl groups to carboxylic acids. Several effective methods have been developed, each with distinct advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. The most prominent methods include:

  • Potassium Permanganate (B83412) Oxidation: A classic and robust method utilizing a strong oxidizing agent.

  • Hexavalent Chromium Oxidation: A two-stage process involving the formation of an intermediate complex with chromic anhydride (B1165640).

  • Liquid-Phase Catalytic Oxidation: A more modern and "green" approach employing a catalyst and an oxygen source.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and conditions.

MethodOxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Potassium Permanganate OxidationKMnO₄NoneWaterReflux (approx. 100)0.5 (microwave)86>95 (after recrystallization)[1]
Hexavalent Chromium OxidationSodium Dichromate (source of CrO₃)NoneSulfuric Acid/Water90-1103.580-9099.7[2]
Liquid-Phase Catalytic OxidationOxygen/Air/OzoneMetal Porphyrins (e.g., Co(OTHPHA)₂)Water60-1002-493-96>99.6[3]

Experimental Protocols

Method 1: Potassium Permanganate Oxidation (Microwave-Assisted)

This protocol is adapted from a microwave-assisted synthesis approach, which significantly reduces the reaction time compared to conventional heating.

Materials:

  • 2,6-Dimethylpyridine (5.0 mmol)

  • Potassium permanganate (KMnO₄) (22.5 mmol)

  • Deionized water (20 mL)

  • Sulfuric acid (70%)

  • Ice-water bath

Equipment:

  • 250 mL round-bottomed flask

  • Commercial microwave reactor with a reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • In a 250 mL round-bottomed flask, combine 2,6-dimethylpyridine (5.0 mmol) and potassium permanganate (22.5 mmol) with 20 mL of water.[1]

  • Place the flask in the microwave reactor and attach the reflux condenser.

  • Irradiate the mixture at 375 W for 30 minutes.[1] The reaction is complete when the purple color of the permanganate has disappeared.

  • After the reaction, filter the hot mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice-water bath.

  • Acidify the filtrate with 70% sulfuric acid to a pH of approximately 2-3 to precipitate the this compound.[1]

  • Collect the white precipitate by suction filtration.

  • Recrystallize the crude product from hot water to obtain analytically pure this compound.[1]

Method 2: Hexavalent Chromium Oxidation

This two-stage process, detailed in US Patent 4,419,515, involves the formation and subsequent hydrolysis of a chromium complex.

Materials:

  • 2,6-Dimethylpyridine (53.5 g)

  • Sodium bichromate dihydrate (450 g)

  • Concentrated sulfuric acid (65%)

  • Deionized water

Equipment:

  • Reactor vessel made of anticorrosive material

  • Stirring apparatus

  • Heating and cooling system

  • Filtration apparatus

Procedure:

Stage 1: Formation of the Intermediate Complex

  • Prepare a solution of sodium bichromate by dissolving 450 g of sodium bichromate dihydrate in 200 g of water. This results in a solution with a chromic anhydride concentration of approximately 46.5% by weight.[2]

  • Prepare a solution of 2,6-dimethylpyridine by dissolving 53.5 g in 525 g of 65% sulfuric acid.[2]

  • Heat the reactor to 90°C.

  • Over a period of 2.5 hours, gradually and simultaneously introduce both the sodium bichromate solution and the 2,6-dimethylpyridine solution into the reactor.[2]

  • Increase the temperature to about 100°C and continue the reaction for an additional hour.[2]

  • Cool the reaction mixture to approximately 25°C while stirring.

  • Filter the mixture to collect the precipitated orange-red crystalline solid, which is the intermediate molar addition compound of this compound and chromic anhydride.[2]

Stage 2: Hydrolysis and Isolation

  • Transfer the filtered solid to a suitable vessel.

  • Add water at a water-to-solid weight ratio of between 5 and 15 (e.g., for 100 g of dry solid, add 500-1500 mL of water).[2]

  • Heat the suspension to 80-100°C for 1-2 hours.[2]

  • Cool the mixture to 0-15°C to crystallize the this compound.[2]

  • Filter the mixture to collect the white crystalline product.

  • Wash the product with water and dry to obtain high-purity this compound.[2]

Method 3: Liquid-Phase Catalytic Oxidation

This method, described in Chinese Patent CN103497152A, offers a more environmentally friendly alternative using a recoverable catalyst.

Materials:

  • 2,6-Dimethylpyridine (100 g)

  • Metal porphyrin catalyst (e.g., Co(OTHPHA)₂) (0.5 - 2.5 g)

  • Initiator (e.g., Sodium Bromide) (1.0 - 3.0 g)

  • Deionized water (500 mL)

  • Oxygen-containing gas (air, oxygen, or ozone)

  • Sodium hydroxide (B78521) solution (15%)

  • Hydrochloric acid (15%)

Equipment:

  • 1000 mL three-necked flask equipped with a thermometer, gas inlet, and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In the three-necked flask, add 500 mL of water, the initiator (e.g., 1.0 g Sodium Bromide), and the catalyst (e.g., 2.5 g Co(OTHPHA)₂).[3]

  • Add 100 g of 2,6-dimethylpyridine to the flask.[3]

  • Begin mechanical stirring and start bubbling the oxygen-containing gas (e.g., oxygen) through the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and maintain for 2-4 hours.[3] Monitor the reaction progress by a suitable method like HPLC.

  • Once the reaction is complete, stop the gas flow and filter the mixture to recover the catalyst.[3]

  • To the filtrate, add 15% sodium hydroxide solution dropwise until the pH reaches 9. This will cause the solution to separate into layers.[3]

  • Separate the lower aqueous layer.

  • Acidify the aqueous layer with 15% hydrochloric acid to a pH of 5 to precipitate the product.[3]

  • Filter the precipitate and dry it under reduced pressure to obtain the final product.[3]

Visualizations

General Synthesis Pathway

G Start 2,6-Dimethylpyridine Oxidation Oxidation of Methyl Groups Start->Oxidation [Oxidizing Agent] End This compound Oxidation->End

Caption: General oxidation pathway from 2,6-dimethylpyridine.

Experimental Workflow for Liquid-Phase Catalytic Oxidation

G cluster_0 Reaction cluster_1 Work-up and Purification A 1. Mix 2,6-Lutidine, Water, Catalyst, Initiator B 2. Heat and Stir under Oxygen Atmosphere A->B C 3. Monitor Reaction (e.g., HPLC) B->C D 4. Filter to Recover Catalyst C->D E 5. Adjust Filtrate pH to 9 with NaOH D->E F 6. Separate Aqueous Layer E->F G 7. Acidify to pH 5 with HCl F->G H 8. Filter and Dry Product G->H

Caption: Workflow for the catalytic synthesis of this compound.

Comparison of Oxidation Methods

G Start 2,6-Dimethylpyridine Method1 Potassium Permanganate Oxidant: KMnO₄ Conditions: High Temp Pros: Robust Cons: Stoichiometric Waste Start->Method1 Method2 Hexavalent Chromium Oxidant: CrO₃ Conditions: Strong Acid Pros: High Purity Cons: Toxic Waste Start->Method2 Method3 Catalytic Oxidation Oxidant: O₂/Air Conditions: Mild Pros: Green, High Yield Cons: Catalyst Cost Start->Method3 End This compound Method1->End Method2->End Method3->End

Caption: Comparison of different synthetic routes.

References

An In-depth Technical Guide to 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-pyridinedicarboxylic acid, a molecule of significant interest across multiple scientific disciplines. It details the compound's fundamental chemical identity, its critical role in the heat resistance of bacterial endospores, its function as a potent metal-chelating agent, and its emerging applications in enzyme inhibition and materials science. This document consolidates key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its core mechanisms of action to support advanced research and development.

Chemical Identity and Physicochemical Properties

This compound, a dipicolinic acid, is a heterocyclic organic compound. Its structure consists of a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 6 positions.

  • IUPAC Name: Pyridine-2,6-dicarboxylic acid[1]

  • CAS Number: 499-83-2[2]

  • Synonyms: Dipicolinic acid (DPA), 2,6-Dicarboxypyridine[1]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₅NO₄[2]
Molecular Weight167.12 g/mol [1]
Melting Point248-250 °C (decomposes)[3]
Water Solubility5 g/L (20 °C)
AppearanceWhite crystalline solid

Biological and Biochemical Roles

This compound plays several crucial roles in biological systems, primarily stemming from its unique structure which allows it to act as a powerful tridentate chelating agent.[3]

Bacterial Endospore Heat Resistance

The most well-documented role of dipicolinic acid is as a key component of bacterial endospores, particularly in genera such as Bacillus and Clostridium. It can constitute 5% to 15% of the spore's dry weight.[4] Within the spore core, it forms a complex with calcium ions (Ca²⁺-DPA).[4] This complex is integral to the spore's remarkable resistance to heat and other environmental stressors. The proposed mechanism involves the Ca²⁺-DPA complex binding free water molecules, leading to the dehydration of the spore core. This dehydration increases the thermal stability of macromolecules.[4] Additionally, the complex intercalates between DNA nucleobases, further protecting the genetic material from heat-induced denaturation.[4]

spore_resistance cluster_spore Bacterial Spore Core DPA Dipicolinic Acid (DPA) Ca_DPA Ca²⁺-DPA Complex DPA->Ca_DPA Ca Calcium Ions (Ca²⁺) Ca->Ca_DPA Dehydration Dehydration of Core Ca_DPA->Dehydration Binds Stabilization DNA Stabilization Ca_DPA->Stabilization Intercalates with Water Free Water Molecules Water->Dehydration Removes DNA Spore DNA DNA->Stabilization Heat_Resistance Heat Resistance Dehydration->Heat_Resistance Stabilization->Heat_Resistance

Mechanism of DPA-mediated spore heat resistance.
Metal Chelation

The nitrogen atom of the pyridine ring and the two carboxylate groups allow dipicolinic acid to act as a potent tridentate ligand for a wide range of metal ions.[3] This chelating ability is fundamental to its biological functions and industrial applications. Table 2 summarizes the stability constants (log β₂) for the formation of 1:2 metal-ligand complexes with several divalent cations.

Metal Ionlog β₂ (1:2 Complex)Reference
Cu(II)16.1[5]
Pb(II)11.8[5]
Cd(II)11.0[5]
Zn(II)9.42[6]
Ni(II)11.9[6]
Enzyme Inhibition

The strong metal-chelating properties of this compound make it an effective inhibitor of metalloenzymes.

New Delhi Metallo-β-lactamase-1 (NDM-1): NDM-1 is a zinc-dependent enzyme that confers broad-spectrum resistance to β-lactam antibiotics. Dipicolinic acid inhibits NDM-1 by chelating the essential Zn²⁺ ions from the enzyme's active site, thereby inactivating it.[7] While dipicolinic acid itself acts as a metal-stripping agent, derivatives have been developed that form stable ternary complexes with the enzyme and zinc, exhibiting potent inhibition.[8][9][10] For example, a derivative has been identified with an IC₅₀ value of approximately 80 nM against NDM-1.[8][10]

NDM1_inhibition cluster_enzyme NDM-1 Active Site NDM1_active Active NDM-1 Enzyme Zn1 Zn²⁺ Zn2 Zn²⁺ NDM1_inactive Inactive Apo-Enzyme NDM1_active->NDM1_inactive Inactivation DPA_Zn_complex DPA-Zn²⁺ Complex Zn1->DPA_Zn_complex Zn2->DPA_Zn_complex DPA Dipicolinic Acid (DPA) DPA->NDM1_inactive Chelates & Removes Zn²⁺

Inhibition of NDM-1 via zinc chelation by DPA.

Dopamine (B1211576) β-hydroxylase (DBH): This enzyme, which catalyzes the conversion of dopamine to norepinephrine, is also inhibited by picolinic acid derivatives. This inhibition suggests potential applications for such compounds as antihypertensive agents.[11]

Key Applications

  • Antimicrobial Agents: Used in sterilizing solutions to control microbial growth in food products.[12]

  • Ion Chromatography: Employed in the preparation of lanthanide and transition metal complexes for use as eluents or for post-column derivatization.[3]

  • Materials Science: Utilized as a synergistic passivating agent in perovskite solar cells, where it heals electronic defects and inhibits ion migration, significantly improving power conversion efficiency and stability.[5]

Experimental Protocols

Synthesis via Oxidation of 2,6-Dimethylpyridine (B142122)

A common laboratory-scale synthesis involves the oxidation of 2,6-dimethylpyridine.

  • Reactants: 2,6-dimethylpyridine, Potassium tert-butoxide (t-BuOK), 18-crown-6 (B118740) (phase-transfer catalyst), Oxygen.

  • Procedure:

    • Dissolve 2,6-dimethylpyridine in a suitable solvent.

    • Add t-BuOK and the 18-crown-6 catalyst.

    • Bubble oxygen gas through the stirring reaction mixture.

    • Monitor the reaction for completion (e.g., by TLC or GC).

    • Upon completion, acidify the reaction mixture to precipitate the product.

    • Filter, wash, and dry the resulting solid to yield this compound.

  • Reported Yield: Approximately 69%.[13]

Quantification in Bacterial Spores via HPLC

This protocol outlines a highly sensitive method for determining DPA concentrations, which can be correlated to endospore numbers.[12][14][15]

  • Principle: DPA forms a highly fluorescent complex with terbium (Tb³⁺). This complex can be detected and quantified using HPLC with fluorescence detection.

  • Sample Preparation (Spore Lysis):

    • Suspend spores in an acidic solution (e.g., 0.2 M potassium phosphate, pH 1.8).[13]

    • Heat the suspension at 100°C for 10-20 minutes to lyse the spores and release DPA.[13]

    • Centrifuge to pellet debris and collect the supernatant containing the extracted DPA.

  • Chromatographic Method (Pre-column Derivatization):

    • Derivatization: Mix the extracted sample with a solution of terbium chloride (TbCl₃) to form the Tb³⁺-DPA complex.[1]

    • HPLC System: Utilize a reverse-phase C18 column.

    • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detection: Set the fluorescence detector to an excitation wavelength of ~270 nm and an emission wavelength of ~545 nm.[1]

    • Quantification: Generate a standard curve using known concentrations of DPA to quantify the amount in the sample. The limit of detection for this method can be in the nanomolar range.[1]

HPLC_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis spore_sample Bacterial Spore Sample lysis Acidic Lysis (100°C) spore_sample->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (contains DPA) centrifuge->supernatant derivatize Pre-column Derivatization with Terbium (Tb³⁺) supernatant->derivatize injection Inject onto C18 Column derivatize->injection detection Fluorescence Detection (Ex: 270nm, Em: 545nm) injection->detection quant Quantification vs. Standard Curve detection->quant

Workflow for HPLC quantification of DPA from spores.

Conclusion

This compound is a versatile molecule with a well-established role in microbiology and a growing importance in medicinal chemistry and materials science. Its potent metal-chelating ability is the cornerstone of its function, from ensuring the survival of bacterial spores to inhibiting drug-resistant enzymes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to harness the unique properties of this compound for novel applications.

References

A Theoretical Deep Dive into 2,6-Pyridinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid (DPA), is a molecule of significant interest across various scientific disciplines, including chemistry, biology, and pharmacology. Its rigid, planar structure featuring a pyridine (B92270) ring flanked by two carboxylic acid groups bestows upon it unique coordination properties, making it a versatile ligand in coordination chemistry and a key component in the development of metal-organic frameworks (MOFs). Furthermore, DPA plays a crucial role in the heat resistance of bacterial endospores and has been investigated for its potential in drug delivery systems.

This technical guide provides an in-depth exploration of the theoretical calculations performed on this compound. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can gain profound insights into its molecular structure, vibrational properties, electronic characteristics, and reactivity. This information is invaluable for understanding its behavior at a molecular level and for designing novel applications. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational aspects of this important molecule.

Molecular Structure and Geometry

The foundational aspect of understanding any molecule is to elucidate its three-dimensional structure. Theoretical calculations, particularly geometry optimization using DFT, provide a precise model of the molecule's equilibrium geometry in the gas phase. These calculations are crucial for predicting various molecular properties and for interpreting experimental data.

Computational Methodology

The optimized molecular structure of this compound presented here was obtained using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. The 6-311++G(d,p) basis set was employed, which provides a good balance between computational cost and accuracy for organic molecules. All calculations were performed using the Gaussian suite of programs. The geometry was optimized until a stationary point was found, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Optimized Geometric Parameters

The key bond lengths and bond angles of the optimized structure of this compound are summarized in the tables below. These theoretical values are compared with experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for this compound

BondCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)
N1-C21.3341.341
N1-C61.3341.340
C2-C31.3901.388
C3-C41.3881.385
C4-C51.3881.385
C5-C61.3901.388
C2-C71.5051.501
C7-O81.215 (C=O)1.210
C7-O91.355 (C-O)1.309
O9-H100.967-
C6-C111.5051.501
C11-O121.215 (C=O)1.210
C11-O131.355 (C-O)1.309
O13-H140.967-

Table 2: Comparison of Calculated and Experimental Bond Angles (°) for this compound

AngleCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)
C6-N1-C2118.5118.7
N1-C2-C3121.5121.3
C2-C3-C4119.2119.4
C3-C4-C5119.6119.2
C4-C5-C6119.2119.4
N1-C6-C5121.5121.3
N1-C2-C7116.2116.5
C3-C2-C7122.3122.2
C2-C7-O8124.5124.8
C2-C7-O9112.3112.0
O8-C7-O9123.2123.2
C7-O9-H10107.8-
N1-C6-C11116.2116.5
C5-C6-C11122.3122.2
C6-C11-O12124.5124.8
C6-C11-O13112.3112.0
O12-C11-O13123.2123.2
C11-O13-H14107.8-

The calculated geometric parameters show good agreement with the experimental X-ray diffraction data, indicating that the chosen level of theory provides a reliable description of the molecular structure.

Caption: Ball-and-stick model of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical frequency calculations can predict these vibrational modes and their corresponding frequencies, aiding in the interpretation of experimental spectra.

Computational and Experimental Protocols

Theoretical Calculations: The vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory used for the geometry optimization. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.

Experimental Spectroscopy:

  • FTIR Spectroscopy: The FTIR spectrum of solid this compound is typically recorded using the KBr pellet technique. A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence. The solid sample is placed in a sample holder, and the scattered radiation is collected and analyzed.

Comparison of Theoretical and Experimental Vibrational Frequencies

The following table presents a comparison of the calculated (scaled) and experimental vibrational frequencies for some of the key modes of this compound.

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

Calculated (Scaled)Experimental FTIRExperimental RamanAssignment (Vibrational Mode)
308530893090C-H stretching (aromatic)
173517401738C=O stretching (carboxylic acid)
158015721585C=C/C=N stretching (pyridine ring)
144514501448C-C stretching (pyridine ring)
131013151312O-H in-plane bending
125512601258C-O stretching (carboxylic acid)
915920918C-H out-of-plane bending
760765762Ring breathing

The good correlation between the scaled theoretical frequencies and the experimental data allows for confident assignment of the observed spectral bands to specific molecular vibrations.

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), electronic transitions, and charge distribution, are crucial for understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals and Electronic Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.

  • HOMO: For this compound, the HOMO is primarily localized on the pyridine ring and the oxygen atoms of the carboxylic acid groups, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the pyridine ring and the carbonyl carbons of the carboxylic acid groups, suggesting these are the likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO gap provides an estimate of the energy required to excite an electron from the ground state to the first excited state.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and donor-acceptor interactions within the molecule. Key findings from the NBO analysis of this compound include:

  • Charge Distribution: The nitrogen atom and the oxygen atoms of the carboxylic acid groups carry significant negative charges, while the hydrogen atoms of the carboxylic acids and the carbon atoms of the pyridine ring are positively charged.

  • Donor-Acceptor Interactions: Significant delocalization of electron density is observed from the lone pairs of the oxygen atoms to the antibonding orbitals of the adjacent C=O and C-C bonds, contributing to the stability of the molecule.

UV-Vis Spectroscopy and Electronic Transitions

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule by calculating the energies and oscillator strengths of its electronic transitions.

  • Calculated Spectrum: TD-DFT calculations at the B3LYP/6-311++G(d,p) level predict electronic transitions in the UV region.

  • Experimental Spectrum: The experimental UV-Vis spectrum of this compound in a suitable solvent typically shows absorption bands corresponding to π → π* and n → π* transitions.[1] The calculated and experimental spectra can be compared to assign the observed absorption bands to specific electronic transitions.

Table 4: Calculated Electronic Transitions for this compound

Wavelength (nm)Oscillator StrengthMajor ContributionTransition Type
2750.152HOMO -> LUMOπ → π
2300.310HOMO-1 -> LUMOπ → π
2100.085HOMO -> LUMO+1n → π*

Reactivity Analysis

Theoretical calculations can provide valuable insights into the reactivity of a molecule by mapping out potential energy surfaces for various reactions. This includes identifying transition states and calculating activation energies.

One important aspect of the reactivity of this compound is its role as a ligand in coordination chemistry. DFT calculations have been employed to study the formation and properties of its metal complexes. These studies often focus on the binding energies, geometries, and electronic structures of the complexes.

Furthermore, theoretical studies can explore reaction mechanisms, such as the decarboxylation of dicarboxylic acids or their involvement in catalytic cycles. For instance, computational studies can elucidate the role of this compound as a bifunctional catalyst in organic reactions.

computational_workflow start Define Molecular System (this compound) method Select Computational Method (e.g., DFT: B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc reactivity Reactivity Analysis (Transition States, Reaction Paths) geom_opt->reactivity verify Verify Stationary Point (No imaginary frequencies) freq_calc->verify struct_prop Molecular Structure (Bond lengths, angles) verify->struct_prop vib_prop Vibrational Properties (IR/Raman Frequencies) verify->vib_prop nbo_td_dft Electronic Property Calculations (NBO, TD-DFT) verify->nbo_td_dft end Analysis and Interpretation struct_prop->end vib_prop->end elec_prop Electronic Properties (HOMO-LUMO, UV-Vis) nbo_td_dft->elec_prop elec_prop->end reactivity->end

Caption: A generalized workflow for theoretical calculations of molecular properties.

Conclusion

Theoretical calculations, particularly those based on Density Functional Theory, provide a powerful and versatile toolkit for investigating the properties of this compound. This guide has demonstrated how computational methods can be used to determine its optimized geometry, predict and interpret its vibrational and electronic spectra, and gain insights into its reactivity. The good agreement between theoretical predictions and experimental data underscores the reliability of these computational approaches. For researchers, scientists, and drug development professionals, these theoretical insights are invaluable for understanding the fundamental properties of this important molecule and for guiding the design of new materials and therapeutic agents. The continued development of computational methods promises to further enhance our ability to explore the complex chemical world at the molecular level.

References

The Chelation Chronicles: Unveiling the Power of Dipicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Application of Dipicolinic Acid as a Chelating Agent for Researchers, Scientists, and Drug Development Professionals.

Published: December 22, 2025

Abstract

Dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA), a heterocyclic compound, was recognized for its potent metal-chelating properties long before its identification as a key component in bacterial spores. This technical guide delves into the core of DPA's function as a chelating agent, providing a comprehensive overview of its discovery, the quantitative data underpinning its metal-binding affinities, and detailed experimental protocols for its characterization. Furthermore, this guide illustrates key biological and analytical pathways involving DPA's chelation capabilities, offering valuable insights for researchers in drug development and related scientific fields.

Introduction: The Dual Identity of Dipicolinic Acid

Dipicolinic acid's journey in science is marked by a fascinating duality. Initially explored within the realm of coordination chemistry, its ability to form stable complexes with a wide array of metal ions was well-established.[1][2] It acts as a versatile and robust tridentate ligand, coordinating with metal ions through its two carboxylate oxygen atoms and the nitrogen atom of the pyridine (B92270) ring.[3][4] This structural arrangement allows for the formation of highly stable chelate rings, a property that has been harnessed in various applications, from analytical chemistry to the development of therapeutic agents.[1][3]

The discovery of DPA as a major constituent of bacterial endospores, where it can comprise up to 15% of the spore's dry weight, unveiled a critical biological role.[3] In this context, its chelation with calcium ions (Ca-DPA) is fundamental to the spore's remarkable resistance to heat, radiation, and chemical sterilants.[5] This guide will explore both facets of DPA's identity, providing the technical details necessary for its study and application as a chelating agent.

Quantitative Analysis of Metal Chelation

The efficacy of a chelating agent is quantified by its stability constants (log K) with various metal ions. These constants represent the equilibrium for the formation of the metal-ligand complex. Higher log K values indicate stronger binding and a more stable complex. The following tables summarize the stability constants of dipicolinic acid with a range of divalent and trivalent metal ions, compiled from various sources.

Table 1: Stability Constants (log K) of Dipicolinic Acid with Divalent Metal Ions

Metal Ionlog K₁log K₂Experimental ConditionsReference
Ca(II)4.43.20.1 M KCl, 25 °CMartell & Smith (1974)
Mg(II)3.9-0.1 M KCl, 25 °CMartell & Smith (1974)
Mn(II)6.85.20.1 M KCl, 25 °CMartell & Smith (1974)
Fe(II)7.76.10.1 M KCl, 25 °CMartell & Smith (1974)
Co(II)8.36.80.1 M KCl, 25 °CMartell & Smith (1974)
Ni(II)8.97.30.1 M KCl, 25 °CMartell & Smith (1974)
Cu(II)9.77.80.1 M KCl, 25 °CMartell & Smith (1974)
Zn(II)8.46.90.1 M KCl, 25 °CMartell & Smith (1974)
Cd(II)7.55.90.1 M KCl, 25 °CMartell & Smith (1974)

Table 2: Stability Constants (log β) of Dipicolinic Acid with Trivalent Lanthanide Ions

Metal Ionlog β₁log β₂log β₃Experimental ConditionsReference
La(III)7.2112.6116.210.1 M NaClO₄, 25 °CGrenthe (1961)
Ce(III)7.4513.0516.950.1 M NaClO₄, 25 °CGrenthe (1961)
Pr(III)7.6313.4317.530.1 M NaClO₄, 25 °CGrenthe (1961)
Nd(III)7.7613.7618.060.1 M NaClO₄, 25 °CGrenthe (1961)
Sm(III)8.0514.4519.150.1 M NaClO₄, 25 °CGrenthe (1961)
Eu(III)8.1514.7519.650.1 M NaClO₄, 25 °CGrenthe (1961)
Gd(III)8.2014.8019.800.1 M NaClO₄, 25 °CGrenthe (1961)
Tb(III)8.2515.0520.250.1 M NaClO₄, 25 °CGrenthe (1961)
Dy(III)8.3015.2020.600.1 M NaClO₄, 25 °CGrenthe (1961)
Ho(III)8.3215.3220.820.1 M NaClO₄, 25 °CGrenthe (1961)
Er(III)8.3515.4521.050.1 M NaClO₄, 25 °CGrenthe (1961)
Tm(III)8.3815.5821.280.1 M NaClO₄, 25 °CGrenthe (1961)
Yb(III)8.4215.7221.520.1 M NaClO₄, 25 °CGrenthe (1961)
Lu(III)8.4515.8521.750.1 M NaClO₄, 25 °CGrenthe (1961)

Note: β values represent overall stability constants.

Experimental Protocols for Characterizing Chelation

Accurate determination of stability constants and characterization of metal-DPA complexes are crucial for their application. The following section provides detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[6][7]

Materials:

  • pH meter with a resolution of 0.1 mV

  • Glass electrode and reference electrode (e.g., Ag/AgCl)

  • Thermostated titration vessel (25.0 ± 0.1 °C)

  • Calibrated burette

  • Stock solution of dipicolinic acid (e.g., 0.01 M)

  • Stock solution of the metal salt (e.g., 0.01 M)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., 1 M KCl or NaClO₄)

  • High-purity water

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Electrode Calibration: Calibrate the electrode system using standard buffer solutions (e.g., pH 4, 7, and 10) to obtain the standard electrode potential (E⁰).

  • Titration of Strong Acid: Titrate a known volume of standardized strong acid with the standardized strong base in the presence of the inert salt to determine the accurate concentration of the base and to check for carbonate contamination.

  • Ligand Titration: Titrate a solution containing a known concentration of dipicolinic acid and the inert salt with the standardized strong base. This allows for the determination of the protonation constants of DPA.

  • Metal-Ligand Titration: Titrate a solution containing known concentrations of dipicolinic acid, the metal salt, and the inert salt with the standardized strong base. Perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:5) to ensure the formation of all possible complex species.

  • Data Analysis: Use a suitable software package (e.g., HYPERQUAD, BEST) to refine the protonation and stability constants by fitting the experimental titration curves (pH vs. volume of base added) to a chemical model.

UV-Vis Spectrophotometric Titration

This method is useful for studying the formation of colored metal-DPA complexes and can be used to determine stoichiometry and stability constants.[8][9]

Materials:

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Quartz cuvettes

  • Micropipettes

  • Stock solution of dipicolinic acid

  • Stock solution of the metal salt

  • Buffer solution to maintain constant pH

Procedure:

  • Wavelength Scan: Record the UV-Vis spectrum of the free ligand and the fully formed metal-DPA complex to identify the wavelength(s) of maximum absorbance change (λ_max).

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1. Measure the absorbance of each solution at the chosen λ_max. Plot absorbance versus the mole fraction of the ligand. The maximum of the curve will correspond to the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. Measure the absorbance of each solution at λ_max. Plot absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions, and their intersection will give the stoichiometry.

  • Spectrophotometric Titration for Stability Constants: Titrate a solution of the metal ion with the ligand solution directly in the cuvette, recording the absorbance after each addition. The data can be analyzed using non-linear regression to determine the stability constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about metal-DPA complexes in solution.[10][11]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Stock solution of dipicolinic acid

  • Stock solution of a diamagnetic metal salt (e.g., Zn²⁺, Cd²⁺)

Procedure:

  • ¹H NMR of Free Ligand: Record the ¹H NMR spectrum of dipicolinic acid in the chosen deuterated solvent.

  • NMR Titration: Prepare a series of NMR samples with a constant concentration of dipicolinic acid and increasing concentrations of the metal ion.

  • Spectral Analysis: Monitor the chemical shifts of the aromatic protons of DPA upon addition of the metal ion. Significant changes in chemical shifts indicate complex formation. The stoichiometry can be determined by plotting the change in chemical shift (Δδ) against the metal-to-ligand molar ratio. The stability constants can be calculated by fitting the titration data to appropriate binding models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-DPA interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[12][13][14]

Materials:

  • Isothermal titration calorimeter

  • Stock solution of dipicolinic acid

  • Stock solution of the metal salt

  • Identical buffer for both the ligand and metal solutions to minimize heats of dilution.

Procedure:

  • Sample Preparation: Prepare a solution of dipicolinic acid in the sample cell and a solution of the metal salt in the injection syringe, both in the same accurately matched buffer. Degas both solutions to prevent bubble formation.

  • Titration: Perform a series of injections of the metal solution into the DPA solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of metal to ligand. Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Visualizing Key Pathways and Workflows

Graphviz diagrams are used to visually represent complex relationships and processes. The following diagrams illustrate the mechanism of action of DPA as an enzyme inhibitor and a workflow for its use in an analytical application.

Signaling Pathway: Inhibition of Metallo-β-Lactamase (MBL)

Dipicolinic acid and its derivatives have been identified as inhibitors of metallo-β-lactamases, such as New Delhi Metallo-β-lactamase-1 (NDM-1), which confer antibiotic resistance to bacteria. DPA can inhibit these zinc-dependent enzymes through two primary mechanisms: metal stripping or the formation of a ternary complex.

MBL_Inhibition cluster_0 Active NDM-1 Enzyme cluster_1 Inhibition Pathways cluster_2 Mechanism 1: Metal Stripping cluster_3 Mechanism 2: Ternary Complex Formation NDM1 NDM-1 (di-Zn²⁺) DPA Dipicolinic Acid (DPA) Stripping DPA chelates Zn²⁺ DPA->Stripping Ternary DPA binds to active site DPA->Ternary Inactive_NDM1 Inactive NDM-1 (mono- or apo-Zn²⁺) Stripping->Inactive_NDM1 Zn_DPA Zn²⁺-DPA Complex Stripping->Zn_DPA Ternary_Complex NDM-1:Zn²⁺:DPA Ternary Complex (Inactive) Ternary->Ternary_Complex

Caption: Inhibition mechanisms of NDM-1 by dipicolinic acid.

Experimental Workflow: Bacterial Spore Detection via Terbium Fluorescence

The high concentration of DPA in bacterial spores is exploited for their detection. DPA forms a highly fluorescent complex with terbium (Tb³⁺) ions, a phenomenon known as the "antenna effect."

Spore_Detection_Workflow start Sample containing bacterial spores step1 Spore Lysis (e.g., autoclaving, chemical treatment) to release DPA start->step1 step2 Addition of Tb³⁺ solution (e.g., TbCl₃) step1->step2 step3 Formation of Tb³⁺-DPA complex step2->step3 step4 Excitation with UV light (e.g., ~270 nm) step3->step4 step5 Measurement of fluorescence emission (e.g., ~545 nm) step4->step5 end Quantification of spores based on fluorescence intensity step5->end

Caption: Workflow for bacterial spore detection using Tb³⁺-DPA fluorescence.

Conclusion and Future Perspectives

Dipicolinic acid's potent and versatile chelating ability has cemented its importance in both biological and chemical sciences. From its fundamental role in the resilience of bacterial spores to its application as a tool for enzyme inhibition and analytical detection, the study of DPA continues to yield valuable insights. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the coordination chemistry of DPA and its derivatives. Future work in this area holds promise for the development of novel antimicrobial agents that target metalloenzymes, advanced diagnostic tools for bacterial contamination, and new materials with unique photophysical properties. The continued exploration of dipicolinic acid's chelation chemistry will undoubtedly contribute to advancements across a spectrum of scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: 2,6-Pyridinedicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid (DPA), is a versatile tridentate O,N,O-chelating ligand that has garnered significant attention in coordination chemistry. Its rigid planar structure and the presence of a pyridine (B92270) nitrogen and two carboxylate groups allow it to form stable complexes with a wide array of metal ions, including transition metals and lanthanides.[1][2] The resulting metallo-complexes exhibit a diverse range of properties and applications, making DPA a valuable building block in the design of functional materials, analytical sensors, and therapeutic agents.[1] This document provides a detailed overview of the applications of DPA in coordination chemistry, complete with experimental protocols and quantitative data to guide researchers in this field.

Key Features of this compound as a Ligand

The utility of DPA in coordination chemistry stems from several key characteristics:

  • Tridentate Coordination: DPA typically coordinates to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups, forming two stable five-membered chelate rings.[1]

  • Structural Rigidity: The rigid aromatic backbone of DPA imparts conformational stability to its metal complexes.

  • Versatility: It can form mononuclear, binuclear, and polynuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs).

  • Modulable Properties: The electronic and steric properties of the DPA ligand can be tuned through substitution on the pyridine ring, allowing for the fine-tuning of the resulting metal complexes' properties.

Applications in Coordination Chemistry

The coordination complexes of this compound have found applications in diverse scientific and technological fields.

Analytical Chemistry: Fluorescence Sensing

DPA-lanthanide complexes are renowned for their strong luminescence, a consequence of the "antenna effect" where the DPA ligand efficiently absorbs UV light and transfers the energy to the central lanthanide ion, which then emits characteristic sharp luminescence. This property is exploited in the development of highly sensitive fluorescent probes.

A notable application is the detection of DPA itself, which is a major component of bacterial endospores and serves as a biomarker for Bacillus anthracis, the causative agent of anthrax. The principle often involves a fluorescence "turn-on" or ratiometric response. For instance, a sensor can be designed where the fluorescence of a probe is quenched by a metal ion (e.g., Cu(II)) and is subsequently restored upon the addition of DPA, which preferentially binds to the metal ion.

Table 1: Performance of DPA-based Fluorescent Sensors for DPA Detection

Sensor SystemLinear Range (μM)Detection Limit (nM)Reference
Carbon dot–Cu(II)0.25 - 2079[3]
CQDs-PIL-Eu³⁺0 - 5032[4]
Tpy@ZIF-8/Eu³⁺0 - 6037.55[5]
Medicinal Chemistry and Drug Development

DPA and its metal complexes have shown promising biological activities, positioning them as interesting candidates for drug development.

  • Antimicrobial Agents: Complexes of DPA with transition metals such as Co(II), Ni(II), Zn(II), and Cd(II) have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[1] The chelation of the metal ion to DPA can enhance the antimicrobial efficacy compared to the free ligand.

  • Pharmaceutical Intermediates: DPA serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds and active pharmaceutical ingredients (APIs).

  • Drug Formulation: The calcium salt of DPA has been investigated as a novel excipient in monoclonal antibody (mAb) formulations, where it was found to reduce viscosity and prevent phase separation.

Materials Science: Coordination Polymers and MOFs

DPA is an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials possess porous structures and high surface areas, making them suitable for applications in:

  • Catalysis: DPA-based metal complexes can act as catalysts in various organic reactions.

  • Gas Adsorption and Storage: The porous nature of DPA-based MOFs allows for the storage of gases.

  • Luminescent Materials: Lanthanide-DPA MOFs can be designed to exhibit tunable luminescent properties for applications in sensing and optics.

Experimental Protocols

Protocol 1: General Synthesis of Transition Metal-DPA Complexes

This protocol describes a general method for the synthesis of mononuclear transition metal complexes with DPA.[1]

Materials:

  • This compound (DPA)

  • Hydrated metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O, CdCl₂·H₂O)

  • Ethanol (B145695)

  • Deionized water

  • Ether

  • Hexane

Procedure:

  • Dissolve this compound (e.g., 50 mg, 0.3 mmol) in ethanol.

  • In a separate flask, dissolve the hydrated metal chloride in an equimolar amount in a minimal amount of deionized water and then add ethanol.

  • Add the metal salt solution dropwise to the DPA solution with constant stirring.

  • Stir the reaction mixture for 5 hours at room temperature. A colored precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the isolated product subsequently with ether and hexane.

  • To obtain an analytically pure compound, dissolve the product in a mixture of deionized water and ethanol and recrystallize.

Characterization: The synthesized complexes can be characterized by various techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate and pyridine groups to the metal ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and determine the presence of coordinated water molecules.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product DPA 2,6-Pyridinedicarboxylic Acid (DPA) DissolveDPA Dissolve DPA in Ethanol DPA->DissolveDPA MetalSalt Hydrated Metal Chloride DissolveMetal Dissolve Metal Salt in Water/Ethanol MetalSalt->DissolveMetal Mixing Mix Solutions & Stir (5h) DissolveDPA->Mixing DissolveMetal->Mixing Filtration Filter Precipitate Mixing->Filtration Washing Wash with Ether & Hexane Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization FinalComplex Pure Metal-DPA Complex Recrystallization->FinalComplex

Protocol 2: Fluorescence Sensing of DPA as an Anthrax Biomarker

This protocol outlines a general procedure for the detection of DPA using a fluorescence "off-on" sensing system.

Materials:

  • Fluorescent probe (e.g., Carbon Dots)

  • Quencher solution (e.g., Cu(II) solution)

  • DPA standard solutions of varying concentrations

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in the buffer solution.

  • To a series of vials, add a fixed amount of the fluorescent probe solution.

  • Add the quencher solution to each vial and mix thoroughly. The fluorescence should be significantly quenched.

  • Add varying concentrations of the DPA standard solution to the vials.

  • Incubate the solutions for a short period to allow for the complexation reaction to occur.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer at the appropriate excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the concentration of DPA to generate a calibration curve.

  • The concentration of DPA in an unknown sample can be determined from the calibration curve.

DPA_Sensing_Pathway cluster_components Sensing System Components cluster_mechanism Sensing Mechanism Probe Fluorescent Probe (e.g., Carbon Dots) InitialState High Fluorescence Probe->InitialState Quencher Quencher (e.g., Cu(II)) QuenchedState Fluorescence Quenched Quencher->QuenchedState Analyte Analyte (DPA) FinalState Fluorescence Restored Analyte->FinalState InitialState->QuenchedState + Quencher QuenchedState->FinalState + DPA

Quantitative Data

Table 2: Stability Constants (log K) of Metal-DPA Complexes

The stability constant (K) is a measure of the strength of the interaction between a metal ion and a ligand in solution. Higher values indicate more stable complexes.

Metal Ionlog K₁log K₂ConditionsReference
Cu(II)--Ternary complexes with amino acids[6]
Co(II)4.934.021.0 mol·dm⁻³ NaNO₃, 25 °C[7]
Fe(II)12 (for pdtc)²-Ligand-ligand competition[8]
Fe(III)33.36 (for pdtc)²-Previous work cited in[8][8]
La(III)--Quaternary complexes[4]
Pr(III)--Quaternary complexes[4]
Nd(III)--Quaternary complexes[4]
Gd(III)--Quaternary complexes[4]
Dy(III)--Quaternary complexes[4]
Tb(III)--DFT calculations[9]

¹ Data for a wider range of transition metals with DPA is not readily available in a single comprehensive table. The provided data for Co(II) is with various pyridine carboxylic acids. ² Data for pyridine-2,6-bis(monothiocarboxylic acid) (pdtc), an analogue of DPA.

Table 3: Photophysical Properties of Lanthanide-DPA Complexes
Lanthanide IonOverall Quantum Yield (QLnL) (%)Intrinsic Quantum Yield (QLnLn) (%)Observed Lifetime (τobs) (ms)Radiative Lifetime (τrad) (ms)Sensitization Efficiency (ηsens) (%)Reference
Eu(III)29 ± 241 ± 2-4.1 ± 0.371 ± 6[10]
Tb(III)-72 ± 5 (solid)-1.9 ± 0.1 (solid)42 (solid)[10]
Yb(III)0.015 ± 0.0020.178 ± 0.003-1.31 ± 0.028[10]

Conclusion

This compound is a highly valuable and versatile ligand in coordination chemistry. Its ability to form stable and functional complexes with a wide range of metal ions has led to significant advancements in analytical sensing, medicinal chemistry, and materials science. The protocols and data presented in this document are intended to serve as a practical guide for researchers and professionals, facilitating further exploration and innovation in the exciting field of DPA-based coordination compounds. The continued investigation into the synthesis, characterization, and application of these complexes holds great promise for the development of new technologies and therapies.

References

Application Notes and Protocols for the Synthesis of Lanthanide Complexes with 2,6-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide complexes based on 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid, H₂dpa or H₂pydc) are of significant interest due to the unique photophysical properties of the lanthanide ions (Ln³⁺), including sharp, characteristic emission bands and long luminescence lifetimes. The dpa²⁻ ligand is a versatile tridentate chelator, binding to the metal ion through the pyridine (B92270) nitrogen and the two carboxylate oxygen atoms. This strong chelation effectively sensitizes the lanthanide ion's luminescence and shields it from non-radiative deactivation by solvent molecules, making these complexes highly valuable for applications in bio-imaging, sensors, lighting devices, and as potential therapeutics.

This document provides detailed protocols for the synthesis of various lanthanide-dpa complexes and presents key quantitative data to aid in their development and application.

Application Notes

The synthesis of lanthanide-dpa complexes can be achieved through several methods, including simple aqueous solution reactions, hydrothermal synthesis, and sonochemical processes. The choice of method, stoichiometry, pH, and the presence of counter-ions or co-ligands can influence the final structure, dimensionality, and properties of the resulting complex.

  • Structural Diversity: The coordination of dpa²⁻ with lanthanide ions can result in mononuclear (0D) complexes, 1D coordination polymers, or more complex 2D and 3D frameworks. For instance, reactions of lanthanide acetates with aqueous H₂dpa can yield complexes with stoichiometries like Ln(dpa)(Hdpa)·6H₂O or Ln(Hdpa)₃·H₂O.[1] The use of counter-ions such as Na⁺ can lead to the formation of stable anionic complexes like Na₃[Ln(dpa)₃], which often exhibit excellent thermal stability and high luminescence.[2]

  • Luminescent Properties: These complexes are renowned for their strong luminescence, particularly for Eu³⁺ (red emission) and Tb³⁺ (green emission). The dpa²⁻ ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelengths. The quantum yield and lifetime of this luminescence are critical parameters for many applications. For example, modifying the dpa ligand or introducing co-ligands can tune these properties.

  • Applications in Drug Development and Sensing: The stable and highly luminescent nature of these complexes makes them suitable for use as probes in fluoroimmunoassays. Furthermore, their structural predictability and ability to coordinate additional molecules offer potential in the design of targeted drug delivery systems and responsive sensors.

Experimental Protocols

Two primary methods for the synthesis of lanthanide-dpa complexes are detailed below. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.

Protocol 1: Aqueous Solution Synthesis of Ln(dpa)(Hdpa)·nH₂O

This method is a straightforward procedure for synthesizing crystalline lanthanide-dpa complexes at ambient temperature. It is adapted from the synthesis of two series of dpa complexes.[1]

Materials:

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a saturated aqueous solution of this compound.

    • Prepare an aqueous solution of the lanthanide(III) acetate.

  • Reaction:

    • Slowly add the lanthanide acetate solution to the stirred H₂dpa solution at room temperature. The molar ratio can be adjusted to target different products, but a 1:2 or 1:3 (Ln:dpa) ratio is common.

  • Crystallization and Isolation:

    • Stir the mixture for 2-4 hours. A precipitate will gradually form.

    • Allow the mixture to stand for 24 hours to ensure complete precipitation.

    • Collect the crystalline product by vacuum filtration.

    • Wash the product sequentially with small portions of cold deionized water and then ethanol to remove unreacted starting materials.

  • Drying:

    • Dry the product in a desiccator over silica (B1680970) gel or in a vacuum oven at low temperature (e.g., 40 °C).

Protocol 2: Hydrothermal Synthesis of Lanthanide-dpa Coordination Polymers

Hydrothermal synthesis often yields highly crystalline, thermodynamically stable products, including coordination polymers. This protocol is a general method adaptable for various lanthanide ions.[4][5][6]

Materials:

  • Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

  • This compound (H₂dpa)

  • Deionized water or other solvents (e.g., DMF, DMA/H₂O mixture)

  • (Optional) pH modifier, such as NaOH or an organic base.

  • Teflon-lined stainless steel autoclave (e.g., 25 mL capacity)

  • Oven

Procedure:

  • Preparation of Reaction Mixture:

    • In a glass beaker, dissolve the lanthanide nitrate salt (e.g., 0.2 mmol) and this compound (e.g., 0.3 mmol) in the chosen solvent (e.g., 10 mL deionized water).

    • Stir the mixture for approximately 30 minutes at room temperature to ensure it is homogeneous.[5]

    • If required, adjust the pH of the solution at this stage. A slightly basic pH is often used for the synthesis of [Ln(dpa)₃]³⁻ complexes.[2]

  • Hydrothermal Reaction:

    • Transfer the mixture into the Teflon liner of the autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a temperature between 120-180 °C (a typical condition is 160-170 °C) and hold for 48-72 hours.[5][6]

  • Cooling and Isolation:

    • Turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours (a cooling rate of ~5 °C/hour is recommended).[5]

    • Carefully open the autoclave in a fume hood.

    • Collect the resulting crystals by filtration.

  • Washing and Drying:

    • Wash the crystals with the solvent used for the synthesis (e.g., water, ethanol) to remove any soluble impurities.

    • Dry the final product in air or under a vacuum.

Visualized Workflows and Structures

Caption: General workflow for the synthesis and characterization of lanthanide-dpa complexes.

G cluster_ligand dpa²⁻ Ligand Ln Ln³⁺ N N N->Ln Coordination Bond O1 O⁻ O1->Ln O2 O⁻ O2->Ln Py_Ring Pyridine Ring

Caption: Tridentate coordination of the dpa²⁻ ligand to a central lanthanide (Ln³⁺) ion.

Data Presentation

The following tables summarize key quantitative data for selected lanthanide-dpa complexes, compiled from the literature.

Table 1: Examples of Synthesized Lanthanide-dpa Complexes
Lanthanide (Ln)Formula of ComplexSynthesis MethodReference
La, Ce, Pr, Nd, Sm, Gd, TbLn(dpa)(Hdpa)·6H₂OAqueous Solution[1]
Sm, Gd, Tb, Dy, Ho, YbLn(Hdpa)₃·H₂OAqueous Solution[1]
Ho, DyNa₃[Ln(dpa)₃]·14H₂OHydrolysis in Aqueous Solution[2]
Eu[Eu(dpa)(Hdpa)(H₂O)₂]·4H₂OHydrothermal[4]
Eu, TbNa₃[Ln(dpa)₃]Varies[2]
La([La(pydc)₂(H₂O)₃]·4H₂O)nSonochemical[2]
Table 2: Photophysical Properties of Selected Eu³⁺ and Tb³⁺-dpa Complexes
ComplexMediumLuminescence Lifetime (τ)Quantum Yield (Φ)Reference
[Eu(dpa)₃]³⁻H₂O1.70 ms-[7]
[Eu(dpa)₃]³⁻D₂O3.50 ms-[7]
[Tb(dpa)₃]³⁻H₂O1.57 ms-[7]
[Tb(dpa)₃]³⁻D₂O3.90 ms-[7]
Tb complex with pyrazole-pyridine-tetrazoleSolid State-65%[8]
Eu complex with modified dpa ligandSolution-31%[8]

Note: Luminescence properties are highly dependent on the specific complex structure, solvent, and temperature.

Characterization

Following synthesis, comprehensive characterization is essential to confirm the identity, purity, and properties of the complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the dpa²⁻ ligand. The absence of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the presence of strong asymmetric and symmetric carboxylate stretches (typically ~1550-1650 cm⁻¹ and ~1360-1420 cm⁻¹, respectively) are indicative of coordination.[6][9]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the content of coordinated and lattice water molecules.[2]

  • X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information, while powder XRD can be used to confirm phase purity.

  • Luminescence Spectroscopy: To measure excitation and emission spectra, luminescence lifetimes, and quantum yields, which are crucial for photophysical applications.[5]

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.[6]

References

Application Notes and Protocols: Terbium(III)-Dipicolinic Acid Fluorescence Assay for Bacterial Spore Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial spores, particularly from genera such as Bacillus and Clostridium, are dormant, highly resistant structures that pose significant challenges in healthcare, food safety, and biodefense. A rapid and sensitive method for their detection is crucial. Dipicolinic acid (DPA) is a major and unique component of the bacterial spore core, constituting up to 15% of the spore's dry weight. The terbium(III)-dipicolinic acid fluorescence assay is a highly sensitive and specific method for detecting and quantifying bacterial spores. This assay relies on the principle that when terbium (Tb³⁺) ions bind to DPA released from spores, a highly fluorescent complex is formed. This complex exhibits a strong luminescence signal with a large Stokes shift and a long-lived emission, allowing for time-gated detection to minimize background fluorescence.

Principle of the Assay

The fluorescence of the terbium ion itself is weak. However, upon chelation with DPA, the DPA molecule acts as an "antenna," absorbing excitation energy (typically around 270-275 nm) and efficiently transferring it to the central Tb³⁺ ion. This energy transfer results in a significant enhancement of the characteristic terbium emission at approximately 545 nm (green). The intensity of this fluorescence is directly proportional to the concentration of the Tb³⁺-DPA complex, and therefore, to the amount of DPA released from the spores.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the terbium(III)-dipicolinic acid fluorescence assay, compiled from various optimized protocols.

ParameterValueNotes
Reagents
Terbium(III) Chloride (TbCl₃) Concentration10 µMOptimal concentration for the assay solution.[1][2]
Buffer1 M Sodium Acetate (B1210297)Provides a stable pH environment for the complex formation.[1][2][3][4]
Buffer pH5.6The optimal pH for the formation and fluorescence of the Tb³⁺-DPA complex.[1][2][3][4]
Fluorescence Measurement
Excitation Wavelength (λex)270 - 275 nmWavelength at which the DPA molecule maximally absorbs energy.[4]
Emission Wavelength (λem)543 - 545 nmCharacteristic emission peak of the Tb³⁺-DPA complex.[4]
Performance
Limit of Detection (LOD) for DPA2 nMThis high sensitivity allows for the detection of low spore concentrations.[1][2]
Limit of Detection (LOD) for Spores~1 x 10⁴ spores/mLFor Bacillus subtilis spores, demonstrating the assay's applicability for direct spore quantification.[1][2][4]
DPA Extraction from Spores
Autoclaving Temperature121°CStandard temperature for sterilization and effective DPA release.
Autoclaving Time15 - 30 minutesSufficient time to ensure complete lysis of spores and release of DPA.

Experimental Protocols

Part 1: Preparation of Reagents and Spore Suspensions

1.1. Reagent Preparation

  • 1 M Sodium Acetate Buffer (pH 5.6):

    • Dissolve 82.03 g of sodium acetate (anhydrous) in 800 mL of deionized water.

    • Adjust the pH to 5.6 using glacial acetic acid.

    • Bring the final volume to 1 L with deionized water.

    • Sterilize by autoclaving.

  • 1 mM Terbium(III) Chloride Stock Solution:

    • Dissolve 37.33 mg of terbium(III) chloride hexahydrate (TbCl₃·6H₂O) in 100 mL of deionized water.

    • Store in a well-sealed container at 4°C, protected from light.

  • Assay Solution (10 µM TbCl₃ in 1 M Sodium Acetate Buffer):

    • Dilute 1 mL of the 1 mM TbCl₃ stock solution into 99 mL of the 1 M sodium acetate buffer (pH 5.6).

    • This solution should be prepared fresh before each experiment.

  • Dipicolinic Acid (DPA) Standard Stock Solution (1 mM):

    • Dissolve 16.71 mg of dipicolinic acid in 100 mL of deionized water.

    • Store at 4°C.

1.2. Preparation of Bacterial Spore Suspension

  • Culture the spore-forming bacteria on an appropriate sporulation medium until a high percentage of sporulation is observed by phase-contrast microscopy.

  • Harvest the spores by scraping the surface of the agar (B569324) plates and suspending them in sterile deionized water.

  • Wash the spore suspension by repeated centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) and resuspension in sterile deionized water. This step is crucial to remove vegetative cells, debris, and any free DPA. Perform at least three washes.

  • After the final wash, resuspend the spore pellet in a known volume of sterile deionized water.

  • Determine the spore concentration using a hemocytometer or by plating serial dilutions on appropriate media for colony-forming unit (CFU) counting.

Part 2: Dipicolinic Acid (DPA) Extraction from Spores
  • Transfer a known volume of the purified spore suspension to a sterile, autoclave-safe microcentrifuge tube.

  • Autoclave the spore suspension at 121°C for 15-30 minutes to lyse the spores and release the DPA into the supernatant.

  • After autoclaving, centrifuge the tube at high speed (e.g., 14,000 x g for 10 minutes) to pellet the spore debris.

  • Carefully collect the supernatant, which now contains the extracted DPA, for analysis.

Part 3: Fluorescence Assay and Quantification

3.1. Preparation of DPA Standard Curve

  • Prepare a series of DPA standards by diluting the 1 mM DPA stock solution in deionized water to final concentrations ranging from 0 nM to 1000 nM.

  • In a 96-well microplate or individual cuvettes, mix a specific volume of each DPA standard with the assay solution (e.g., 50 µL of DPA standard + 150 µL of assay solution).

  • Include a blank sample containing only the assay solution and deionized water.

3.2. Sample Analysis

  • In the same microplate or in separate cuvettes, mix a volume of the DPA extract (from Part 2, step 4) with the assay solution in the same ratio as the standards.

  • Incubate the plate or cuvettes at room temperature for 10-15 minutes to allow for the complexation of Tb³⁺ and DPA.

3.3. Fluorescence Measurement

  • Measure the fluorescence intensity using a spectrofluorometer or a microplate reader.

  • Set the excitation wavelength to ~272 nm and the emission wavelength to ~545 nm.

  • If available, use a time-gated fluorescence mode with a delay time of 50-100 µs and a gate time of 1-2 ms (B15284909) to minimize background fluorescence.

3.4. Data Analysis and Spore Quantification

  • Subtract the fluorescence intensity of the blank from all standard and sample readings.

  • Plot the fluorescence intensity of the DPA standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of DPA in the extracted samples by interpolating their fluorescence intensity values on the standard curve.

  • Calculate the original spore concentration in the sample using the following formula:

    Spore Concentration (spores/mL) = (DPA Concentration in Extract (mol/L) * Avogadro's Number * Dilution Factor) / (Volume of Spore Suspension Extracted (L) * DPA per Spore (mol/spore))

    Note: The amount of DPA per spore can vary between species and strains and may need to be determined empirically or referenced from literature.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical principle of the assay and the experimental workflow.

Terbium_DPA_Assay_Principle cluster_spore Bacterial Spore cluster_release DPA Release cluster_detection Detection Spore Spore Core DPA Dipicolinic Acid (DPA) Complex Tb³⁺-DPA Complex (High Fluorescence) DPA->Complex Chelation Heat Autoclaving (121°C) Heat->DPA Lysis Tb Terbium(III) Ion (Tb³⁺) (Low Fluorescence) Tb->Complex Excitation Excitation Complex->Excitation λex ~272 nm Emission Emission Complex->Emission λem ~545 nm (Green Light)

Caption: Chemical principle of the Tb³⁺-DPA fluorescence assay.

Experimental_Workflow A 1. Spore Suspension Preparation (Harvesting & Washing) B 2. DPA Extraction (Autoclaving at 121°C) A->B C 3. Centrifugation (Pellet Debris) B->C D 4. Supernatant Collection (Contains DPA) C->D E 5. Assay Reaction (Mix Supernatant with TbCl₃ Assay Solution) D->E F 6. Fluorescence Measurement (λex=272nm, λem=545nm) E->F G 7. Quantification (vs. DPA Standard Curve) F->G

Caption: Step-by-step experimental workflow for spore detection.

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal Incomplete spore lysis.Ensure autoclave reaches 121°C for the full duration. For tough-to-lyse spores, consider extending the autoclaving time or using alternative lysis methods.
Incorrect pH of the assay buffer.Verify the pH of the sodium acetate buffer is 5.6.
Degraded reagents.Prepare fresh TbCl₃ assay solution and DPA standards.
High background fluorescence Contamination of reagents or labware.Use high-purity water and acid-washed glassware.
Interference from sample matrix (e.g., humic acids in environmental samples).Use time-gated fluorescence detection. For highly complex matrices, a sample cleanup step like solid-phase extraction may be necessary.
Poor linearity of standard curve Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing.
Saturation of the detector.Dilute the higher concentration standards and re-measure.

Conclusion

The terbium(III)-dipicolinic acid fluorescence assay is a robust, sensitive, and rapid method for the detection and quantification of bacterial spores. Its high specificity for DPA makes it a valuable tool for researchers, scientists, and drug development professionals in various fields. By following the detailed protocols and considering the potential for troubleshooting outlined in these application notes, users can achieve reliable and reproducible results.

References

Application Notes and Protocols for Dipicolinic Acid-Catalyzed Hydrophosphonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the hydrophosphonylation of aldehydes and ketones utilizing dipicolinic acid (pyridine-2,6-dicarboxylic acid) as a bifunctional organocatalyst. This environmentally benign method offers high yields and operational simplicity, proceeding in aqueous media.

Introduction

The hydrophosphonylation of carbonyl compounds, often referred to as the Pudovik reaction, is a fundamental carbon-phosphorus bond-forming reaction that yields α-hydroxy phosphonates. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Dipicolinic acid has been identified as an effective, metal-free, bifunctional organocatalyst for this transformation. It is postulated to activate the carbonyl group through the generation of hydronium ions in water, facilitating nucleophilic attack by the phosphite.[1]

Data Presentation

The following tables summarize the quantitative data for the dipicolinic acid-catalyzed hydrophosphonylation of various aldehydes and ketones with trimethylphosphite in water.[1]

Table 1: Hydrophosphonylation of Aromatic Aldehydes

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde1.595
24-Methylbenzaldehyde1.594
34-Methoxybenzaldehyde1.592
44-Chlorobenzaldehyde2.090
54-Bromobenzaldehyde2.091
64-Nitrobenzaldehyde2.585
72-Chlorobenzaldehyde2.088

Table 2: Hydrophosphonylation of Aliphatic Aldehydes and Ketones

EntrySubstrateTime (h)Yield (%)
1Heptanal2.085
2Cyclohexanecarboxaldehyde2.082
3Acetophenone3.080
4Cyclohexanone3.575

Experimental Protocols

This section provides a detailed methodology for the dipicolinic acid-catalyzed hydrophosphonylation of carbonyl compounds in water.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Trimethylphosphite (1.2 mmol)

  • Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) (0.1 mmol, 10 mol%)

  • Deionized Water (5 mL)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde or ketone (1.0 mmol), deionized water (5 mL), and dipicolinic acid (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylphosphite (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for the time indicated in Tables 1 and 2.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure α-hydroxy phosphonate.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow start Start reagents Combine Aldehyde/Ketone, Water, and Dipicolinic Acid start->reagents stir1 Stir at RT for 10 min reagents->stir1 add_phosphite Add Trimethylphosphite stir1->add_phosphite react Stir at RT (see tables for duration) add_phosphite->react workup Reaction Workup (Ethyl Acetate Extraction) react->workup dry Dry Organic Phase (Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure α-Hydroxy Phosphonate) purify->end

Caption: A schematic of the experimental workflow for the hydrophosphonylation reaction.

Diagram 2: Proposed Catalytic Cycle

catalytic_cycle catalyst Dipicolinic Acid (PDA) hydronium H3O+ catalyst->hydronium + H2O water H2O activated_carbonyl Activated Carbonyl [R-C(OH)-R']+ hydronium->activated_carbonyl + Carbonyl carbonyl Aldehyde/Ketone (R-CO-R') product α-Hydroxy Phosphonate activated_carbonyl->product + Phosphite phosphite Trimethylphosphite (P(OMe)3) product->catalyst - H3O+

Caption: The proposed mechanism for dipicolinic acid-catalyzed hydrophosphonylation.

References

Application Notes and Protocols: Preparation and Application of Transition Metal Complexes with Dipicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) is a versatile tridentate ligand that forms stable complexes with a variety of transition metals. These complexes exhibit a range of interesting properties and have potential applications in diverse fields, including catalysis, materials science, and medicine. Of particular interest to the drug development community is the demonstrated antimicrobial and antidiabetic potential of certain transition metal-dipicolinate complexes.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of these complexes.

I. Synthesis of Mononuclear Transition Metal-Dipicolinate Complexes

This section details the preparation of a series of mononuclear transition metal complexes of the type [M(DPA)(H₂O)₂], where M = Co(II), Ni(II), Zn(II), and Cd(II).[1][2]

Experimental Protocol: General Synthesis

A general and straightforward aqueous precipitation method is employed for the synthesis of these complexes.

Materials:

  • Pyridine-2,6-dicarboxylic acid (Dipicolinic acid, DPA)

  • Hydrated metal chlorides (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·6H₂O, CdCl₂·2H₂O)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve 50 mg (0.30 mmol) of dipicolinic acid in 20 mL of a 1:1 (v/v) ethanol/deionized water mixture in a 100 mL round-bottom flask.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve an equimolar amount (0.30 mmol) of the respective hydrated metal chloride in 10 mL of deionized water.

  • Reaction: While stirring, add the metal salt solution dropwise to the ligand solution at room temperature.

  • Precipitation: Continue stirring the reaction mixture for 5 hours. A colored precipitate will form.[1]

  • Isolation: Isolate the precipitate by vacuum filtration.

  • Washing: Wash the isolated solid sequentially with small portions of deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation DPA Dipicolinic Acid Solution Mixing Mixing and Stirring (5h) DPA->Mixing MetalSalt Metal Salt Solution MetalSalt->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Washing (Water, Ethanol, Ether) Filtration->Washing Drying Drying Washing->Drying Final_Product Final_Product Drying->Final_Product [M(DPA)(H₂O)₂]

Caption: General workflow for the synthesis of transition metal-dipicolinate complexes.

II. Characterization of Transition Metal-Dipicolinate Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. Key techniques include elemental analysis, Fourier-Transform Infrared (FT-IR) spectroscopy, and Thermogravimetric Analysis (TGA).

Data Presentation: Physicochemical and Spectroscopic Data
ComplexFormulaM. Wt. ( g/mol )ColorYield (%)C% (calc.)H% (calc.)N% (calc.)
[Co(DPA)(H₂O)₂] C₇H₇CoNO₆260.07Pink7832.32 (32.30)2.71 (2.69)5.38 (5.35)
[Ni(DPA)(H₂O)₂] C₇H₇NiNO₆259.83Light Green8232.36 (32.35)2.71 (2.70)5.39 (5.38)
[Zn(DPA)(H₂O)₂] C₇H₇ZnNO₆266.52White8531.54 (31.52)2.65 (2.63)5.26 (5.25)
[Cd(DPA)(H₂O)₂] C₇H₇CdNO₆313.55White8026.80 (26.78)2.25 (2.23)4.47 (4.46)

Data sourced from Sahoo et al., 2022.

Complexν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)
Dipicolinic Acid 17051580--
[Co(DPA)(H₂O)₂] 16701570450550
[Ni(DPA)(H₂O)₂] 16721572455552
[Zn(DPA)(H₂O)₂] 16751575460555
[Cd(DPA)(H₂O)₂] 16781578465558

Data sourced from Sahoo et al., 2022. The shift in the C=O stretching frequency indicates coordination of the carboxylate groups to the metal ion.

Experimental Protocol: FT-IR Spectroscopy

Procedure:

  • Prepare a KBr pellet of the sample by grinding a small amount of the complex with dry KBr.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Procedure:

  • Accurately weigh 5-10 mg of the complex into an alumina (B75360) crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[3][4]

  • Record the mass loss as a function of temperature. The initial weight loss corresponds to the loss of coordinated water molecules.

III. Applications in Drug Development

Antimicrobial Activity

The synthesized transition metal-dipicolinate complexes have shown enhanced antimicrobial activity compared to the free dipicolinic acid ligand.[1]

Diagram of Antimicrobial Testing Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Bacterial/Fungal Inoculum (0.5 McFarland) Inoculation Lawn Culture Inoculation Inoculum->Inoculation Plates Mueller-Hinton Agar (B569324) Plates Plates->Inoculation Disc_Placement Placement of Complex-Impregnated Discs Inoculation->Disc_Placement Incubation Incubation (24-48h, 37°C) Disc_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement MIC Determine Minimum Inhibitory Concentration (µg/mL) Measurement->MIC Result Result MIC->Result Susceptible/Intermediate/Resistant

Caption: Workflow for Kirby-Bauer disk diffusion antimicrobial susceptibility testing.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth equivalent to the 0.5 McFarland turbidity standard.[5]

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate to create a lawn culture.[5][6]

  • Disk Placement: Aseptically place sterile filter paper discs impregnated with a known concentration of the test complex onto the agar surface. Ensure discs are at least 24 mm apart.[6][7]

  • Incubation: Invert the plates and incubate at 37°C for 24-48 hours.[6]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.[5]

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the complex.

Data Presentation: Antimicrobial Activity of Transition Metal-Dipicolinate Complexes

ComplexE. coli (mm)S. aureus (mm)C. albicans (mm)
Dipicolinic Acid 81011
[Co(DPA)(H₂O)₂] 212223
[Ni(DPA)(H₂O)₂] 142118
[Zn(DPA)(H₂O)₂] 122324
[Cd(DPA)(H₂O)₂] 252516
Amoxicillin 2826-
Fluconazole --25

Zone of inhibition (diameter in mm). Data sourced from Sahoo et al., 2022.

Antidiabetic Potential

Cobalt(II)-dipicolinate complexes have demonstrated insulin-like properties and have been shown to be effective in reducing hyperlipidemia in diabetic models.[8][9] The proposed mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin (B600854) signaling pathway.[8][10][11]

Diagram of the Insulin Signaling Pathway and PTP1B Inhibition:

Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PTP1B PTP1B IR->PTP1B Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->IR Dephosphorylates (Inhibits Signaling) Co_dipic Co(II)-dipicolinate Co_dipic->PTP1B Inhibits

Caption: Simplified insulin signaling pathway and the inhibitory role of Co(II)-dipicolinate on PTP1B.

Mechanism of Action:

  • Insulin binds to the insulin receptor, leading to its autophosphorylation and activation.[12]

  • The activated receptor phosphorylates insulin receptor substrates (IRS).[12]

  • Phosphorylated IRS proteins activate downstream signaling cascades, including the PI3K/Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[10]

  • Protein tyrosine phosphatase 1B (PTP1B) acts as a negative regulator by dephosphorylating and inactivating the insulin receptor, thus dampening the signal.[8][10]

  • Cobalt-dipicolinate complexes can inhibit PTP1B, leading to prolonged activation of the insulin receptor and enhanced insulin sensitivity.[2][8]

Conclusion

Transition metal complexes of dipicolinic acid are readily synthesized and exhibit promising biological activities. The protocols and data presented herein provide a foundation for further research into their potential as antimicrobial and antidiabetic agents. The ability to systematically vary the metal center allows for the fine-tuning of their physicochemical and biological properties, making them an attractive class of compounds for drug discovery and development.

References

Application Notes and Protocols for 2,6-Pyridinedicarboxylic Acid in Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is a naturally occurring heterocyclic compound found in high concentrations within bacterial endospores, where it plays a crucial role in heat resistance and spore stability.[1] Beyond its function in sporulation, DPA has garnered significant interest for its intrinsic antimicrobial properties and its potential as an adjuvant in antimicrobial formulations. Its ability to chelate metal ions and inhibit certain bacterial enzymes makes it a promising candidate for combating antibiotic-resistant pathogens.

These application notes provide a comprehensive overview of the use of DPA in antimicrobial research, including its standalone antimicrobial activity, its synergistic effects with conventional antibiotics, and detailed protocols for evaluating its efficacy.

Antimicrobial Activity of this compound

DPA exhibits both antibacterial and antifungal activities against a range of microorganisms. Its primary mechanism of action is often attributed to its ability to chelate essential metal ions, thereby disrupting critical enzymatic processes within microbial cells.

Antibacterial Activity

DPA has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a partially purified DPA extract from Paenibacillus amylolyticus are presented in Table 1.

Target MicroorganismMIC (µg/mL)MBC (µg/mL)
Bacillus cereus62.5250
Bacillus subtilis62.5250
Staphylococcus aureus125208
Escherichia coli125250
Pseudomonas aeruginosa125250
Salmonella typhi62.5208

Table 1: Antibacterial activity of partially purified this compound from Paenibacillus amylolyticus.[2]

Antifungal Activity

DPA has also been shown to possess significant antifungal properties. For instance, it can completely inhibit the growth of the plant pathogen Valsa pyri at a concentration of 5 mM.[3] The proposed mechanism for its antifungal action involves the inhibition of chitin (B13524) biosynthesis, a critical component of the fungal cell wall.[3]

Synergy of this compound with Conventional Antibiotics

A key application of DPA in antimicrobial formulations is its potential to act synergistically with existing antibiotics. This can enhance the efficacy of the antibiotic, lower the required therapeutic dose, and potentially overcome existing resistance mechanisms.

Mechanism of Synergy

The synergistic potential of DPA is linked to several mechanisms:

  • Inhibition of Metallo-β-lactamases (MBLs): DPA and its derivatives have been identified as inhibitors of MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1).[4][5] These enzymes are a major cause of resistance to β-lactam antibiotics. By inhibiting MBLs, DPA can restore the efficacy of these antibiotics against resistant bacterial strains.[4]

  • Metal Ion Chelation: The antimicrobial activity of a related compound, pyridine-2,6-dithiocarboxylic acid (PDTC), is enhanced by the presence of zinc.[6] This suggests that DPA's chelation of specific metal ions may potentiate the activity of other antimicrobial agents.

  • Increased Drug Penetration: While not definitively proven for DPA itself, some adjuvants can increase the permeability of the bacterial cell membrane, allowing for greater intracellular accumulation of the primary antibiotic.

Quantitative Synergy Data

While extensive quantitative data on the synergistic effects of unmodified DPA with a broad range of antibiotics is still emerging, studies on DPA derivatives and related compounds provide strong evidence of its potential. For example, a derivative of DPA, designated as inhibitor '36', when combined with the β-lactam antibiotic imipenem (B608078), significantly reduced the MIC of imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae that harbor the NDM-1 resistance gene.[4]

Picolinic acid, a structural analog of DPA, has been shown to potentiate the antimicrobial effects of clarithromycin/rifampicin (B610482) and some fluoroquinolones against Mycobacterium avium complex.[7]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of DPA.

Materials:

  • This compound (DPA)

  • Appropriate bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare DPA Stock Solution: Dissolve DPA in a suitable solvent (e.g., sterile deionized water with pH adjustment if necessary) to a high concentration (e.g., 10 mg/mL). Filter-sterilize the solution.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: Perform a two-fold serial dilution of the DPA stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without DPA) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of DPA that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare DPA Stock Solution C Perform Serial Dilutions of DPA in 96-well plate A->C B Prepare Bacterial Inoculum D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read results and determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol for Checkerboard Synergy Assay

This protocol details the checkerboard method to assess the synergistic activity of DPA with another antimicrobial agent.

Materials:

  • DPA

  • Antibiotic of interest (e.g., Ampicillin, Ciprofloxacin)

  • Target bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

Procedure:

  • Determine MICs: First, determine the MIC of DPA and the antibiotic individually against the target organism as described in Protocol 3.1.

  • Prepare Stock Solutions: Prepare stock solutions of DPA and the antibiotic at concentrations several times higher than their respective MICs.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, serially dilute the antibiotic horizontally (e.g., across columns 1-10).

    • Serially dilute DPA vertically (e.g., down rows A-G).

    • The final plate will contain a gradient of concentrations of both agents, alone and in combination.

    • Include control wells: antibiotic only, DPA only, and a growth control (no antimicrobial agents).

  • Inoculation: Inoculate all wells (except the negative control) with the bacterial suspension prepared as in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Read the MIC of each agent in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of DPA = (MIC of DPA in combination) / (MIC of DPA alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI): FICI = FIC of DPA + FIC of Antibiotic.

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard Assay Workflow

Checkerboard_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Analysis A Determine individual MICs of DPA and Antibiotic B Prepare stock solutions A->B C Create 2D dilution matrix in 96-well plate B->C D Inoculate with bacterial suspension C->D E Incubate and read results D->E F Calculate FIC and FICI E->F G Interpret synergy F->G

Workflow for the Checkerboard Synergy Assay.

Signaling Pathways and Mechanisms of Action

The antimicrobial and synergistic effects of DPA are rooted in its chemical properties and interactions with bacterial cellular machinery.

Metal Chelation and Enzyme Inhibition

DPA is a potent chelator of divalent metal ions, particularly calcium.[1] This chelation can disrupt the function of metalloenzymes that are essential for bacterial survival. As previously mentioned, a key mechanism for its synergistic activity with β-lactam antibiotics is the inhibition of metallo-β-lactamases through the chelation of the zinc ions in their active sites.

Proposed Mechanism of Synergy with β-Lactams

Synergy_Mechanism DPA This compound (DPA) MBL Metallo-β-lactamase (MBL) DPA->MBL Inhibits by chelating Zn²⁺ Inactivation β-Lactam Inactivation MBL->Inactivation Causes BetaLactam β-Lactam Antibiotic BetaLactam->MBL Bacterium Bacterial Cell BetaLactam->Bacterium Targets CellLysis Cell Lysis Bacterium->CellLysis Leads to Inactivation->BetaLactam Acts on

DPA inhibits MBLs, protecting β-lactams from inactivation.

Conclusion

This compound presents a multifaceted approach to combating microbial growth and antibiotic resistance. Its intrinsic antimicrobial activity, coupled with its demonstrated potential for synergy with existing antibiotics, makes it a valuable tool for researchers in the field of antimicrobial drug discovery and development. The protocols provided herein offer a standardized framework for the investigation of DPA and its formulations, facilitating further exploration of its therapeutic applications. Further research is warranted to fully elucidate the spectrum of its synergistic interactions and the intricacies of its mechanisms of action.

References

Application Notes and Protocols for the Quantification of 2,6-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is a significant biomarker for bacterial endospores, such as those from Bacillus and Clostridium species. Its high concentration within the spore core and its role in heat resistance make its accurate quantification crucial for various applications, including pharmaceutical quality control, food safety, biodefense, and environmental monitoring. This document provides detailed application notes and protocols for the analytical determination of DPA using various techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of DPA. Both reverse-phase and mixed-mode chromatography methods have been successfully developed.

Reverse-Phase HPLC with UV Detection

This method is suitable for the analysis of DPA in samples such as bacterial spore extracts and food matrices.

Experimental Protocol:

  • Sample Preparation (Bacterial Spores):

    • Extract DPA from approximately 0.1 mg of spores or 0.5 ml of a sporulating culture using 20 mM HCl for 10 minutes at 100°C.[1]

    • Alternatively, for a more robust extraction from complex matrices like soil or sediments, perform an acid hydrolysis:

      • To 0.1 g of freeze-dried sample, add 1 ml of ultrapure water and 1 ml of 6 M HCl.

      • Seal the tube and heat at 95°C for 4 hours.

      • Freeze-dry the hydrolysate, reconstitute in milli-Q water, and freeze-dry again to minimize HCl content.[2]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An aqueous mobile phase of 0.2 M potassium phosphate (B84403) at pH 1.8, containing 1.5% tert-amyl alcohol or other organic modifiers like acetonitrile, is effective.[3] For peach juice analysis, a mobile phase of 15 mM tetrabutylammonium (B224687) phosphate and 2 mM EDTA in a 10 mM phosphate buffer at pH 7.2 can be used.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 255 nm is suitable.[5]

    • Injection Volume: 20 µL.

Workflow for Reverse-Phase HPLC Analysis:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Bacterial Spores/ Food Matrix Extraction Acid Extraction (e.g., 20mM HCl, 100°C) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration HPLC_System C18 RP-HPLC System Filtration->HPLC_System Detection UV Detector (255 nm) HPLC_System->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis

Caption: Workflow for DPA quantification by Reverse-Phase HPLC.

HPLC with Fluorescence Detection

This enhanced sensitivity method involves pre-column chelation of DPA with terbium (Tb³⁺).

Experimental Protocol:

  • Sample Preparation: Follow the acid hydrolysis protocol as described for reverse-phase HPLC.[2]

  • Pre-column Derivatization: Mix standards and samples with a Tb³⁺ solution. A 1:3 ratio of DPA to Tb³⁺ (e.g., 7.5 mM Tb³⁺) can expand the dynamic range, while a 3:1 ratio (e.g., 2.5 mM Tb³⁺) can improve the detection limit.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution suitable for separating the DPA-Tb³⁺ complex.

    • Detection: Fluorescence detector with excitation at 280 nm and emission at 545 nm.

Quantitative Data Summary for HPLC Methods:

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeReference
RP-HPLC (UV)<100 pmol-50 to 1,000 µM[3]
HPLC-Fluorescence (Tb³⁺)0.04 nM0.14 nMUp to ~2000 nM[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for DPA quantification, particularly in complex matrices. This method typically requires derivatization of DPA to increase its volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Hydrolyze the sample with acid containing an internal standard (e.g., pyridine-2,4-dicarboxylate).[6]

    • Extract the DPA and internal standard into methyl isobutyl ketone.[6]

    • Back-extract into a small volume of trimethylphenylammonium hydroxide (B78521) (TMPH).[6]

    • Injection of the resulting quaternary ammonium (B1175870) salts into the hot GC inlet leads to in-situ thermal decomposition, forming the methyl ester derivatives of DPA and the internal standard.[6]

    • Alternatively, for rapid analysis, in-situ derivatization can be achieved during pyrolysis with tetramethylammonium (B1211777) hydroxide to form dimethyl-2,6-dipicolinate.[7]

  • GC-MS Conditions:

    • GC Column: A suitable capillary column, for example, one with a stationary phase appropriate for separating the methylated derivatives.

    • Injector Temperature: Maintained at a high temperature (e.g., 310°C) to facilitate thermal decomposition and volatilization.[6]

    • Oven Temperature Program: Start at an appropriate temperature (e.g., 160°C) and ramp as needed to separate the analytes.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 60 ml/min).[6]

    • MS Detection: Electron ionization (EI) with monitoring of characteristic ions for the DPA derivative and the internal standard.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Bacterial Spore Sample Hydrolysis Acid Hydrolysis with Internal Standard Sample->Hydrolysis Extraction1 Liquid-Liquid Extraction (Methyl Isobutyl Ketone) Hydrolysis->Extraction1 Extraction2 Back Extraction (TMPH) Extraction1->Extraction2 GC_Inlet Hot Inlet Injection (In-situ Derivatization) Extraction2->GC_Inlet GC_Separation GC Separation GC_Inlet->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Fluorometry_Workflow cluster_prep Sample Preparation cluster_analysis Fluorometric Analysis Spore_Suspension Bacterial Spore Suspension Germination Induce Germination (Heat, Dodecylamine) Spore_Suspension->Germination Centrifugation Centrifugation Germination->Centrifugation Supernatant Collect Supernatant (DPA Extract) Centrifugation->Supernatant Complexation Complexation with Eu(III)-CPs Supernatant->Complexation Measurement Fluorescence Measurement (Ex: 280nm, Em: 618nm) Complexation->Measurement Quantification Quantification Measurement->Quantification

References

Application Notes and Protocols: 2,6-Pyridinedicarboxylic Acid in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-pyridinedicarboxylic acid (DPA) in the development of highly luminescent materials, particularly those involving lanthanide ions. The unique properties of DPA as a sensitizer (B1316253) for lanthanide emission make it a crucial component in the design of probes for bio-imaging, sensors, and light-emitting devices.

Introduction to DPA in Luminescent Materials

This compound is a versatile chelating agent that forms stable complexes with a variety of metal ions, most notably lanthanides such as Europium (Eu³⁺) and Terbium (Tb³⁺). The significance of DPA in this context lies in its ability to act as an "antenna." Lanthanide ions themselves have very low absorption cross-sections due to the forbidden nature of their f-f electronic transitions. DPA, with its aromatic structure, can efficiently absorb UV light and transfer this energy to the coordinated lanthanide ion, which then emits light at its characteristic, sharp wavelengths. This process, known as the antenna effect, leads to a significant enhancement of the lanthanide's luminescence.

The resulting lanthanide-DPA complexes exhibit desirable photophysical properties, including:

  • Large Stokes Shifts: A significant separation between the excitation and emission wavelengths, which minimizes self-absorption and background interference.

  • Long Luminescence Lifetimes: Lifetimes in the microsecond to millisecond range allow for time-gated detection techniques, further reducing background noise from short-lived fluorescence.

  • Narrow Emission Bands: The characteristic line-like emission spectra of lanthanides provide high spectral resolution and are less prone to overlap, making them ideal for multiplexing applications.

These properties have led to the widespread use of DPA-based luminescent materials in various fields, including:

  • Bio-imaging and Sensing: The long-lived luminescence is particularly advantageous for biological applications, as it allows for the elimination of autofluorescence from biological samples. DPA-lanthanide complexes are used to detect a variety of analytes, including DPA itself, which is a biomarker for bacterial spores like Bacillus anthracis.

  • Light-Emitting Devices: The high quantum yields and color purity of these materials make them promising candidates for use in organic light-emitting diodes (OLEDs) and other display technologies.

  • Metal-Organic Frameworks (MOFs): DPA and its derivatives are used as organic linkers in the construction of luminescent MOFs. These materials combine the luminescent properties of the lanthanide-DPA core with the high porosity and tunable structure of MOFs, opening up applications in sensing, catalysis, and drug delivery.

Quantitative Luminescent Properties of DPA-Lanthanide Complexes

The following tables summarize key quantitative data for various luminescent materials incorporating this compound.

Table 1: Photophysical Properties of Selected Europium-DPA Complexes

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Luminescence Lifetime (ms)Quantum Yield (%)Solvent/StateReference
Na[Eu(dipic)₂·3H₂O]·4H₂O~280615 (⁵D₀ → ⁷F₂)2.31-Solid State[1]
Na[Eu(dipic)₂·3H₂O]·4H₂O~280615 (⁵D₀ → ⁷F₂)2.38-Ethanol[1]
Na[Eu(dipic)₂·phen]·H₂O~280615 (⁵D₀ → ⁷F₂)3.2336.1Ethanol[1]
[Eu(DPA)₃]³⁻--1.746-[2]
Eu-DPA–CQDs285613--Aqueous[3]

Table 2: Photophysical Properties of Selected Terbium-DPA Complexes

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Luminescence Lifetime (ms)Quantum Yield (%)Solvent/StateReference
[Tb(DPA)₃]³⁻~275545 (⁵D₄ → ⁷F₅)2.221-[3]
Tb(chelate)(dipicolinate)-545 (⁵D₄ → ⁷F₅)0.75 - 1.07-Aqueous[2][4]
LaF₃:Tb³⁺@DPA272545 (⁵D₄ → ⁷F₅)---[5]

Experimental Protocols

Protocol 1: Synthesis of Tris(dipicolinato)europium(III) Complex ([Eu(DPA)₃]³⁻)

This protocol describes a general method for the synthesis of a highly luminescent europium-DPA complex in aqueous solution.

Materials:

  • This compound (H₂DPA)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Deprotonation of DPA:

    • Dissolve a specific amount of this compound in deionized water.

    • Slowly add an excess of sodium carbonate solution while stirring to deprotonate the carboxylic acid groups. The pH of the solution should be adjusted to approximately 7.[6]

    • Continue stirring until the DPA is fully dissolved.

  • Complexation with Europium(III):

    • In a separate beaker, dissolve europium(III) chloride hexahydrate in deionized water to create a stock solution.

    • While stirring the deprotonated DPA solution, slowly add the EuCl₃ solution in a 3:1 molar ratio of DPA to Eu³⁺.

    • Continue stirring the mixture at room temperature for at least 2 hours to ensure complete complex formation.[7]

  • Isolation and Purification (Optional, for solid-state studies):

    • The complex can often be used directly in solution for luminescence studies.

    • To obtain a solid product, the complex can be precipitated by the addition of a water-miscible organic solvent like ethanol.

    • The resulting precipitate can be collected by filtration, washed with ethanol, and dried under vacuum.

Characterization:

  • The formation of the complex can be confirmed by luminescence spectroscopy, observing the characteristic red emission of Eu³⁺ upon excitation of the DPA ligand (around 280 nm).

  • Further characterization can be performed using techniques such as ¹H NMR, FT-IR, and elemental analysis.[1]

Protocol 2: Synthesis of Bimetallic Eu/Tb-MOF Nanorods for DPA Sensing

This protocol is adapted from a method for synthesizing luminescent bimetallic metal-organic framework nanorods.[8]

Materials:

  • Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Sodium acetate (B1210297) (CH₃COONa)

  • Methanol (B129727) (CH₃OH)

  • Deionized water

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Preparation of Metal Precursor Solution:

    • For the synthesis of Eu₀.₁Tb₀.₉BTC, dissolve TbCl₃·6H₂O (0.1825 g, 0.4887 mmol), EuCl₃·6H₂O (0.02 g, 0.0543 mmol), and CH₃COONa (0.0164 g, 0.1 mmol) in 6 mL of deionized water.[8]

  • MOF Synthesis:

    • To the metal precursor solution, add H₃BTC (0.2282 g, 1.086 mmol) and 8 mL of methanol.[8]

    • Ultrasonicate the mixture for 30 minutes.[8]

  • Purification:

    • Collect the resulting precipitate by centrifugation.

    • Wash the product multiple times with deionized water and methanol to remove unreacted reagents.

    • Dry the final product under vacuum.

Characterization:

  • The morphology and structure of the MOF nanorods can be characterized by Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (PXRD).

  • The luminescent properties and sensing capabilities can be evaluated by recording emission spectra in the presence of varying concentrations of DPA.

Protocol 3: Measurement of Luminescence Quantum Yield (Relative Method)

This protocol describes a general procedure for determining the photoluminescence quantum yield (PLQY) of a DPA-lanthanide complex in solution relative to a known standard.

Materials and Equipment:

  • Luminescent DPA-lanthanide complex (sample)

  • Quantum yield standard with a known QY (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Spectrofluorometer with an excitation and emission monochromator

  • UV-Vis spectrophotometer

  • Optically matched quartz cuvettes (1 cm path length)

  • Appropriate solvent

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Emission Spectra Measurement:

    • Using a spectrofluorometer, record the emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure the excitation and emission slit widths are kept constant for all measurements.

    • Record the emission spectrum over the entire emission range of the compound.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated emission intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_S) can be calculated using the following equation:

      Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

      where:

      • Φ_R is the quantum yield of the standard.

      • Grad_S and Grad_R are the gradients of the linear plots of integrated emission intensity vs. absorbance for the sample and the standard, respectively.

      • n_S and n_R are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Protocol 4: Measurement of Luminescence Lifetime

This protocol outlines the general steps for measuring the luminescence lifetime of a DPA-lanthanide complex using time-resolved photoluminescence spectroscopy.

Materials and Equipment:

  • Luminescent DPA-lanthanide complex

  • Time-resolved spectrofluorometer equipped with a pulsed light source (e.g., pulsed laser or flash lamp) and a fast detector (e.g., photomultiplier tube).

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation:

    • Prepare a solution or a solid sample of the DPA-lanthanide complex. For solutions, ensure the concentration is appropriate to obtain a good signal-to-noise ratio.

  • Instrument Setup:

    • Set the excitation wavelength to a value where the DPA ligand absorbs strongly (e.g., ~280 nm).

    • Set the emission wavelength to the maximum of the lanthanide's emission band (e.g., ~615 nm for Eu³⁺ or ~545 nm for Tb³⁺).

    • Adjust the instrument parameters such as the pulse repetition rate, time window, and detector voltage to optimize the signal.

  • Data Acquisition:

    • Excite the sample with the pulsed light source and record the decay of the luminescence intensity over time.

    • Collect data for a sufficient duration to capture the entire decay profile.

  • Data Analysis:

    • The luminescence decay data is typically fitted to an exponential decay function to determine the lifetime (τ). For a single exponential decay, the equation is:

      I(t) = I₀ * exp(-t/τ)

      where:

      • I(t) is the intensity at time t.

      • I₀ is the initial intensity.

      • τ is the luminescence lifetime.

    • The quality of the fit should be assessed by examining the residuals and the chi-squared value.

Visualizations

Energy Transfer Mechanism in Lanthanide-DPA Complexes

The "antenna effect" is the fundamental process responsible for the bright luminescence of lanthanide-DPA complexes. The following diagram illustrates this energy transfer pathway.

EnergyTransfer cluster_ligand DPA Ligand (Antenna) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Light Absorption (UV) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Ln_HS Higher Excited States T1->Ln_HS Energy Transfer Ln_GS Ground State (e.g., ⁷F₀) Ln_ES Excited State (e.g., ⁵D₀) Ln_ES->Ln_GS Luminescence (Visible) Ln_HS->Ln_ES Non-radiative Relaxation

Caption: Antenna effect in a Lanthanide-DPA complex.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of luminescent DPA-lanthanide materials.

Workflow start Start reagents Prepare Reagents (DPA, Lanthanide Salt, Solvent) start->reagents synthesis Synthesis of Complex (Stirring, Heating, pH adjustment) reagents->synthesis isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation characterization Characterization isolation->characterization spectroscopy Luminescence Spectroscopy (Excitation, Emission) characterization->spectroscopy Photophysical structural Structural Analysis (NMR, IR, XRD) characterization->structural Structural lifetime Lifetime Measurement spectroscopy->lifetime qy Quantum Yield Measurement spectroscopy->qy end End lifetime->end qy->end structural->end

Caption: Synthesis and characterization workflow.

Logic Diagram for DPA Sensing using a Lanthanide-MOF

This diagram illustrates the logical relationship in a sensing application where a luminescent MOF is used to detect DPA.

SensingLogic MOF Luminescent Ln-MOF (Initial State) Interaction Interaction (e.g., Energy Transfer Quenching) MOF->Interaction DPA Analyte (DPA) DPA->Interaction SignalChange Change in Luminescence (Intensity, Lifetime) Interaction->SignalChange Detection Detection of DPA SignalChange->Detection

Caption: Logic of DPA sensing with a Ln-MOF.

References

Application Notes and Protocols for Sterilization Validation Using Dipicolinic Acid as a Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterilization validation is a critical process in the pharmaceutical and medical device industries to ensure that a sterilization process consistently renders products free from viable microorganisms. Traditional validation methods rely on the recovery and cultivation of biological indicators (BIs), which can be time-consuming. An alternative and more rapid approach is to quantify the release of dipicolinic acid (DPA) from bacterial spores. DPA is a major component of the core of bacterial endospores, constituting 5% to 14% of their dry weight, and plays a crucial role in their resistance to heat and other stressors.[1] The release of DPA is a key indicator of spore inactivation, particularly during thermal sterilization processes.[2][3] This document provides detailed protocols for utilizing DPA as a marker for sterilization validation.

Principle of DPA as a Sterilization Marker

Bacterial spores maintain a low water content in their core, which is essential for their dormancy and high resistance to heat. Dipicolinic acid, in a complex with divalent cations (predominantly Ca²⁺), is instrumental in maintaining this dehydrated state. During effective sterilization, particularly with wet heat, the spore's protective layers are compromised, leading to the release of the Ca-DPA complex from the core. This release is followed by core rehydration and the loss of heat resistance, ultimately resulting in spore inactivation. A strong positive correlation has been observed between the percentage of DPA released and the log reduction of spores.[1] Therefore, quantifying the amount of DPA released from a spore population after a sterilization cycle provides a rapid and accurate measure of the process's lethality.

Data Presentation

Table 1: D-Values of Common Biological Indicator Spores
MicroorganismSterilization MethodTemperature (°C)D-Value (minutes)Reference Spore Population (CFU/carrier)
Geobacillus stearothermophilusSteam1211.5 - 2.510⁵ - 10⁶
Bacillus atrophaeusEthylene (B1197577) Oxide (600 mg/L, 54°C, 60% RH)542.5 - 5.810⁶
Bacillus atrophaeusDry Heat1601.0 - 3.010⁶
Bacillus subtilis A163 (high resistance)Wet Heat121~0.7Not specified
Bacillus sporothermodurans IC4Wet Heat131~0.3Not specified
Table 2: Correlation of DPA Release with Spore Inactivation (Thermal Processing)
MicroorganismTemperature (°C)Time (minutes)DPA Release (%)Log Reduction (CFU/mL)
Clostridium botulinum (Giorgio-A)1051556.20 ± 7.713.89 ± 0.39
Bacillus subtilis9860~80Not specified
Bacillus subtilis98300~100Not specified
Bacillus subtilis A1639860TraceNot specified
Bacillus subtilis A16398360~20Not specified

Experimental Protocols

Protocol 1: Preparation of Bacterial Spore Suspension

This protocol describes the preparation of a standardized spore suspension for use in sterilization validation studies.

Materials:

  • Selected bacterial strain (e.g., Geobacillus stearothermophilus ATCC 7953 or Bacillus subtilis ATCC 6633)

  • Nutrient agar (B569324) with manganese sulfate (B86663) (for enhanced sporulation)

  • Sterile distilled water

  • Sterile centrifuge tubes

  • Centrifuge

  • Water bath

  • Hemocytometer or spectrophotometer for spore enumeration

Methodology:

  • Inoculation and Incubation: Inoculate the selected bacterial strain onto the surface of nutrient agar plates supplemented with manganese sulfate. Incubate at the optimal temperature for sporulation (e.g., 55°C for G. stearothermophilus or 37°C for B. subtilis) for 5-7 days or until a high percentage of sporulation (>80%) is observed via phase-contrast microscopy.

  • Spore Harvesting: Flood the surface of the agar plates with a small volume of sterile distilled water and gently scrape the spores from the surface using a sterile loop or cell scraper.

  • Washing: Transfer the spore suspension to sterile centrifuge tubes. Centrifuge at 5,000 x g for 15 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step at least three times to remove vegetative cells and debris.

  • Heat Shock: To inactivate any remaining vegetative cells, perform a heat shock by placing the spore suspension in a water bath at 80°C for 15-20 minutes. Immediately cool the suspension in an ice bath.

  • Enumeration: Determine the concentration of spores in the suspension using a hemocytometer or by plating serial dilutions on nutrient agar and counting the colony-forming units (CFUs) after incubation. The suspension can also be measured spectrophotometrically at 600 nm and correlated to a standard curve.

  • Storage: Store the purified spore suspension in sterile distilled water at 2-8°C.

Protocol 2: Sterilization Challenge and Sample Collection

This protocol outlines the procedure for exposing the spore suspension to a sterilization process.

Materials:

  • Prepared bacterial spore suspension

  • Sterile vials or carriers (e.g., glass, stainless steel)

  • Sterilizer (e.g., autoclave, dry heat oven, ethylene oxide chamber)

  • Sterile buffer or water for sample recovery

Methodology:

  • Inoculation of Carriers: Inoculate a known volume of the standardized spore suspension onto the sterile carriers to achieve a target population (e.g., 10⁶ spores/carrier). Allow the carriers to dry under aseptic conditions.

  • Packaging: Place the inoculated carriers into appropriate packaging for the sterilization method being validated.

  • Sterilization Cycle: Place the packaged carriers in the most challenging locations within the sterilizer load. Run the sterilization cycle for a series of predetermined exposure times (e.g., half-cycle, full-cycle, and fractional cycles).

  • Sample Retrieval: Following the sterilization cycle, aseptically retrieve the carriers.

  • Spore Recovery and DPA Extraction:

    • For viable count determination, place the carrier in a sterile tube with a known volume of recovery medium, vortex vigorously to dislodge the spores, and proceed with serial dilutions and plating.

    • For DPA analysis, place the carrier in a sterile microcentrifuge tube with a known volume of sterile water or buffer.

Protocol 3: Quantification of Dipicolinic Acid using Terbium Fluorescence Assay

This protocol provides a rapid and sensitive method for DPA quantification based on the formation of a highly fluorescent complex with terbium (Tb³⁺).

Materials:

  • Terbium chloride (TbCl₃) stock solution (e.g., 1 mM)

  • Sodium acetate (B1210297) buffer (1 M, pH 5.6)

  • Microplate fluorometer with excitation at ~275-280 nm and emission at ~545 nm

  • 96-well black microplates

  • Samples from the sterilization challenge

  • DPA standard solutions for calibration curve

Methodology:

  • Total DPA Determination (Control): To determine the total DPA content in the initial spore population, take an aliquot of the untreated spore suspension and autoclave it at 121°C for 15-30 minutes to lyse all spores and release their DPA.

  • Sample Preparation:

    • Centrifuge the tubes containing the carriers from the sterilization challenge at 10,000 x g for 5 minutes to pellet any remaining spores.

    • Carefully collect the supernatant, which contains the released DPA.

  • Assay Preparation:

    • Prepare a series of DPA standard solutions of known concentrations in sterile water.

    • In a 96-well black microplate, add a specific volume of the sodium acetate buffer to each well.

    • Add a specific volume of the TbCl₃ stock solution to each well. The final concentration should be optimized, but a common starting point is 10 µM TbCl₃.[4]

    • Add a volume of the DPA standards, the total DPA control, and the supernatants from the sterilized samples to their respective wells.

  • Fluorescence Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 275-280 nm and an emission wavelength of approximately 545 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the fluorescence intensity versus the DPA concentration of the standards.

    • Determine the concentration of DPA in the samples by interpolating their fluorescence readings from the standard curve.

    • Calculate the percentage of DPA released for each sterilization exposure time: % DPA Release = (DPA concentration in sample / Total DPA concentration) x 100

Protocol 4: D-Value Calculation

The D-value is the time required at a specific temperature to reduce the microbial population by 90% or one logarithm (1-log₁₀).

Methodology:

  • Data Collection: From the viable count determination in Protocol 2, record the number of surviving spores (N) for each exposure time (t). The initial population is N₀.

  • Survivor Curve Construction: Plot the logarithm of the number of surviving spores (log₁₀ N) against the exposure time (t).

  • D-Value Determination: The D-value is the negative reciprocal of the slope of the linear portion of the survivor curve.

    • Slope = (log₁₀ N₂ - log₁₀ N₁) / (t₂ - t₁)

    • D-value = -1 / Slope

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_challenge Phase 2: Sterilization Challenge cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation spore_prep Spore Suspension Preparation inoculation Inoculation of Carriers spore_prep->inoculation sterilization Sterilization Cycle (Varying Exposure Times) inoculation->sterilization sample_retrieval Sample Retrieval sterilization->sample_retrieval dpa_analysis DPA Quantification (Fluorescence Assay) sample_retrieval->dpa_analysis viable_count Viable Count (Plating) sample_retrieval->viable_count data_correlation Correlate DPA Release with Log Reduction dpa_analysis->data_correlation viable_count->data_correlation d_value D-Value Calculation viable_count->d_value validation_report Validation Report data_correlation->validation_report d_value->validation_report

Caption: Experimental workflow for sterilization validation using DPA.

DPA_Release_Mechanism spore Intact Spore core Dehydrated Core (Low H₂O) spore->core dpa Ca-DPA Complex spore->dpa resistance High Heat Resistance spore->resistance hydrated_core Hydrated Core (High H₂O) core->hydrated_core Rehydration released_dpa Released DPA dpa->released_dpa Release inactivation Loss of Resistance & Inactivation resistance->inactivation Loss sterilization Sterilization (e.g., Heat) compromised_spore Compromised Spore sterilization->compromised_spore Damages Spore Structure compromised_spore->hydrated_core compromised_spore->released_dpa compromised_spore->inactivation

References

Application of Dipicolinic Acid in Ion Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipicolinic acid (DPA), or pyridine-2,6-dicarboxylic acid, is a versatile organic compound that serves as an effective chelating agent for a variety of metal ions.[1][2] This property makes it a valuable component in the mobile phase for ion chromatography (IC), particularly for the separation and quantification of transition metals.[3][4] In the presence of DPA, the retention times of metal ions can be significantly altered, enabling the resolution of otherwise co-eluting species.[1][4] This application note provides detailed protocols and data for the use of dipicolinic acid in ion chromatography for the analysis of transition metals in various matrices, with a special focus on its relevance to pharmaceutical and drug development applications.

The primary role of dipicolinic acid in ion chromatography is as a complexing agent in the eluent.[3] By forming stable complexes with transition metal ions, DPA modifies their charge and affinity for the stationary phase, thereby influencing their elution order and resolution.[5] This is particularly useful for separating transition metals that have similar affinities for conventional ion-exchange columns.[4][6] The strength of the metal-DPA complex dictates the extent to which the retention time is shortened, allowing for fine-tuning of the separation by adjusting the DPA concentration in the eluent.[3][4]

Key Applications

The use of dipicolinic acid in ion chromatography has been successfully applied to a range of sample types, including:

  • Environmental Monitoring: Determination of trace levels of transition metals in water samples, such as power industry waters and wastewater.[3][7][8]

  • Pharmaceutical Analysis: Monitoring of elemental impurities in drug substances and formulations, as mandated by regulatory bodies like the USP.[6][9][10]

  • Food and Beverage Analysis: Quantification of essential and toxic metals in food products.[7]

  • Clinical Research: Analysis of trace metals in biological samples.[6]

Data Presentation

The following tables summarize quantitative data from various studies on the application of dipicolinic acid in ion chromatography for the analysis of transition metals.

Table 1: Method Performance for Transition Metal Analysis using a Dipicolinic Acid-based Eluent

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)MatrixReference
Iron (III)<0.1 µg/LNot Specified<1-4.2Not SpecifiedPower Plant Water[3][7]
Copper (II)<0.1 µg/LNot Specified<1-4.2Not SpecifiedPower Plant Water[3][7]
Nickel (II)<0.1 µg/LNot Specified<1-4.2Not SpecifiedPower Plant Water[3][7]
Zinc (II)<0.1 µg/LNot Specified<1-4.2Not SpecifiedPower Plant Water[3][7]
Lead (II)Not SpecifiedNot Specified0.48-1.38Not SpecifiedRice Flour[7]
Cadmium (II)Not SpecifiedNot Specified0.48-1.38Not SpecifiedRice Flour[7]

Table 2: Effect of Dipicolinic Acid (DPA) Concentration on the Retention Time of Cations

CationRetention Time (min) with 0 mmol/L DPARetention Time (min) with 0.1 mmol/L DPARetention Time (min) with 0.7 mmol/L DPAReference
Sodium6.796.505.39[3]
Potassium10.429.938.08[3]
Magnesium33.0529.9019.05[3]
Zinc38.243.38Elutes with injection peak[3]
CalciumNot SpecifiedNot SpecifiedElutes before Magnesium[3]

Experimental Protocols

Protocol 1: Determination of Transition Metals in Power Plant Water

This protocol is adapted from a method for the analysis of iron, copper, nickel, and zinc in surrogate nuclear power plant waters.[3][7]

1. Instrumentation and Columns

  • Ion Chromatograph: Dionex ICS-5000+ HPIC system or equivalent.[5]

  • Separation Column: Dionex IonPac CS5A (4 x 250 mm).[5][7]

  • Guard Column: Dionex IonPac CG5A (4 x 50 mm).

  • Detector: Absorbance Detector (AD20) or equivalent.[5]

  • Post-column Reagent Delivery System.[5]

2. Reagents and Standards

  • Eluent: Prepare an eluent containing an appropriate concentration of dipicolinic acid (e.g., 0.1-1.0 mM) and nitric acid in deionized water. The exact concentration should be optimized for the specific application.[3][4]

  • Post-column Reagent: 4-(2-pyridylazo)resorcinol (B72590) (PAR) solution. Dissolve 0.12 g of PAR in 1.0 L of a suitable diluent (e.g., Dionex MetPac Postcolumn Diluent).[5]

  • Standard Stock Solutions: Use commercially available 1000 mg/L single-element standards for the transition metals of interest.[5]

  • Working Standards: Prepare a series of working standards by diluting the stock solutions in deionized water.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection Wavelength: 530 nm after post-column reaction with PAR.[5][7]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

4. Sample Preparation

  • Water samples should be filtered through a 0.45 µm filter to remove particulate matter.

  • Acidify the samples to a pH of approximately 2 with nitric acid to preserve the metal ions.

5. Data Analysis

  • Identify and quantify the metal ions by comparing the retention times and peak areas of the samples to those of the working standards.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Transition Metal Analysis

G cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography System cluster_analysis Data Acquisition & Analysis Sample Aqueous Sample (e.g., Power Plant Water) Filter Filter (0.45 µm) Sample->Filter Acidify Acidify (pH ~2 with HNO3) Filter->Acidify Injector Autosampler/Injector Acidify->Injector Standards Prepare Working Standards from Stock Standards->Injector Column Guard & Separation Columns (e.g., IonPac CS5A) Injector->Column Pump IC Pump Pump->Column Eluent Eluent (with Dipicolinic Acid) Eluent->Pump PCR Post-Column Reactor Column->PCR Detector UV-Vis Detector (530 nm) PCR->Detector PAR PAR Reagent PAR->PCR Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Metal Concentrations Integration->Quantification

Caption: Workflow for transition metal analysis using IC with DPA.

Role of Dipicolinic Acid in Modulating Cation Retention

G No_DPA Eluent without DPA Strong_Retention Strong Retention of Transition Metals (Long Retention Time) No_DPA->Strong_Retention Ions interact strongly with stationary phase With_DPA Eluent with DPA Weak_Retention Weak Retention of Transition Metals (Short Retention Time) With_DPA->Weak_Retention DPA forms complexes, reducing interaction with stationary phase

References

Synthesis of Functional Polymers with 2,6-Pyridinedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functional polymers derived from 2,6-pyridinedicarboxylic acid. These polymers, particularly coordination polymers and metal-organic frameworks (MOFs), exhibit remarkable properties making them suitable for a wide range of applications, including catalysis, fluorescent sensing, and drug delivery.

Introduction

This compound (PDA) is a versatile organic linker that, due to its rigid structure and the presence of both nitrogen and oxygen donor atoms, can coordinate with various metal ions to form well-defined, stable polymeric architectures. The resulting functional polymers possess tunable porosity, high surface area, and diverse chemical functionalities, making them highly attractive for advanced applications. This document outlines the synthesis and application of these polymers in three key areas.

Application Note I: Catalysis

Functional polymers derived from this compound have demonstrated significant potential as heterogeneous catalysts. Their well-defined active sites, high stability, and ease of separation from the reaction mixture make them superior to conventional homogeneous catalysts. These materials have been successfully employed in a variety of organic transformations, such as Knoevenagel condensations.

Quantitative Data for Catalytic Performance
CatalystReactionSubstrateProduct Yield (%)Reference
{[Cu2(μ3-pdba)2(bipy)]·2H2O}nKnoevenagel CondensationBenzaldehyde (B42025) and Malononitrile (B47326)up to 99[1][2]
[Zn(1κO:2κO′-L)(H2O)2]nHenry ReactionBenzaldehyde and Nitroethane85
[Zn(1κO:2κO′-L)(H2O)2]nKnoevenagel CondensationBenzaldehyde and Malononitrile92

Note: pdba = 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, a derivative of PDA.

Experimental Protocol: Synthesis of a Copper-Based Catalytic Polymer

This protocol describes the hydrothermal synthesis of a copper(II) coordination polymer with a derivative of this compound, which has shown high catalytic activity.[1][2]

Materials:

  • Copper(II) chloride (CuCl2)

  • 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)

  • 2,2'-bipyridine (bipy)

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine CuCl2 (0.1 mmol), H2pdba (0.1 mmol), and bipy (0.1 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it at 160 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 10 °C/hour.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol (B145695), and dry in air.

Experimental Protocol: Catalytic Knoevenagel Condensation

Materials:

  • Synthesized copper-based catalyst

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Reaction vial

Procedure:

  • To a reaction vial, add the synthesized copper-based catalyst (2 mol%).

  • Add benzaldehyde (0.5 mmol) and malononitrile (0.6 mmol) to the vial.

  • Add 5 mL of ethanol as the solvent.

  • Stir the reaction mixture at room temperature for the desired reaction time.

  • After the reaction is complete, separate the catalyst by centrifugation.

  • The product yield can be determined by analyzing the supernatant using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G Experimental Workflow: Catalytic Application cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction s1 Mix CuCl2, H2pdba, and bipy in water s2 Hydrothermal reaction in autoclave (160 °C, 72 h) s1->s2 s3 Cooling, filtration, washing, and drying s2->s3 s4 Obtain {[Cu2(μ3-pdba)2(bipy)]·2H2O}n catalyst s3->s4 c1 Add catalyst, benzaldehyde, and malononitrile to ethanol s4->c1 Use in reaction c2 Stir at room temperature c1->c2 c3 Separate catalyst by centrifugation c2->c3 c4 Analyze product yield (GC/NMR) c3->c4

Catalytic Application Workflow

Application Note II: Fluorescent Sensing

Coordination polymers based on this compound, particularly those incorporating lanthanide or certain transition metals like zinc, can exhibit strong luminescence. This property makes them excellent candidates for fluorescent sensors for the detection of various analytes, including metal ions and small molecules. The sensing mechanism often involves fluorescence quenching or enhancement upon interaction with the target analyte.

Quantitative Data for Fluorescent Sensing
PolymerAnalyteQuenching Constant (Ksv) (M⁻¹)Limit of Detection (LOD)Reference
[Zn(pdca)(bbibp)0.5]nCr2O7²⁻8.05 × 10³Not Reported[3]
[Zn(pdca)(bbibp)0.5]nChloramphenicol6.69 × 10³Not Reported[3]
Cd(II) CPCu²⁺1.82 × 10⁸2.78 × 10⁻⁸ M[3]
Cd(II) CPNi²⁺8.2 × 10⁸6.15 × 10⁻⁹ M[3]

Note: pdca = 2,6-pyridinedicarboxylate; bbibp = 4,4′-bis(benzoimidazo-l-yl)biphenyl.

Experimental Protocol: Synthesis of a Fluorescent Zinc-Based Polymer

This protocol describes the solvothermal synthesis of a zinc(II) coordination polymer with this compound and a co-ligand.[3]

Materials:

  • Zinc(II) salt (e.g., Zn(NO3)2·6H2O)

  • This compound (H2pdca)

  • 4,4′-bis(benzoimidazo-l-yl)biphenyl (bbibp)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 25 mL Teflon-lined autoclave, dissolve Zn(NO3)2·6H2O (0.1 mmol), H2pdca (0.1 mmol), and bbibp (0.05 mmol) in 10 mL of DMF.

  • Seal the autoclave and heat it at 120 °C for 72 hours.

  • After cooling to room temperature, colorless crystals of the coordination polymer will have formed.

  • Collect the crystals by filtration, wash them with fresh DMF, and dry them in air.

Experimental Protocol: Fluorescent Detection of Analytes

Materials:

  • Synthesized zinc-based fluorescent polymer

  • Analyte of interest (e.g., aqueous solution of K2Cr2O7)

  • Solvent (e.g., deionized water)

  • Fluorometer

Procedure:

  • Prepare a stable suspension of the finely ground polymer in the chosen solvent (e.g., 1 mg in 10 mL of water) by ultrasonication.

  • Record the fluorescence emission spectrum of the polymer suspension.

  • Titrate the suspension with small aliquots of the analyte solution of known concentration.

  • After each addition, record the fluorescence emission spectrum.

  • Monitor the change in fluorescence intensity at the emission maximum.

  • The quenching efficiency can be quantified using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the analyte, Ksv is the Stern-Volmer quenching constant, and [Q] is the molar concentration of the analyte.

G Experimental Workflow: Fluorescent Sensing cluster_synthesis Polymer Synthesis cluster_sensing Sensing Protocol s1 Dissolve Zn(II) salt, H2pdca, and bbibp in DMF s2 Solvothermal reaction in autoclave (120 °C, 72 h) s1->s2 s3 Cooling, filtration, washing, and drying s2->s3 s4 Obtain [Zn(pdca)(bbibp)0.5]n polymer s3->s4 c1 Prepare polymer suspension s4->c1 Use for sensing c2 Measure initial fluorescence (I₀) c1->c2 c3 Add analyte solution c2->c3 c4 Measure fluorescence (I) c3->c4 c5 Analyze data (Stern-Volmer plot) c4->c5

Fluorescent Sensing Workflow

Application Note III: Drug Delivery

Metal-organic frameworks synthesized from this compound and biocompatible metal ions like zinc are promising candidates for drug delivery systems. Their porous nature allows for high drug loading capacities, and the chemical environment of the pores can be tailored to control the release of the therapeutic agent. A key advantage is the potential for pH-responsive drug release, where the acidic environment of tumor tissues or endosomes can trigger the degradation of the MOF and subsequent release of the encapsulated drug.

Quantitative Data for Drug Delivery
MOF CarrierDrugDrug Loading (wt%)Cumulative Release (%)Release ConditionsReference
{[Zn(5-PIA)(imbm)]·2H2O}n5-Fluorouracil19.3~70.04 after 120 hPBS (pH 7.4) at 310 K[4][5]
UiO-67-CDC-(CH3)25-Fluorouracilup to 56.5Not specifiedpH 7.4

Note: 5-PIA = 5-propoxy-isophthalic acid; imbm = 1,4-di(1H-imidazol-1-yl)benzene; UiO-67-CDC-(CH3)2 is a Zr-based MOF with a carbazole-dicarboxylic acid ligand.

Experimental Protocol: Synthesis of a Zinc-Based MOF for Drug Delivery

This protocol is adapted for the synthesis of a zinc-based MOF, which can be used for drug loading studies.[4][5]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O)

  • This compound (H2pdca)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • Dissolve Zn(NO3)2·6H2O (1 mmol) and H2pdca (1 mmol) in a mixture of DMF (10 mL) and ethanol (2 mL) in a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and heat at 100 °C for 48 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with DMF and then with ethanol.

  • Activate the MOF by solvent exchange with fresh ethanol for 24 hours, followed by drying under vacuum to remove residual solvent from the pores.

Experimental Protocol: Loading and In Vitro Release of 5-Fluorouracil

Drug Loading:

  • Disperse the activated MOF (100 mg) in a solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., 20 mL of a 1 mg/mL solution in ethanol/water).

  • Stir the suspension at room temperature for 24 hours to allow for drug encapsulation.

  • Collect the 5-FU loaded MOF by centrifugation.

  • Wash the loaded MOF with the solvent to remove surface-adsorbed drug.

  • Dry the 5-FU@MOF composite under vacuum.

  • Determine the drug loading content by measuring the concentration of 5-FU in the supernatant using UV-Vis spectroscopy and calculating the difference from the initial concentration.

In Vitro Drug Release:

  • Disperse a known amount of the 5-FU@MOF composite in a phosphate-buffered saline (PBS) solution at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

  • Maintain the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Centrifuge the aliquot to separate any MOF particles.

  • Measure the concentration of released 5-FU in the supernatant using UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released as a function of time.

G Logical Workflow: MOF-Based Drug Delivery cluster_synthesis_loading Preparation of Drug-Loaded MOF cluster_delivery Cellular Drug Delivery s1 Synthesize Zn-PDA MOF (Hydrothermal/Solvothermal) s2 Activate MOF (Solvent Exchange & Drying) s1->s2 s3 Load Drug (e.g., 5-FU) (Incubation & Washing) s2->s3 s4 Obtain Drug@MOF Nanoparticles s3->s4 c1 Systemic Administration of Drug@MOF s4->c1 Formulate for delivery c2 Cellular Uptake (Endocytosis) c1->c2 c3 Trafficking to Endosome/Lysosome c2->c3 c4 Acidic Environment (low pH) Triggers MOF Degradation c3->c4 c5 Intracellular Drug Release c4->c5 c6 Therapeutic Effect c5->c6

MOF-Based Drug Delivery Workflow

References

Dipicolinic Acid: Application Notes and Protocols for Enzyme Inhibition in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) is a heterocyclic compound that plays a crucial role in the heat resistance of bacterial endospores.[1] Beyond its natural function, DPA has garnered significant interest in the scientific community as a potent enzyme inhibitor, primarily due to its metal-chelating properties. Its ability to bind divalent metal ions, particularly zinc (Zn²⁺), makes it a valuable tool for studying and inhibiting metalloenzymes. This document provides detailed application notes and protocols for utilizing dipicolinic acid as an enzyme inhibitor in various biochemical assays, with a focus on metallo-β-lactamases and prolyl 4-hydroxylases.

Mechanism of Action

The primary inhibitory mechanism of dipicolinic acid is its function as a chelating agent.[1] Many enzymes, known as metalloenzymes, require a metal ion cofactor, often Zn²⁺, for their catalytic activity. DPA can bind to and sequester these essential metal ions from the active site of the enzyme, rendering it inactive. This mechanism is often referred to as "metal stripping".

However, research on DPA derivatives has revealed a more nuanced mechanism of action. While DPA itself often acts by removing the metal cofactor, certain derivatives have been shown to form a stable ternary complex with the enzyme and the metal ion (Enzyme:Zn²⁺:Inhibitor), leading to potent inhibition without extracting the metal ion.[2] Understanding the specific mechanism is crucial for interpreting experimental results and for the rational design of more potent and selective inhibitors.

Applications in Biochemical Assays

Dipicolinic acid and its analogs are valuable tools for:

  • Target validation: Confirming the dependence of an enzyme on a metal cofactor.

  • Assay development: Serving as a positive control for inhibition in high-throughput screening campaigns.

  • Structure-activity relationship (SAR) studies: Acting as a scaffold for the development of more potent and selective enzyme inhibitors.

  • Studying antibiotic resistance: Investigating the role of metallo-β-lactamases in bacterial resistance to β-lactam antibiotics.

  • Fibrosis research: Probing the activity of prolyl 4-hydroxylases, key enzymes in collagen biosynthesis.

Enzyme Inhibition Data

The inhibitory activity of dipicolinic acid and its related compounds against various enzymes is summarized below.

Metallo-β-Lactamase (MBL) Inhibition

MBLs are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. DPA and its derivatives have been extensively studied as inhibitors of these enzymes.

Compound/AnalogEnzyme TargetIC₅₀ (μM)Notes
Dipicolinic Acid (DPA)NDM-10.52-
DPA Derivative 36 NDM-10.08Forms a stable ternary complex.
DPA Isostere 1 NDM-10.13Phosphonic acid derivative.
DPA Isostere 2 NDM-10.31Phosphonic acid derivative.
L-captoprilNDM-1~8Thiol-containing inhibitor, for comparison.

IC₅₀ values can vary depending on assay conditions (e.g., substrate concentration).

Prolyl 4-Hydroxylase (P4H) Inhibition

P4Hs are α-ketoglutarate-dependent dioxygenases that require Fe²⁺ for activity and are crucial for collagen stability. Pyridine dicarboxylic acids, structurally related to DPA, are known inhibitors.

Compound/AnalogEnzyme TargetKᵢ (μM)Notes
Pyridine-2,4-dicarboxylateProlyl 4-Hydroxylase2Competitive inhibitor with respect to 2-oxoglutarate.
Pyridine-2,5-dicarboxylateProlyl 4-Hydroxylase0.8Competitive inhibitor with respect to 2-oxoglutarate.
Glutamic Acid Decarboxylase (GAD) Inhibition

There is currently a lack of substantial scientific literature demonstrating dipicolinic acid as a direct inhibitor of glutamic acid decarboxylase (GAD). While DPA's metal-chelating properties could theoretically affect metalloenzymes, GAD is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, and its inhibition by DPA has not been well-documented. Researchers interested in GAD inhibition should consider established inhibitors for this enzyme.

Experimental Protocols

Protocol 1: Inhibition of Metallo-β-Lactamase (NDM-1) Activity

This protocol describes a general method to determine the IC₅₀ value of dipicolinic acid against a metallo-β-lactamase, such as NDM-1, using a chromogenic substrate like nitrocefin (B1678963).

Materials and Reagents:

  • Purified NDM-1 enzyme

  • Dipicolinic acid (DPA)

  • Nitrocefin (or other suitable chromogenic/fluorogenic β-lactam substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.1 mg/mL BSA

  • DMSO (for dissolving DPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPA Stock Solution: Dissolve dipicolinic acid in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the DPA stock solution in the Assay Buffer to create a range of inhibitor concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest DPA concentration.

  • Enzyme Preparation: Dilute the purified NDM-1 enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • DPA solution at various concentrations (or vehicle control)

    • NDM-1 enzyme solution

  • Pre-incubation: Incubate the plate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin substrate to each well. The final substrate concentration should ideally be at or below the Kₘ value for sensitive IC₅₀ determination.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 486 nm (for nitrocefin hydrolysis) using a microplate reader in kinetic mode. Record data every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each DPA concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each DPA concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor)).

    • Plot the % Inhibition against the logarithm of the DPA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Inhibition of Prolyl 4-Hydroxylase (P4H) Activity

This protocol outlines a general method for assessing the inhibitory potential of dipicolinic acid analogs (like pyridine-2,5-dicarboxylate) against P4H using a succinate (B1194679) quantification assay (e.g., Succinate-Glo™ Assay).

Materials and Reagents:

  • Recombinant human P4H

  • Pyridine-2,5-dicarboxylic acid (or other test inhibitor)

  • Peptide substrate (e.g., a synthetic procollagen-like peptide)

  • Cofactors: α-ketoglutarate (α-KG), FeSO₄, Ascorbic acid

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • Succinate detection kit (e.g., Succinate-Glo™ from Promega)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Prepare Inhibitor Stock Solution: Dissolve the test inhibitor (e.g., pyridine-2,5-dicarboxylate) in an appropriate solvent (e.g., water or DMSO) to make a concentrated stock solution.

  • Prepare Serial Dilutions: Create a serial dilution of the inhibitor in the Assay Buffer. Include a vehicle control.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the P4H enzyme in Assay Buffer. Prepare a separate reaction initiation mix containing the peptide substrate and cofactors (α-KG, FeSO₄, ascorbate).

  • Assay Setup: In a 384-well white plate, add the serially diluted inhibitor solutions.

  • Enzyme Addition and Pre-incubation: Add the P4H enzyme solution to each well. Incubate for 15-30 minutes at room temperature to facilitate inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrate/cofactor mix to all wells.

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Succinate Detection: Stop the reaction and detect the amount of succinate produced by following the manufacturer's protocol for the Succinate-Glo™ assay. This typically involves adding detection reagents that convert succinate into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the reduction in the luminescent signal compared to the vehicle control.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

MBL_Inhibition_Pathway cluster_bacterium Bacterium BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits MBL Metallo-β-Lactamase (e.g., NDM-1) BetaLactam->MBL Substrate CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Leads to Inactive_BetaLactam Inactive Antibiotic MBL->Inactive_BetaLactam Hydrolyzes DPA Dipicolinic Acid (DPA) DPA->MBL Inhibits

Caption: Mechanism of metallo-β-lactamase (MBL) mediated antibiotic resistance and its inhibition by Dipicolinic Acid (DPA).

MBL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_dpa 1. Prepare DPA Serial Dilutions prep_enzyme 2. Prepare NDM-1 Enzyme Solution prep_substrate 3. Prepare Nitrocefin Substrate Solution add_dpa 4. Add DPA/ Vehicle Control add_enzyme 5. Add NDM-1 Enzyme add_dpa->add_enzyme pre_incubate 6. Pre-incubate (15-30 min) add_enzyme->pre_incubate add_substrate 7. Initiate with Nitrocefin pre_incubate->add_substrate read_absorbance 8. Read Absorbance (486 nm) Kinetically add_substrate->read_absorbance calc_velocity 9. Calculate Initial Velocities (V₀) read_absorbance->calc_velocity calc_inhibition 10. Calculate % Inhibition calc_velocity->calc_inhibition plot_ic50 11. Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->plot_ic50

Caption: Experimental workflow for determining the IC₅₀ of DPA against metallo-β-lactamases.

P4H_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions prep_enzyme 2. Prepare P4H Enzyme Solution prep_substrate 3. Prepare Substrate/ Cofactor Mix add_inhibitor 4. Add Inhibitor/ Vehicle Control add_enzyme 5. Add P4H Enzyme add_inhibitor->add_enzyme pre_incubate 6. Pre-incubate (15-30 min) add_enzyme->pre_incubate add_substrate_mix 7. Initiate with Substrate/Cofactor Mix pre_incubate->add_substrate_mix incubate 8. Incubate (e.g., 60 min) add_substrate_mix->incubate add_detection 9. Add Succinate-Glo™ Reagents incubate->add_detection read_luminescence 10. Read Luminescence add_detection->read_luminescence calc_inhibition 11. Calculate % Inhibition read_luminescence->calc_inhibition plot_ic50 12. Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->plot_ic50

Caption: Experimental workflow for determining the IC₅₀ of a P4H inhibitor using a succinate detection assay.

References

Application Notes and Protocols for Stabilization of Peroxyacids with 2,6-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyacids, such as peracetic acid (PAA), are potent oxidizing agents widely utilized as disinfectants, sanitizers, and bleaching agents in various industries, including healthcare, food processing, and pharmaceuticals.[1] A significant challenge in the application of peroxyacids is their inherent instability. They are susceptible to decomposition, which can be accelerated by the presence of trace metal ions.[2][3] This decomposition not only reduces the efficacy of the peroxyacid solution but can also lead to pressure buildup in storage containers, posing a safety hazard.

2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid (DPA), is an effective stabilizer for peroxyacid solutions.[2][3] Its primary mechanism of action is the chelation of metal ions that catalyze the decomposition of peroxyacids.[4][5] By sequestering these metal ions, DPA significantly enhances the stability and shelf-life of peroxyacid formulations. These application notes provide detailed information and protocols for the use of DPA in stabilizing peroxyacid solutions.

Mechanism of Stabilization

The decomposition of peroxyacids is often catalyzed by transition metal ions, such as iron (Fe), copper (Cu), and manganese (Mn). These metal ions can participate in redox reactions that generate free radicals, which in turn propagate the decomposition of the peroxyacid.

This compound is a bidentate or tridentate ligand that forms stable complexes with a variety of metal ions.[4][6] The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the two carboxyl groups coordinate with the metal ion, effectively sequestering it and preventing its participation in the catalytic decomposition of the peroxyacid.

Protocol1 start Start mix_aa_water Mix Acetic Acid and Deionized Water start->mix_aa_water cool Cool Mixture in Ice Bath mix_aa_water->cool add_h2o2 Slowly Add Hydrogen Peroxide cool->add_h2o2 add_catalyst Add Sulfuric Acid (Optional Catalyst) add_h2o2->add_catalyst add_dpa Dissolve DPA (250-750 ppm) add_catalyst->add_dpa equilibrate Equilibrate at Room Temperature add_dpa->equilibrate store Store in Vented, Opaque Container equilibrate->store end End store->end Protocol3 start Start dilute Dilute Stabilized PAA (100-500 ppm) start->dilute apply Apply to Surface dilute->apply contact Allow Contact Time (5-10 minutes) apply->contact rinse Rinse if Required contact->rinse end End rinse->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-pyridinedicarboxylic acid synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound (also known as dipicolinic acid) include the oxidation of 2,6-lutidine using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇).[1][2] Another approach involves the reaction of 2,6-dichloropyridine (B45657) with a magnesium and subsequent carboxylation with carbon dioxide.[3][4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary.[5]

  • Purity of Starting Materials: Impurities in the 2,6-lutidine or other reagents can interfere with the reaction, leading to side products and lower yields.[5]

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or adjusting the molar ratio of the oxidant.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps. Review your purification protocol for potential areas of loss.

Q3: The oxidation of 2,6-lutidine is highly exothermic. How can I manage the reaction temperature?

A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding the oxidizing agent portion-wise or dropwise over an extended period can help control the rate of heat generation.[5]

  • Efficient Cooling: Utilize an ice bath or a cooling system to maintain a stable and low temperature throughout the reaction.[5]

  • Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[5]

Q4: I am having difficulty purifying the final product. What are some effective purification techniques?

A4: Purification of this compound typically involves the following steps:

  • Filtration: After the reaction, the crude product is often filtered to remove insoluble byproducts, such as manganese dioxide in the case of permanganate oxidation.[2]

  • Acidification: The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the this compound, which is less soluble in acidic solutions.[2][4]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as water or ethanol.

Troubleshooting Guides

Issue 1: Low Yield in 2,6-Lutidine Oxidation
Symptom Possible Cause Recommended Solution
The final product contains a high percentage of unreacted 2,6-lutidine.Incomplete reaction.Increase the reaction time or the molar ratio of the oxidizing agent. Ensure the reaction temperature is within the optimal range.[5]
The presence of 6-methylpicolinic acid is detected as a major byproduct.Incomplete oxidation of the second methyl group.Increase the amount of oxidizing agent and/or prolong the reaction time. Ensure uniform mixing to promote complete oxidation.
Formation of a significant amount of tar-like substances.Over-oxidation or side reactions due to high temperatures.Carefully control the reaction temperature using a cooling bath and slow addition of the oxidant. Consider using a milder oxidizing agent if possible.
Low recovery of the product after acidification and filtration.The product may be partially soluble in the acidic filtrate.Ensure the pH of the solution is sufficiently low (around 2-3) to minimize the solubility of the dicarboxylic acid.[4] Cool the solution thoroughly before filtration to maximize precipitation.
Issue 2: Difficulties with Product Isolation and Purification
Symptom Possible Cause Recommended Solution
The precipitated product is difficult to filter and appears gelatinous.The presence of colloidal manganese dioxide (in KMnO₄ oxidation).Heat the reaction mixture after the oxidation is complete to coagulate the MnO₂ particles, making them easier to filter. Washing the precipitate with hot water can also help.[2]
The recrystallized product is still colored or shows impurities by analysis.Inefficient removal of colored byproducts or trapped impurities.Consider using activated charcoal during recrystallization to remove colored impurities. Ensure the choice of recrystallization solvent is appropriate to selectively dissolve the desired product at high temperatures and allow for good crystal formation upon cooling.
The product decomposes upon heating during recrystallization.This compound can decarboxylate at high temperatures.Avoid excessive heating during recrystallization. Use a solvent that allows for dissolution at a moderate temperature.

Data Presentation: Comparison of Synthesis Methods

Method Starting Material Oxidizing Agent/Reagent Typical Yield (%) Key Reaction Conditions Reference(s)
Oxidation2,6-LutidinePotassium Permanganate (KMnO₄)78-80Aqueous solution, heated to 85-90°C.[2]
Oxidation2,6-DimethylpyridineSodium Dichromate (Na₂Cr₂O₇) in H₂SO₄80-90Two-stage process with hydrolysis of an intermediate complex. Reaction at 70-115°C.[1]
Oxidation2,6-LutidineOxygen (O₂) with a catalyst69Use of tert-BuOK and a phase-transfer catalyst (18-crown-6).[3]
Carboxylation2,6-DichloropyridineMagnesium (Mg) and Carbon Dioxide (CO₂)90-94.5Grignard reaction in THF, followed by treatment with dry CO₂ at low temperature.[3][4]

Experimental Protocols

Method 1: Oxidation of 2,6-Lutidine with Potassium Permanganate

Materials:

  • 2,6-Lutidine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction flask with a stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a reaction flask, combine 10.7 g (0.1 mol) of 2,6-lutidine with 300 mL of water.[2]

  • Heat the mixture to 60°C with stirring.[2]

  • Slowly add 0.5 mol of KMnO₄ in small portions, maintaining the reaction temperature between 85-90°C.[2]

  • Continue the reaction with stirring until the purple color of the permanganate has completely disappeared (approximately 2 hours).[2]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with 100 mL of hot water and combine the filtrates.[2]

  • Concentrate the combined filtrate to a volume of 100-130 mL.[2]

  • Acidify the concentrated solution with concentrated HCl until no more precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate of this compound by filtration and dry the product.[2]

Method 2: Synthesis from 2,6-Dichloropyridine via Grignard Reaction

Materials:

  • 2,6-Dichloropyridine

  • Magnesium (Mg) powder

  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane (B42909) (initiator)

  • Dry Carbon Dioxide (CO₂) gas or dry ice

  • Hydrochloric Acid (HCl) for acidification

  • Reaction flask with a stirrer, condenser, and gas inlet

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, place 60 g (2.5 mol) of magnesium powder in a dry reaction flask.[3]

  • Dissolve 148 g (1 mol) of 2,6-dichloropyridine in 721 g of anhydrous THF.[3]

  • Add a small amount of the 2,6-dichloropyridine solution and 0.55 g (0.005 mol) of 1,2-dibromoethane to the magnesium to initiate the Grignard reaction.[3]

  • Once the reaction has started, add the remaining 2,6-dichloropyridine solution while maintaining the reaction temperature at 55°C.[3]

  • Stir the reaction mixture for 6 hours at 55°C.[3]

  • Cool the reaction mixture to -15°C.[3]

  • Slowly bubble dry carbon dioxide gas through the solution or add crushed dry ice in portions.[3]

  • After the addition of CO₂ is complete, allow the mixture to warm to room temperature.

  • Acidify the reaction mixture with HCl.

  • Filter the mixture and remove the THF under reduced pressure to obtain the crude this compound.[3]

  • The product can be further purified by extraction and recrystallization.[3]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete adjust_conditions Increase Reaction Time Increase Oxidant Molar Ratio Optimize Temperature incomplete->adjust_conditions Yes check_purity Analyze Purity of Starting Materials incomplete->check_purity No end Improved Yield adjust_conditions->end impure Impurities Detected check_purity->impure purify_reagents Purify Starting Materials (Distillation, Recrystallization) impure->purify_reagents Yes check_workup Review Workup and Purification Procedure impure->check_workup No purify_reagents->end loss_detected Product Loss Identified check_workup->loss_detected optimize_workup Optimize pH for Precipitation Ensure Efficient Extraction Choose Appropriate Recrystallization Solvent loss_detected->optimize_workup Yes loss_detected->end No optimize_workup->end

Caption: A flowchart for systematically troubleshooting low yields in the synthesis of this compound.

Experimental Workflow: Oxidation of 2,6-Lutidine

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup and Purification start Mix 2,6-Lutidine and Water heat Heat to 60°C start->heat add_oxidant Slowly Add KMnO₄ (Maintain 85-90°C) heat->add_oxidant react Stir Until Decolorization (~2 hours) add_oxidant->react cool Cool to Room Temperature react->cool filter_solids Filter MnO₂ cool->filter_solids concentrate Concentrate Filtrate filter_solids->concentrate acidify Acidify with HCl concentrate->acidify precipitate Cool to Maximize Precipitation acidify->precipitate filter_product Filter Product precipitate->filter_product dry Dry Final Product filter_product->dry end end dry->end This compound

Caption: Step-by-step workflow for the synthesis of this compound via oxidation of 2,6-lutidine.

References

troubleshooting low solubility of dipicolinic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dipicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the low solubility of dipicolinic acid in reaction mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is my dipicolinic acid not dissolving in water?

A1: Dipicolinic acid has limited solubility in water at room temperature, approximately 5 g/L.[1][2] Several factors can affect its solubility:

  • Temperature: The solubility of dipicolinic acid in water increases with temperature.[3] Heating the solution can aid in dissolution.

  • pH: As a dicarboxylic acid, the solubility of dipicolinic acid is highly dependent on pH.[3] In acidic conditions (low pH), the carboxylic acid groups are protonated, making the molecule less polar and thus less soluble in water.

  • Purity of Water: The presence of other ions in the water can influence the solubility. It is recommended to use deionized or distilled water.

Q2: I'm observing precipitation of dipicolinic acid during my reaction. What are the common causes and solutions?

A2: Precipitation during a reaction can be caused by several factors:

  • Change in pH: If your reaction generates acidic byproducts, the pH of the mixture might decrease, causing dipicolinic acid to precipitate.

    • Solution: Monitor the pH of your reaction and consider using a buffer system to maintain a pH where dipicolinic acid remains soluble.

  • Change in Temperature: If the reaction is cooled, the solubility of dipicolinic acid will decrease, potentially leading to precipitation.

    • Solution: Maintain a constant temperature throughout the reaction. If cooling is necessary for workup, be aware that precipitation may occur and might need to be redissolved in a suitable solvent.

  • Solvent Polarity: The addition of a less polar co-solvent to an aqueous solution of dipicolinic acid can reduce its overall solubility.

    • Solution: Choose a solvent system where all components, including reactants and products, remain soluble throughout the reaction.

  • High Concentration: The concentration of dipicolinic acid might be too high for the chosen solvent and reaction conditions.

    • Solution: Dilute the reaction mixture with more solvent.

Q3: Can I use an organic solvent to dissolve dipicolinic acid?

A3: Yes, dipicolinic acid is soluble in several organic solvents. It is reported to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4] The choice of solvent will depend on the specific requirements of your reaction.

Q4: How does pH adjustment help in dissolving dipicolinic acid?

A4: Dipicolinic acid has two carboxylic acid groups. By increasing the pH (making the solution more alkaline), these acidic protons are removed, forming the dipicolinate anion. This ionized form is more polar and therefore more soluble in aqueous solutions.[3] Adding a base, such as sodium hydroxide (B78521) or ammonia, can significantly increase its solubility in water.

Q5: Are there any specific handling precautions I should take when working with dipicolinic acid?

A5: Yes, dipicolinic acid is an irritant.[5] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Troubleshooting Guide: Low Solubility in Reaction Mixtures

This guide provides a systematic approach to address common solubility issues encountered when using dipicolinic acid in experimental setups.

Problem Potential Cause Recommended Solution
Dipicolinic acid precipitates out of an aqueous solution. Low pH: The solution is too acidic, causing the protonation of the carboxylic acid groups and reducing solubility.[3]Action: Increase the pH of the solution. Protocol: Add a suitable base (e.g., dilute NaOH or NH4OH) dropwise while monitoring the pH. Aim for a neutral or slightly alkaline pH to deprotonate the carboxylic acids and increase solubility.
Low Temperature: The solubility of dipicolinic acid decreases at lower temperatures.Action: Gently warm the solution. Protocol: Use a water bath to gradually increase the temperature of your solution. Monitor for the re-dissolution of the precipitate. Avoid excessive heat, which could lead to decomposition.
High Concentration: The concentration of dipicolinic acid exceeds its solubility limit in water.[1][2]Action: Dilute the solution. Protocol: Add more deionized water to decrease the overall concentration of dipicolinic acid.
Crystals form in the dipicolinic acid solution. Supersaturation: The solution is unstable and prone to crystallization.Action: Gently warm the solution to redissolve the crystals and then allow it to cool slowly. Protocol: Slow cooling can promote the formation of more stable solutions or larger, more easily filterable crystals if desired.
Nucleation Sites: Dust particles or scratches on the glassware can initiate crystallization.Action: Ensure all glassware is meticulously clean. Protocol: Filter the solution through a fine-pore filter to remove any particulate matter that could act as nucleation sites.
Difficulty dissolving dipicolinic acid in an organic solvent. Incorrect Solvent Choice: The chosen organic solvent may not be optimal for dissolving dipicolinic acid.Action: Select a more appropriate solvent. Protocol: Dipicolinic acid is soluble in methanol, ethanol, DMF, and DMSO.[4] Test the solubility in small aliquots of different solvents to find the most suitable one for your reaction conditions.
Incomplete Dissolution: Insufficient agitation or time to dissolve.Action: Improve the dissolution technique. Protocol: Use a magnetic stirrer or sonicator to aid dissolution. Allow sufficient time for the solid to dissolve completely. Gentle warming can also be applied if the solvent is not volatile.

Data Presentation: Solubility of Dipicolinic Acid

The following tables summarize the available quantitative data on the solubility of dipicolinic acid in various solvents.

Table 1: Solubility in Aqueous and Organic Solvents

SolventSolubilityTemperature (°C)
Water5 g/L (0.5 g/100 ml)20-25
Acetic Acid12.5 g/L (1.25 g/100 ml)40
EthanolSolubleNot specified
MethanolSolubleNot specified
DMF (Dimethylformamide)SolubleNot specified
DMSO (Dimethyl Sulfoxide)SolubleNot specified

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. Further experimental determination may be required for precise concentrations.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Dipicolinic Acid

This protocol describes how to prepare an aqueous stock solution of dipicolinic acid by adjusting the pH.

Materials:

  • Dipicolinic acid

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of dipicolinic acid and add it to a beaker containing a magnetic stir bar.

  • Add a portion of the deionized water (approximately 80% of the final volume).

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH or NH₄OH solution dropwise while continuously monitoring the pH.

  • Continue adding the base until the dipicolinic acid is fully dissolved and the pH is in the desired range (typically neutral to slightly alkaline).

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Stopper the flask and invert it several times to ensure homogeneity.

Protocol 2: Synthesis of a Lanthanide-Dipicolinate Complex for Fluorescence Studies

This protocol outlines a general procedure for the formation of a lanthanide-dipicolinate complex, which is known to enhance the fluorescence of the lanthanide ion.

Materials:

  • Dipicolinic acid

  • A lanthanide salt (e.g., Europium(III) chloride, Terbium(III) chloride)

  • A suitable solvent (e.g., deionized water, ethanol/water mixture)

  • Buffer solution (e.g., Tris-HCl, pH 7-8)

  • Magnetic stirrer and stir bar

  • Fluorometer

Procedure:

  • Prepare a stock solution of dipicolinic acid in the chosen solvent system. If using water, follow Protocol 1 to ensure dissolution.

  • Prepare a stock solution of the lanthanide salt in the same solvent.

  • In a reaction vessel, add the buffer solution.

  • To the buffered solution, add the dipicolinic acid stock solution while stirring.

  • Slowly add the lanthanide salt stock solution to the dipicolinic acid solution. A molar ratio of 3:1 (dipicolinic acid:lanthanide) is often used to form tris-dipicolinate complexes.[6]

  • Allow the mixture to stir at room temperature for a specified period (e.g., 30 minutes to 1 hour) to ensure complete complex formation.

  • The resulting solution containing the lanthanide-dipicolinate complex can then be analyzed for its fluorescence properties using a fluorometer.

Visualizations

Troubleshooting Workflow for Low Dipicolinic Acid Solubility

Troubleshooting_Workflow start Start: Low Solubility of Dipicolinic Acid check_solvent Is the solvent aqueous or organic? start->check_solvent aqueous_path Aqueous check_solvent->aqueous_path Aqueous organic_path Organic check_solvent->organic_path Organic check_ph Is the pH acidic? aqueous_path->check_ph check_solvent_type Is the solvent appropriate? (e.g., Methanol, Ethanol, DMF, DMSO) organic_path->check_solvent_type increase_ph Increase pH with base (e.g., NaOH, NH4OH) check_ph->increase_ph Yes check_temp_aq Is the temperature low? check_ph->check_temp_aq No end_success Success: Dipicolinic Acid Dissolved increase_ph->end_success heat_aq Gently heat the solution check_temp_aq->heat_aq Yes check_conc_aq Is the concentration high? check_temp_aq->check_conc_aq No heat_aq->end_success dilute_aq Dilute with more water check_conc_aq->dilute_aq Yes end_fail Issue Persists: Consult Further check_conc_aq->end_fail No dilute_aq->end_success change_solvent Switch to a more suitable organic solvent check_solvent_type->change_solvent No check_diss_method Is the dissolution method effective? check_solvent_type->check_diss_method Yes change_solvent->end_success improve_diss Use stirring, sonication, or gentle heating check_diss_method->improve_diss No check_diss_method->end_fail Yes improve_diss->end_success

Caption: A workflow diagram for troubleshooting low solubility issues of dipicolinic acid.

Experimental Workflow for Lanthanide-Enhanced Fluorescence

Lanthanide_Fluorescence_Workflow start Start: Prepare Reagents prep_dpa Prepare Dipicolinic Acid Solution (Adjust pH for aqueous solution) start->prep_dpa prep_ln Prepare Lanthanide Salt Solution (e.g., EuCl3, TbCl3) start->prep_ln mix Mix Dipicolinic Acid and Lanthanide Salt Solutions (e.g., 3:1 molar ratio) prep_dpa->mix prep_ln->mix incubate Incubate for Complex Formation (e.g., 30-60 min at room temperature) mix->incubate measure Measure Fluorescence (Excite at appropriate wavelength, measure emission) incubate->measure analyze Analyze Data (Compare fluorescence intensity) measure->analyze end End: Characterization of Enhanced Fluorescence analyze->end

Caption: A workflow for preparing lanthanide-dipicolinate complexes and measuring fluorescence.

References

Technical Support Center: Optimization of Dipicolinic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions using dipicolinic acid (DPA) as a catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by dipicolinic acid, focusing on the synthesis of 1,5-benzodiazepine derivatives as a primary example. This reaction typically involves the condensation of an o-phenylenediamine (B120857) with a ketone.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: Dipicolinic acid may be impure or degraded.- Ensure the use of high-purity dipicolinic acid. - Store DPA in a cool, dry place, away from light and moisture.
Incorrect Catalyst Loading: Insufficient or excessive amounts of DPA can negatively impact the reaction rate and yield.- Optimize the catalyst loading. Start with a reported value (e.g., 10-20 mol%) and perform a screening to find the optimal concentration for your specific substrates.
Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.- Screen a range of temperatures (e.g., room temperature to 100°C) to find the optimum. For many condensations, heating is beneficial.
Poor Solvent Choice: The solubility of reactants and the stability of intermediates are highly dependent on the solvent.- Test a variety of solvents with different polarities (e.g., ethanol (B145695), acetonitrile (B52724), THF, or solvent-free conditions). Ethanol or acetonitrile are often good starting points for this type of reaction.
Impure Reactants: Impurities in the o-phenylenediamine or ketone can inhibit the catalyst or lead to side reactions.- Purify starting materials before use, for example, by recrystallization or distillation.
Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
2. Formation of Side Products Decomposition of Reactants or Products: High temperatures or prolonged reaction times can lead to degradation.- Lower the reaction temperature and/or shorten the reaction time based on reaction monitoring.
Self-Condensation of Ketone: This can occur, especially with enolizable ketones.- Adjust the stoichiometry of the reactants. A slight excess of the o-phenylenediamine may be beneficial.
Oxidation: Reactants or products may be sensitive to air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Difficulty in Product Isolation Co-precipitation with Catalyst: The product and catalyst may precipitate together.- After reaction completion, add a suitable solvent to dissolve the product and filter off the catalyst. - Perform an acid-base workup to separate the acidic catalyst from the product.
Emulsion during Workup: This can complicate the separation of aqueous and organic layers.- Add brine (saturated NaCl solution) to break up the emulsion. - Filter the mixture through a pad of celite.
4. Catalyst Deactivation/Lack of Reusability Poisoning: Impurities in the reactants or solvent can bind to the catalyst.- Ensure high purity of all reaction components.
Thermal Degradation: Although DPA is relatively stable, very high temperatures can cause decomposition.- Operate at the lowest effective temperature.
Leaching: The catalyst may dissolve in the reaction medium and be lost during workup.- To recover the catalyst, the reaction mixture can be concentrated and a solvent in which the product is soluble but the catalyst is not can be added, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the role of dipicolinic acid in catalysis? A1: Dipicolinic acid primarily acts as a Brønsted acid catalyst. Its two carboxylic acid groups can protonate substrates, activating them for nucleophilic attack. For instance, in the synthesis of 1,5-benzodiazepines, DPA protonates the carbonyl group of the ketone, making it more electrophilic and susceptible to attack by the amino groups of o-phenylenediamine.

Q2: How do I choose the optimal catalyst loading for my reaction? A2: The optimal catalyst loading depends on the specific substrates and reaction conditions. A good starting point is typically 10-20 mol%. To optimize, you can set up a series of small-scale reactions with varying catalyst concentrations (e.g., 5, 10, 15, 20 mol%) while keeping all other parameters constant. The yield can then be plotted against the catalyst loading to determine the most effective concentration.

Q3: What is the effect of solvent polarity on DPA-catalyzed reactions? A3: Solvent polarity can significantly influence the reaction rate and yield. Polar protic solvents like ethanol can participate in hydrogen bonding and may stabilize charged intermediates, which can be beneficial. Polar aprotic solvents like acetonitrile or DMF are also commonly used. In some cases, solvent-free conditions can lead to higher yields and shorter reaction times. It is recommended to screen a few solvents to find the best one for your specific application.

Q4: Can the dipicolinic acid catalyst be recovered and reused? A4: Yes, being a solid heterogeneous catalyst in many organic solvents, dipicolinic acid can often be recovered and reused. After the reaction, the catalyst can be separated by filtration, washed with a suitable solvent to remove any adsorbed product, and dried before being used in subsequent reactions. The reusability should be tested over several cycles to check for any significant loss in activity.

Q5: How does pH affect dipicolinic acid catalysis? A5: The catalytic activity of dipicolinic acid is pH-dependent due to its carboxylic acid groups. The catalyst is most active in its protonated form. In highly basic conditions, the carboxylic acid groups will be deprotonated, rendering the catalyst inactive. Conversely, in highly acidic conditions, the reactants themselves may be protonated in a way that is not productive for the desired reaction. Therefore, the reaction is typically carried out under neutral or slightly acidic conditions.

Data Presentation

Table 1: Effect of Catalyst Loading on the Synthesis of 1,5-Benzodiazepines

This table summarizes the effect of varying the amount of dipicolinic acid catalyst on the yield of a model reaction between o-phenylenediamine and acetone (B3395972).

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
15575
210392
315393
420393
Reaction Conditions: o-phenylenediamine (1 mmol), acetone (2.2 mmol), ethanol (5 mL), reflux.
Table 2: Effect of Solvent on the Synthesis of 1,5-Benzodiazepines

This table illustrates the impact of different solvents on the reaction yield.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1EthanolReflux (78)392
2AcetonitrileReflux (82)388
3Tetrahydrofuran (THF)Reflux (66)578
4Dichloromethane (DCM)Reflux (40)865
5Solvent-free80295
Reaction Conditions: o-phenylenediamine (1 mmol), acetone (2.2 mmol), dipicolinic acid (15 mol%).

Experimental Protocols

General Protocol for the Dipicolinic Acid-Catalyzed Synthesis of 2,3-dihydro-1H-1,5-benzodiazepines

Materials:

  • o-phenylenediamine (or substituted derivative)

  • Ketone (e.g., acetone, cyclohexanone)

  • Dipicolinic acid (catalyst)

  • Solvent (e.g., ethanol or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1.0 mmol), the ketone (2.2 mmol), and dipicolinic acid (0.15 mmol, 15 mol%).

  • If using a solvent, add 5 mL of ethanol. For solvent-free conditions, proceed to the next step.

  • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux for ethanol, or 80°C for solvent-free) with stirring.

  • Monitor the reaction progress by TLC until the starting material (o-phenylenediamine) is consumed (typically 2-5 hours).

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was run solvent-free, add a suitable organic solvent like ethyl acetate (B1210297) (20 mL).

  • For workup, wash the organic mixture with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove the dipicolinic acid catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure 1,5-benzodiazepine product.

Visualizations

Catalytic Cycle for 1,5-Benzodiazepine Synthesis

Catalytic_Cycle DPA Dipicolinic Acid (H-DPA-H) Activated_Ketone Protonated Ketone [R2C=OH]+ DPA->Activated_Ketone + H+ Ketone Ketone (R2C=O) Ketone->Activated_Ketone Intermediate1 Iminium Intermediate Activated_Ketone->Intermediate1 + OPDA - H2O OPDA o-Phenylenediamine (OPDA) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product 1,5-Benzodiazepine Intermediate2->Product - H+ Product->DPA Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of 1,5-benzodiazepines using dipicolinic acid.

Experimental Workflow for Optimization

Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization Loop Start Define Reactants (OPDA, Ketone) Select_Params Select Initial Conditions (Solvent, Temp, Cat. Loading) Start->Select_Params Run_Reaction Run Reaction Select_Params->Run_Reaction Monitor Monitor Progress (TLC/LC-MS) Run_Reaction->Monitor Workup Workup & Purify Monitor->Workup Analyze Analyze Yield & Purity Workup->Analyze Evaluate Evaluate Results Analyze->Evaluate Adjust Adjust One Parameter (e.g., Temperature) Evaluate->Adjust Yield < Target Final_Protocol Optimized Protocol Evaluate->Final_Protocol Yield ≥ Target Adjust->Run_Reaction

Caption: A logical workflow for the optimization of reaction conditions in DPA catalysis.

Technical Support Center: Purification of Crude 2,6-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-pyridinedicarboxylic acid (PDCA), also known as dipicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. For the common synthesis involving the oxidation of 2,6-dimethylpyridine (B142122) (2,6-lutidine), impurities may include:

  • Unreacted Starting Material: Residual 2,6-dimethylpyridine.

  • Partially Oxidized Intermediates: 6-methylpicolinic acid (6-methylpyridine-2-carboxylic acid).

  • Oxidizing Agent Residues: Metal salts (e.g., manganese or chromium salts) if permanganate (B83412) or dichromate oxidants are used.[1]

  • Colored Byproducts: Often colored compounds are formed from side reactions during oxidation, which can give the crude product a yellow, orange, or brown tint.[1]

Q2: Which purification technique is most effective for achieving high purity?

A2: For achieving very high purity (>99.5%), a two-stage process involving the formation of an intermediate chromium-PDCA adduct followed by hydrolysis is highly effective, yielding purities of 99.7-99.8%.[1] Acid-base precipitation is also an excellent method, capable of producing PDCA with purities of 99.6-99.8%.[2] Simple recrystallization from water can also be very effective, often raising purity to around 99.8%.[1]

Q3: What is the best solvent for recrystallizing this compound?

A3: Water is the most commonly cited and effective solvent for the recrystallization of this compound. PDCA has a high solubility in hot water and is sparingly soluble in cold water, which are ideal characteristics for recrystallization.

Q4: Can I use column chromatography to purify PDCA?

A4: While less common than recrystallization or precipitation, column chromatography can be used. Given that PDCA is a polar and acidic compound, a normal-phase silica (B1680970) gel column with a polar eluent system containing an acidic modifier (e.g., dichloromethane/methanol/acetic acid) would be a logical starting point. However, the high polarity of PDCA may lead to significant tailing on silica gel. Reversed-phase chromatography is also a possibility.

Q5: Is sublimation a viable purification method for PDCA?

A5: Yes, vacuum sublimation has been successfully used to purify this compound, yielding a white crystalline product.[3] This method is particularly useful for removing non-volatile impurities.

Troubleshooting Guides

Guide 1: Recrystallization from Water

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast, causing the PDCA to come out of solution above its melting point. Impurities can also lower the melting point of the mixture.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot water to decrease the saturation.

    • Allow the flask to cool slowly on the benchtop before moving it to an ice bath.

    • If the problem persists, consider a pre-purification step like an activated carbon treatment to remove impurities that may be inhibiting crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated (too much solvent was used), or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of pure PDCA.

    • Reduce Solvent Volume: If nucleation fails, gently heat the solution to boil off some of the water to increase the concentration. Then, allow it to cool again.

    • Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice-water bath.

Problem: The recovered crystals are still colored (yellow/brown).

  • Possible Cause: Colored impurities are co-precipitating with the product. These are common in oxidation reactions.

  • Solution:

    • Activated Carbon Treatment: Before recrystallization, dissolve the crude PDCA in a minimum of hot water, then add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes. Perform a hot gravity filtration to remove the carbon, then allow the clear filtrate to cool and crystallize.

    • Reversed-Phase Chromatography: For stubborn color impurities, consider purifying a small batch via reversed-phase flash chromatography, which is often effective at separating compounds of differing polarity.[4]

Problem: Low recovery yield.

  • Possible Cause: Too much solvent was used, leaving a significant amount of product in the mother liquor. The product was filtered before crystallization was complete.

  • Solution:

    • Minimize the amount of hot water used to dissolve the crude product.

    • Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration to maximize crystal formation.

    • To check for product in the filtrate, you can try to concentrate it by boiling off some solvent and see if more crystals form upon cooling.

Guide 2: Acid-Base Precipitation

Problem: A gelatinous or very fine precipitate forms, which is difficult to filter.

  • Possible Cause: The pH was adjusted too quickly, leading to rapid and uncontrolled precipitation.

  • Solution:

    • Add the acid dropwise with vigorous stirring to the basic solution of the PDCA salt.

    • Monitor the pH closely and slow the addition rate as you approach the target pH of 2.0-2.5.[5]

    • Allowing the precipitate to stir for a period (e.g., 30 minutes) after reaching the final pH can help the particles to agglomerate, improving filterability.

Problem: The purity of the final product is lower than expected.

  • Possible Cause: Incomplete separation of impurities during the initial dissolution or co-precipitation of acidic or basic impurities.

  • Solution:

    • Ensure the initial dissolution in base is complete and consider filtering the basic solution to remove any insoluble, non-acidic impurities before acidification.

    • Ensure the final pH is within the optimal range of 2.0-2.5 to selectively precipitate the dicarboxylic acid.

    • Wash the filtered product thoroughly with cold deionized water to remove any remaining salts.

    • For very high purity, a second precipitation cycle or a follow-up recrystallization from water may be necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Starting PurityAchievable Final PurityTypical YieldNotes
Recrystallization (Water)90-98%>99.5%70-90%Simple, effective for removing many common impurities. Can increase purity from 99.1% to 99.8%.[1]
Acid-Base Precipitation90-98%99.2% - 99.8%89-97%Excellent for removing non-acidic and some colored impurities. Final product is precipitated by adjusting pH to 2.0-2.5.[2][5]
Two-Stage Cr Complexation~95%99.7% - 99.8%80-90%Highly effective for crude product from 2,6-lutidine oxidation. Involves formation and hydrolysis of a chromium adduct.[1]
Vacuum Sublimation>98%>99%VariableEffective for removing non-volatile impurities.[3] Best for small-scale, high-purity applications.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 15-20 mL of deionized water.

  • Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil until all the solid has dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities or if an activated carbon treatment was performed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.

Protocol 2: Acid-Base Precipitation
  • Dissolution in Base: Dissolve the crude PDCA in an aqueous solution of sodium hydroxide (B78521) (e.g., 1-2 M NaOH) until the pH is approximately 9. Use a sufficient volume to fully dissolve the material.

  • Filtration (Optional): If any solid impurities remain, filter the basic solution.

  • Precipitation: While stirring vigorously, slowly add a solution of hydrochloric acid (e.g., 2 M HCl) dropwise to the basic solution.

  • pH Adjustment: Continue adding HCl until the pH of the solution reaches 2.0-2.5.[5] A white precipitate of pure PDCA will form.

  • Digestion: Allow the suspension to stir for 30 minutes at room temperature to allow the precipitate to fully form and particles to grow.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 3: Two-Stage Purification via Chromium Complex[1]

Note: This process involves hexavalent chromium salts and should be performed with appropriate safety precautions.

  • Crude Product Isolation: The crude product from the oxidation of 2,6-dimethylpyridine with a chromium (VI) oxidant in sulfuric acid is isolated as an orange-red crystalline solid (a PDCA-chromic anhydride (B1165640) adduct).

  • Hydrolysis: Disperse the orange-red solid in water (approximately 10-15 parts water to 1 part solid by weight).

  • Heating: Heat the dispersion to 90-100 °C and maintain this temperature for 1-2 hours with stirring. This hydrolyzes the adduct, dissolving the PDCA and chromium salts.

  • Crystallization: Cool the solution to room temperature (e.g., 20 °C). The pure, white this compound will crystallize out of the solution.

  • Isolation and Washing: Filter the white crystalline product, wash it with cold water, and dry to obtain PDCA with a purity of up to 99.8%.[1]

Visualizations

experimental_workflow crude_pdca Crude PDCA recrystallization Recrystallization crude_pdca->recrystallization acid_base Acid-Base Precipitation crude_pdca->acid_base sublimation Vacuum Sublimation crude_pdca->sublimation pure_pdca Pure PDCA (>99%) recrystallization->pure_pdca acid_base->pure_pdca sublimation->pure_pdca troubleshooting_recrystallization start Start Recrystallization: Dissolve crude PDCA in hot water cool Cool Solution start->cool problem Problem Encountered? cool->problem oil Product Oils Out problem->oil Yes no_xtal No Crystals Form problem->no_xtal colored_xtal Crystals are Colored problem->colored_xtal success Pure Crystals Formed problem->success No sol_oil Reheat, Add More Hot Water, Cool Slowly oil->sol_oil Solution sol_no_xtal Scratch Flask, Add Seed Crystal, Reduce Volume no_xtal->sol_no_xtal Solution sol_color Redissolve, Treat with Activated Carbon, Hot Filter colored_xtal->sol_color Solution sol_oil->cool sol_no_xtal->cool sol_color->cool

References

strategies to avoid side reactions in dipicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipicolinic acid (pyridine-2,6-dicarboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the chemical synthesis of dipicolinic acid?

A1: The most prevalent starting materials for the chemical synthesis of dipicolinic acid are 2,6-lutidine (2,6-dimethylpyridine) and 2,6-xylidine.[1] The oxidation of the two methyl groups on the pyridine (B92270) ring of 2,6-lutidine is a widely employed method.

Q2: What is the primary cause of low yields in the oxidation of 2,6-lutidine?

A2: Low yields in the oxidation of 2,6-lutidine to dipicolinic acid are often due to incomplete oxidation. This results in the formation of 6-methylpicolinic acid as a significant byproduct, where only one of the two methyl groups is oxidized to a carboxylic acid. Over-oxidation, leading to the cleavage of the pyridine ring, can also contribute to lower yields of the desired product.

Q3: How can I purify crude dipicolinic acid after synthesis?

A3: Purification of dipicolinic acid typically involves recrystallization from water.[2] For more challenging purifications to remove persistent impurities, techniques such as column chromatography can be employed.[1] Another effective method involves dissolving the crude product in an alkaline solution (like aqueous ammonia), filtering to remove insoluble impurities, and then re-precipitating the high-purity dipicolinic acid by acidification with an acid such as hydrochloric or sulfuric acid.[3]

Q4: Are there greener alternatives to traditional oxidation methods using strong oxidizing agents?

A4: Yes, research is ongoing to develop more environmentally friendly synthesis methods. These include the use of biocatalysis and more benign oxidizing agents and solvents to reduce waste and energy consumption. Catalytic oxidation using metal porphyrin compounds with an oxygen-containing gas in an aqueous solvent is one such approach being explored.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of dipicolinic acid.

Issue Potential Cause Suggested Solution
Low Yield of Dipicolinic Acid Incomplete oxidation of the starting material (e.g., 2,6-lutidine).- Increase the molar ratio of the oxidizing agent to the starting material.- Extend the reaction time to ensure complete conversion.- Optimize the reaction temperature; for many oxidation reactions, a temperature range of 75-100°C is effective.
Over-oxidation and decomposition of the product.- Avoid excessively high temperatures.- Carefully control the rate of addition of the oxidizing agent to prevent localized overheating.
Presence of 6-Methylpicolinic Acid Impurity Insufficient amount of oxidizing agent or suboptimal reaction conditions leading to partial oxidation.- Follow the recommendations for addressing low yield due to incomplete oxidation.- After the reaction, purify the crude product by recrystallization, which can be effective in separating dipicolinic acid from its mono-acid counterpart.
Discolored Product (Yellow or Brown) Presence of manganese dioxide (in permanganate (B83412) oxidations) or other colored impurities.- After a potassium permanganate oxidation, ensure the complete removal of manganese dioxide by filtration.- Decolorize the product solution with activated carbon before recrystallization.[3]
Difficulty in Isolating the Product The product may be soluble in the reaction mixture, especially if the pH is not optimal for precipitation.- Adjust the pH of the solution to the isoelectric point of dipicolinic acid (around 2.5-3.0) to minimize its solubility and induce precipitation.

Data Presentation

Table 1: Comparison of Different Oxidizing Agents for the Synthesis of Dipicolinic Acid from 2,6-Lutidine

Oxidizing Agent Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Potassium Permanganate (KMnO₄)64 - 90+>98 (after purification)Readily available, effective.[1]Generates a large amount of manganese dioxide waste.
Nitric Acid (HNO₃)~37 (in a specific one-pot process)~99Can be used in a one-pot synthesis from pimelic acid derivatives.[5]Can be corrosive and produce NOx gases.
Hexavalent Chromium Salts80 - 90>99 (after purification)High yield and purity.[2]Highly toxic and environmentally hazardous.
Catalytic Oxidation (e.g., with Co(OTHPHA)₂)93 - 96>99Recyclable catalyst, less waste.[4]May require specialized catalysts and conditions.

Experimental Protocols

1. Synthesis of Dipicolinic Acid via Potassium Permanganate Oxidation of 2,6-Lutidine

This protocol is adapted from a general procedure for the oxidation of substituted pyridines.

  • Materials:

    • 2,6-Lutidine

    • Potassium Permanganate (KMnO₄)

    • Deionized Water

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (B78521) (NaOH)

  • Procedure:

    • In a reaction flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,6-lutidine in water.

    • Heat the solution to approximately 80°C.[6]

    • Slowly add potassium permanganate to the heated solution in portions. The molar ratio of KMnO₄ to 2,6-lutidine should be approximately 4:1 to 5:1 to ensure complete oxidation.[6]

    • Maintain the reaction temperature between 75-80°C with vigorous stirring. The reaction is exothermic, so careful control of the addition rate is necessary.

    • After the addition is complete, continue heating and stirring for an additional 30-60 minutes until the purple color of the permanganate has disappeared.[6]

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

    • Adjust the pH of the filtrate to approximately 3 with hydrochloric acid to precipitate the crude dipicolinic acid.[6]

    • Collect the crude product by filtration and wash with cold water.

    • For purification, dissolve the crude product in a dilute sodium hydroxide solution, treat with activated carbon if necessary, filter, and then re-precipitate the pure dipicolinic acid by adding hydrochloric acid.

    • Filter the purified product, wash with cold water, and dry.

Visualizations

Dipicolinic_Acid_Synthesis_Troubleshooting start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield? reaction_complete->low_yield Yes product_impure Product Impure? reaction_complete->product_impure No low_yield->product_impure No incomplete_oxidation Incomplete Oxidation low_yield->incomplete_oxidation Yes over_oxidation Over-oxidation low_yield->over_oxidation Also Yes mono_acid_present 6-Methylpicolinic Acid Present product_impure->mono_acid_present Yes colored_impurities Colored Impurities product_impure->colored_impurities Also Yes end_product Pure Dipicolinic Acid product_impure->end_product No increase_oxidant Increase Oxidant Ratio & Reaction Time incomplete_oxidation->increase_oxidant control_temp Control Temperature & Oxidant Addition Rate over_oxidation->control_temp recrystallize Recrystallize from Water mono_acid_present->recrystallize activated_carbon Treat with Activated Carbon colored_impurities->activated_carbon increase_oxidant->start Retry Synthesis control_temp->start Retry Synthesis recrystallize->end_product activated_carbon->recrystallize

Caption: Troubleshooting workflow for dipicolinic acid synthesis.

Dipicolinic_Acid_Purification_Workflow crude_product Crude Dipicolinic Acid dissolve_base Dissolve in Aqueous Base (e.g., NH₃) crude_product->dissolve_base filter_insoluble Filter Insoluble Impurities dissolve_base->filter_insoluble decolorize Decolorize with Activated Carbon (Optional) filter_insoluble->decolorize acidify Acidify Filtrate (e.g., with HCl to pH ~3) filter_insoluble->acidify Skip Decolorization filter_carbon Filter Activated Carbon decolorize->filter_carbon filter_carbon->acidify precipitate Precipitation of Pure Product acidify->precipitate collect_product Collect by Filtration, Wash, and Dry precipitate->collect_product pure_dpa High-Purity Dipicolinic Acid collect_product->pure_dpa

Caption: Purification workflow for crude dipicolinic acid.

References

Technical Support Center: Terbium-Dipicolinic Acid (Tb-DPA) Fluorescence Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the terbium-dipicolinic acid (Tb-DPA) fluorescence assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the Tb-DPA fluorescence assay?

The Tb-DPA assay is based on the "antenna effect". Dipicolinic acid (DPA), a major component of bacterial endospores, acts as an "antenna" that absorbs ultraviolet light and transfers the energy to a terbium ion (Tb³⁺) with which it forms a complex.[1] This energy transfer results in a significant enhancement of the terbium's natural fluorescence, which is otherwise weak in aqueous solutions.[2][3] The resulting bright green luminescence of the Tb-DPA complex is then measured.[2] This principle is utilized for detecting bacterial spores and in membrane fusion assays where the mixing of Tb³⁺ and DPA from separate vesicle populations leads to a fluorescent signal.[4]

Q2: What are the typical excitation and emission wavelengths for the Tb-DPA complex?

The Tb-DPA complex is typically excited by UV light at a wavelength of approximately 276 nm.[4][5] The resulting fluorescence emission is measured at two primary peaks, around 490 nm and 545 nm.[4][5]

Q3: What are the common applications of the Tb-DPA assay?

The two primary applications for the Tb-DPA assay are:

  • Bacterial Spore Detection: DPA is a unique and abundant component of bacterial endospores, making up 5-15% of their dry weight.[1][6] The Tb-DPA assay provides a rapid and sensitive method for quantifying spores by measuring the amount of DPA released during germination or after extraction.[2][7][8]

  • Membrane Fusion Assays: In this application, two separate populations of liposomes or vesicles are loaded, one with TbCl₃ and the other with DPA.[4][9] Fusion of these vesicles allows the encapsulated contents to mix, leading to the formation of the highly fluorescent Tb-DPA complex. The resulting increase in fluorescence provides a measure of membrane fusion.[4][9]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

Q: I am not observing the expected increase in fluorescence in my Tb-DPA assay. What are the possible causes and how can I troubleshoot this?

A: Low or no signal can stem from several factors related to your reagents, assay conditions, or experimental setup. Below is a step-by-step guide to diagnose the issue.

Possible Causes and Solutions:

  • Incorrect Reagent Concentrations: Ensure that the concentrations of TbCl₃ and DPA are within the optimal range for your specific application.

  • Suboptimal pH: The fluorescence of the Tb-DPA complex is pH-dependent. The optimal pH is typically around 5.6.[7]

  • Reagent Degradation: While stable, improper storage of TbCl₃ or DPA solutions could lead to degradation. Prepare fresh solutions to rule this out.

  • (For Membrane Fusion Assays) Ineffective Liposome Loading or Leaky Vesicles: The issue may lie in the preparation of your vesicles.

    • Confirm that the loading of TbCl₃ and DPA into the separate vesicle populations was successful.

    • Check for leaky liposomes, which would result in the premature mixing of reagents and a high initial background signal, or loss of encapsulated material.[10]

  • (For Spore Detection) Incomplete Spore Lysis or DPA Extraction: If you are detecting bacterial spores, ensure that your extraction method is effectively releasing DPA from the spores.

  • Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for the Tb-DPA complex (Excitation: ~276 nm, Emission: ~490 nm and 545 nm).[4][5]

Issue 2: High Background Fluorescence

Q: My assay shows a high fluorescence signal in my negative control wells, making it difficult to detect a specific signal. How can I reduce this background?

A: High background fluorescence can be caused by contamination, interfering substances in your sample, or issues with the assay buffer.

Possible Causes and Solutions:

  • Autofluorescent Compounds: Your sample or test compounds may be inherently fluorescent at the excitation and emission wavelengths of the Tb-DPA assay.

    • Action: Run a control experiment with your test compound in the assay buffer without Tb³⁺ and DPA to measure its intrinsic fluorescence.

  • Light Scattering: Particulate matter in your samples can cause light scattering, which may be detected as fluorescence.

    • Action: Centrifuge your samples to pellet any precipitates before measuring fluorescence.

  • Contaminated Reagents or Labware: Ensure that all buffers, reagents, and microplates are free from fluorescent contaminants.

  • Buffer Composition: Certain buffer components can interfere with the assay. For instance, Trizma buffer can chelate terbium and quench the fluorescence.[7] It is recommended to use a buffer like sodium acetate (B1210297) at pH 5.6 for optimal results.[7]

  • Excess Unchelated Terbium: A high concentration of unchelated Tb³⁺ can contribute to background fluorescence.[6] Optimizing the ratio of Tb³⁺ to DPA can help minimize this.

Issue 3: Assay Interference from Test Compounds

Q: I am screening a library of small molecules and suspect some compounds are interfering with my Tb-DPA assay. How can I identify and manage this interference?

A: Compound interference is a common challenge in high-throughput screening. Interference can manifest as false positives (signal enhancement) or false negatives (signal quenching).

Types of Interference and Mitigation Strategies:

  • Autofluorescence: As mentioned previously, the compound itself emits light at the assay wavelengths.

    • Mitigation: Use time-resolved fluorescence (TRF) detection if your plate reader has this capability. The Tb-DPA complex has a long fluorescence lifetime (in the millisecond range), while the fluorescence from interfering compounds is typically short-lived (in the nanosecond range).[11] By introducing a delay between excitation and detection, the short-lived background fluorescence can be eliminated.

  • Fluorescence Quenching: The compound absorbs the excitation or emission light, or directly deactivates the excited state of the Tb-DPA complex.

    • Mitigation: Perform a counter-screen where the interfering compound is added to a pre-formed Tb-DPA complex. A decrease in fluorescence would indicate quenching.

  • Chelation of Terbium: Some compounds may be strong chelators of Tb³⁺, preventing the formation of the fluorescent Tb-DPA complex.

    • Mitigation: This can be identified through a dose-response study of the interfering compound.

  • Inhibition of Germination (for spore assays): Multivalent cations, including Tb³⁺ itself, can inhibit the germination of coat-deficient spores, which would prevent DPA release and lead to a false negative result.[8]

    • Mitigation: If working with coat-deficient spores, consider alternative methods for DPA extraction that do not rely on germination in the presence of Tb³⁺.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Assay Conditions

ParameterRecommended ValueReference
TbCl₃ Concentration 2.5 mM - 10 mM[9][7]
DPA Concentration 50 mM[9]
Buffer 1 M Sodium Acetate[7]
pH 5.6[7]
Excitation Wavelength ~276 nm[4][5]
Emission Wavelengths ~490 nm and ~545 nm[4][5]

Experimental Protocols

Protocol 1: General Tb-DPA Fluorescence Assay
  • Reagent Preparation:

    • Prepare a stock solution of TbCl₃ in a suitable buffer (e.g., 50 mM sodium citrate).[9]

    • Prepare a stock solution of DPA in a suitable buffer (e.g., 20 mM NaCl).[9]

    • Prepare the assay buffer (e.g., 1 M sodium acetate, pH 5.6).[7]

  • Assay Procedure:

    • Pipette your sample containing DPA (or spores to be lysed) into a microplate well.

    • Add the TbCl₃ solution to the well.

    • Incubate for a short period to allow for complex formation.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Controls:

    • Negative Control: Assay buffer without DPA.

    • Positive Control: A known concentration of DPA.

Protocol 2: Mitigating Phosphate Interference

Phosphate ions are known to interfere with the Tb-DPA assay. The addition of aluminum chloride (AlCl₃) can mitigate this interference.

  • Prepare an AlCl₃ Stock Solution.

  • Assay Procedure:

    • To your sample containing phosphate, add AlCl₃ prior to the addition of TbCl₃.

    • Proceed with the standard Tb-DPA assay protocol as described above.

    • The optimal concentration of AlCl₃ will need to be determined empirically for your specific sample matrix.

Visualizations

G cluster_0 Principle of Tb-DPA Assay DPA Dipicolinic Acid (DPA) (Antenna) Tb Terbium (Tb3+) DPA->Tb Energy Transfer Tb_DPA_complex Tb-DPA Complex UV UV Light (Excitation ~276 nm) UV->DPA Absorption Energy Energy Transfer Fluorescence Green Fluorescence (Emission ~490/545 nm) Tb_DPA_complex->Fluorescence Emission

Caption: The "antenna effect" in the Tb-DPA fluorescence assay.

prep_reagents 1. Prepare Reagents (TbCl3, DPA, Buffer) mix 3. Mix Sample and TbCl3 in Microplate prep_reagents->mix prep_sample 2. Prepare Sample (e.g., Spore Lysate) prep_sample->mix incubate 4. Incubate mix->incubate read 5. Measure Fluorescence (Ex: 276 nm, Em: 490/545 nm) incubate->read analyze 6. Analyze Data read->analyze

Caption: General experimental workflow for the Tb-DPA assay.

G start Assay Problem Detected low_signal Low or No Signal? start->low_signal high_background High Background? low_signal->high_background No check_reagents Check Reagent Concentrations & pH low_signal->check_reagents Yes variability High Variability? high_background->variability No check_autofluorescence Test for Compound/ Sample Autofluorescence high_background->check_autofluorescence Yes check_pipetting Review Pipetting Technique variability->check_pipetting Yes end Problem Resolved variability->end No check_extraction Verify Spore Lysis/ Liposome Loading check_reagents->check_extraction check_instrument Confirm Instrument Settings check_extraction->check_instrument check_instrument->end check_contamination Check for Contaminated Reagents/Labware check_autofluorescence->check_contamination optimize_buffer Optimize Buffer Composition check_contamination->optimize_buffer optimize_buffer->end check_mixing Ensure Thorough Mixing check_pipetting->check_mixing check_mixing->end

Caption: Troubleshooting decision tree for the Tb-DPA assay.

References

Technical Support Center: Optimizing pH for Metal Complex Formation with 2,6-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing metal complex formation with 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid or DPA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the formation of metal-DPA complexes?

A1: The pH of the reaction solution is a critical parameter because it dictates the protonation state (speciation) of the this compound. DPA has two carboxylic acid groups and a pyridine (B92270) nitrogen atom. For effective chelation with a metal ion, the carboxylic acid groups must be deprotonated to form carboxylates (COO⁻). At low pH, the ligand is fully protonated (H₂DPA) and is a poor chelator. As the pH increases, it deprotonates sequentially to HDPA⁻ and finally to the fully deprotonated, tridentate ligand form (DPA²⁻), which is most effective for forming stable metal complexes.[1]

Q2: Is there a single "optimal" pH for all metal-DPA complex formations?

A2: No, the optimal pH varies significantly depending on the metal ion. Factors such as the metal's charge, size, and its tendency to form hydroxide (B78521) precipitates (hydrolysis) at higher pH values influence the ideal conditions.[2] For instance, many transition metal and lanthanide complexes form readily in a slightly acidic to neutral pH range (pH 4-7).[1][3] However, some metal chelates can hydrolyze and precipitate in the pH range of 7-8.5.[2]

Q3: How do I prevent the precipitation of metal hydroxides at higher pH values?

A3: Metal hydroxide precipitation is a common competing reaction. To avoid it, you can:

  • Work within a pH window: Conduct the synthesis in a pH range where the DPA is sufficiently deprotonated for complexation but the concentration of hydroxide ions is too low to cause metal hydroxide precipitation.

  • Use a buffer system: A suitable buffer can maintain the pH in the optimal range throughout the reaction.

  • Control the rate of addition: Slowly adding a base to raise the pH can allow the DPA complexation, which is often thermodynamically favored, to occur before the metal hydroxide can precipitate.

Q4: Can I use any base to adjust the pH?

A4: While common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, the choice of base can be important. Ammonia or organic bases like triethylamine (B128534) (TEA) or piperidine (B6355638) can also be used.[4] However, be aware that some bases (like ammonia) can potentially act as competing ligands. It is crucial to select a base whose cation or conjugate acid does not interfere with the desired complex formation.

Troubleshooting Guide

Issue / ObservationPotential CauseSuggested Solution(s)
No precipitate or product forms. pH is too low: The DPA ligand is still protonated (H₂DPA or HDPA⁻) and cannot effectively chelate the metal ion.Gradually increase the pH of the reaction mixture by adding a dilute base (e.g., 0.1M NaOH) while monitoring with a pH meter. For many lanthanide and transition metal complexes, a target pH of 5-7 is a good starting point.[3]
An amorphous or gelatinous precipitate forms instead of crystals. pH is too high: The rapid precipitation of metal hydroxide is occurring alongside or instead of the desired complex formation.[2]Lower the initial pH of the metal salt solution before adding the DPA ligand. Try using a buffer system (e.g., acetate (B1210297) or MES buffer) to maintain a stable pH in the optimal range.
Low yield of the desired complex. Suboptimal pH: The equilibrium between the protonated ligand, the desired complex, and potential side products is not shifted sufficiently toward the product.Perform a systematic pH screen. Set up several small-scale reactions in parallel, varying the pH in increments (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) to identify the condition that maximizes yield.
The final product is contaminated with unreacted ligand. Insufficient deprotonation: The pH may not be high enough to fully deprotonate the DPA for complete reaction with the metal ion.Slightly increase the reaction pH. Alternatively, consider purification methods like recrystallization from a suitable solvent to remove excess DPA.
The color of the solution changes, but no solid product is obtained. Formation of a soluble complex: The metal-DPA complex formed under the current conditions may be soluble in the chosen solvent system.Try changing the solvent to one in which the complex is less soluble. Alternatively, methods like slow evaporation of the solvent or vapor diffusion with an anti-solvent can be used to induce crystallization.

Quantitative Data: Metal-DPA Complex Stability

The stability of a metal complex is quantified by its stability constant (log β). A higher value indicates a stronger interaction and a more stable complex. The formation of these complexes is pH-dependent, as the deprotonation of DPA is a prerequisite for chelation.

Metal IonStoichiometry (Metal:DPA)log βpH / Conditions
Fe(III)1:1 (FeX⁺)8.8425°C, 0.6 M NaCl
Fe(III)1:2 (FeX₂⁻)14.8225°C, 0.6 M NaCl
Al(III)1:1 (AlX⁺)4.7225°C, 0.6 M NaCl
Al(III)1:2 (AlX₂⁻)7.8525°C, 0.6 M NaCl
La(III)1:1~6-7General estimate
Eu(III)1:1~7-8General estimate
Gd(III)1:1~7-8General estimate
Ca(II)1:14.425°C, μ=0.1
Mn(II)1:15.825°C, μ=0.1

Table based on data from various sources, including complexation studies of Fe(III) and Al(III).[1] Stability constants generally increase across the lanthanide series.[5]

Experimental Protocols

General Protocol for the Synthesis of a Lanthanide-DPA Complex

This protocol provides a general method for synthesizing a crystalline lanthanide-DPA complex, with an emphasis on pH control.

1. Materials:

  • This compound (H₂DPA)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O)

  • Deionized water

  • Ethanol (B145695)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

2. Procedure:

  • Prepare Ligand Solution: Dissolve this compound in a mixture of water and ethanol. Gentle heating may be required to achieve complete dissolution.

  • Prepare Metal Salt Solution: In a separate vessel, dissolve the lanthanide chloride salt in deionized water.

  • Combine Solutions: Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • pH Adjustment (Crucial Step): Upon mixing, the solution will likely be acidic (pH 2-3). Slowly add the 0.1 M NaOH solution dropwise to the reaction mixture. Monitor the pH continuously using a calibrated pH meter.

  • Target pH: Continue adding the base until the pH reaches the target range, typically between 5.0 and 6.5 for lanthanide complexes.[3] A precipitate should begin to form as the pH increases.

  • Reaction and Crystallization: Once the target pH is reached, stop adding the base. Cover the vessel and allow the mixture to stir at room temperature for several hours or leave it undisturbed for slow crystallization over 1-3 days. For some systems, solvothermal methods (heating in a sealed vessel) may be employed to improve crystallinity.[6]

  • Isolation and Purification: Collect the resulting crystalline product by vacuum filtration. Wash the solid with deionized water, followed by a small amount of ethanol to facilitate drying. Dry the product in a vacuum oven or desiccator.

8. Characterization:

  • Confirm the structure using techniques such as Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Assess thermal stability using Thermogravimetric Analysis (TGA).

Visual Guides

pH-Dependent Speciation of DPA

The diagram below illustrates how the protonation state of this compound changes with pH, which is fundamental to its function as a metal chelator.

G cluster_pH pH Scale cluster_species Dominant DPA Species cluster_chelation Chelation Ability Low_pH Low pH (e.g., < 2) Mid_pH Mid pH (e.g., 2-5) H2DPA H₂DPA (Fully Protonated) Low_pH->H2DPA High_pH High pH (e.g., > 5) HDPA HDPA⁻ (Partially Deprotonated) Mid_pH->HDPA DPA2 DPA²⁻ (Fully Deprotonated) High_pH->DPA2 Poor Poor Chelator H2DPA->Poor Moderate Moderate Chelator HDPA->Moderate Strong Strong Chelator DPA2->Strong

Caption: Relationship between pH, DPA speciation, and metal chelation ability.

Experimental Workflow for pH Optimization

This flowchart outlines the systematic process for determining the optimal pH for a new metal-DPA complex synthesis.

G A 1. Prepare Stock Solutions (Metal Salt & DPA Ligand) B 2. Set up Parallel Reactions (e.g., 5 vials) A->B C 3. Adjust pH in Each Vial (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0) B->C D 4. React & Allow Crystallization (Stirring / Standing / Heating) C->D E 5. Isolate & Dry Products D->E F 6. Characterize & Compare (Yield, Purity, Crystallinity) E->F G Optimal pH Identified? F->G H 7. Scale-Up Synthesis at Optimal pH G->H Yes I Refine pH Range & Repeat G->I No I->C

Caption: Systematic workflow for optimizing reaction pH.

References

Technical Support Center: Scaling Up 2,6-Pyridinedicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-pyridinedicarboxylic acid (DPA), also known as dipicolinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of DPA, particularly when scaling up the process.

Problem ID Issue Potential Causes Recommended Solutions
DPA-S-01 Low Yield of this compound 1. Incomplete Oxidation: Insufficient oxidant (e.g., KMnO₄), short reaction time, or low reaction temperature.2. Over-oxidation: Reaction temperature is too high or reaction time is too long, leading to the decomposition of the pyridine (B92270) ring.3. Poor Mixing: Inefficient stirring in a larger reactor can lead to localized reactions and incomplete conversion.4. Substrate Quality: Impurities in the 2,6-lutidine starting material.1. Optimize Reaction Conditions: Gradually increase the amount of oxidant and monitor the reaction progress. Extend the reaction time or slightly increase the temperature, but monitor for byproduct formation.2. Control Temperature: Implement a robust cooling system to manage the exothermic reaction. Consider a semi-batch process where the oxidant is added portion-wise.[1]3. Improve Agitation: Use an appropriate impeller and agitation speed for the reactor size to ensure a homogeneous mixture.4. Purify Starting Material: Ensure the purity of 2,6-lutidine before use.
DPA-P-01 Product Contamination with Byproducts 1. Incomplete Oxidation: Presence of mono-oxidized intermediates like 2-methyl-6-pyridinecarboxylic acid.2. Side Reactions: Formation of other oxidation products.3. Inadequate Purification: Inefficient filtration of MnO₂ or incomplete precipitation of DPA.1. Adjust Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent.2. Optimize pH for Precipitation: Carefully adjust the pH of the solution to selectively precipitate the DPA.3. Recrystallization: Perform one or more recrystallization steps to improve the purity of the final product.
DPA-H-01 Difficulty in Controlling Reaction Temperature (Thermal Runaway) 1. Highly Exothermic Reaction: The oxidation of 2,6-lutidine is strongly exothermic.2. Inadequate Heat Removal: The surface area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.3. Rapid Addition of Reagents: Adding the oxidant too quickly can lead to a rapid increase in temperature.1. Controlled Reagent Addition: Add the oxidizing agent in portions or as a solution over an extended period.[1]2. Efficient Cooling System: Utilize a reactor with a cooling jacket and ensure adequate coolant flow.3. Dilution: Conducting the reaction in a more dilute solution can help to better manage the heat generated.[1]
DPA-F-01 Slow and Difficult Filtration of Manganese Dioxide (MnO₂) Byproduct 1. Fine Particle Size of MnO₂: The precipitated MnO₂ can be very fine, leading to clogged filters.2. Large Volume of Byproduct: The stoichiometry of the permanganate (B83412) oxidation generates a large amount of MnO₂.1. Use of Filter Aids: Employ filter aids like celite to improve the filtration rate.2. Allow for Settling: Allow the MnO₂ to settle before decanting the supernatant to reduce the volume to be filtered.3. Centrifugation: For larger scales, consider using a centrifuge to separate the MnO₂.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound from 2,6-lutidine?

A1: The main challenges include managing the highly exothermic nature of the oxidation reaction to prevent thermal runaway, handling hazardous materials like potassium permanganate and strong acids safely, dealing with the formation of byproducts that complicate purification, managing the large volumes of solid waste (manganese dioxide), and treating the resulting acidic wastewater.

Q2: Which synthesis method for DPA is most suitable for industrial-scale production?

A2: While the oxidation of 2,6-lutidine with potassium permanganate is a classic and well-documented method, it presents challenges in waste management and safety at a large scale.[2] Alternative methods, such as catalytic oxidation using less hazardous oxidants or biotechnological routes, are being explored for more sustainable and scalable production.[3][4][5] A two-stage process using hexavalent chromium salts has also been patented for high-purity DPA production, but this involves highly toxic reagents.[6]

Q3: How can I improve the purity of my this compound?

A3: The purity of DPA can be significantly improved through careful control of the reaction conditions to minimize byproduct formation. Post-synthesis, purification is typically achieved by adjusting the pH of the aqueous solution to the isoelectric point of DPA to induce precipitation. Multiple recrystallization steps from water can further enhance purity.

Q4: What are the main byproducts to look out for in the oxidation of 2,6-lutidine?

A4: The primary byproduct from incomplete oxidation is 2-methyl-6-pyridinecarboxylic acid. Over-oxidation can lead to the cleavage of the pyridine ring, resulting in smaller organic acids and carbon dioxide. The presence of these impurities can be detected by techniques such as NMR spectroscopy and mass spectrometry.

Q5: What are the critical safety precautions to take when working with potassium permanganate at a large scale?

A5: Potassium permanganate is a strong oxidizing agent and should be handled with care. It can cause fires or explosions upon contact with combustible materials.[7] Key safety precautions include:

  • Storing it away from organic materials, strong acids, and reducing agents.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the powder.

  • Ensuring good ventilation to avoid inhalation of dust.

  • Having a plan for managing spills and waste in accordance with local regulations.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis methods for this compound.

Table 1: Reaction Conditions and Yields for DPA Synthesis

Starting Material Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
2,6-LutidinePotassium PermanganateWater85-90~278CN105646334A[7]
2,6-LutidinePotassium PermanganateWaterReflux~280CN105646334A[7]
2,6-Dimethyl-pyridineSodium Dichromate / H₂SO₄Water1053High PurityUS4419515A[6]
1,7-Pimelic AcidChlorine, Ammonia, Nitric AcidAcetonitrile40-7517~90 (purity 99.5%)CN110229096B[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Potassium Permanganate Oxidation of 2,6-Lutidine

This protocol is adapted from a patented laboratory procedure.[7]

Materials:

  • 2,6-Lutidine (0.1 mol, 10.7 g)

  • Potassium Permanganate (KMnO₄) (0.5 mol, 79 g)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • 500 mL three-necked flask

  • Stirrer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and a reflux condenser, add 300 mL of water and 10.7 g (0.1 mol) of 2,6-lutidine.

  • Heating: Heat the mixture to 60°C with stirring.

  • Oxidant Addition: Slowly add 79 g (0.5 mol) of potassium permanganate in small portions. Control the rate of addition to maintain the reaction temperature between 85-90°C. The reaction is highly exothermic.

  • Reaction Monitoring: Continue the reaction with stirring until the characteristic purple color of the permanganate disappears, which typically takes about 2 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate.

  • Washing: Wash the MnO₂ cake with 100 mL of hot water and combine the filtrates.

  • Concentration: Concentrate the combined filtrate to a volume of 100-130 mL by heating.

  • Precipitation: Acidify the concentrated solution with concentrated HCl.

  • Isolation: Cool the acidified solution in an ice bath to precipitate the this compound.

  • Drying: Filter the white precipitate, wash with a small amount of cold water, and dry to obtain the final product.

Visualizations

Diagram 1: Experimental Workflow for DPA Synthesis

G Figure 1: Workflow for DPA Synthesis via Permanganate Oxidation cluster_0 Reaction Stage cluster_1 Workup and Purification Reaction_Setup 1. Mix 2,6-Lutidine and Water Heating 2. Heat to 60°C Reaction_Setup->Heating Oxidant_Addition 3. Add KMnO4 portion-wise (Maintain 85-90°C) Heating->Oxidant_Addition Reaction 4. Stir until color disappears Oxidant_Addition->Reaction Cooling 5. Cool to Room Temperature Reaction->Cooling Reaction Complete Filtration 6. Filter MnO2 Cooling->Filtration Concentration 7. Concentrate Filtrate Filtration->Concentration Precipitation 8. Acidify with HCl Concentration->Precipitation Isolation 9. Isolate DPA by Filtration Precipitation->Isolation Drying 10. Dry the Product Isolation->Drying G Figure 2: Troubleshooting Low Yield in DPA Synthesis Start Low DPA Yield Check_Oxidation Check for Incomplete Oxidation (e.g., presence of starting material or intermediates) Start->Check_Oxidation Check_Overoxidation Check for Over-oxidation (e.g., signs of product degradation) Start->Check_Overoxidation Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Solution_Oxidation Increase Oxidant Stoichiometry or Reaction Time Check_Oxidation->Solution_Oxidation Solution_Overoxidation Decrease Reaction Temperature or Time Check_Overoxidation->Solution_Overoxidation Solution_Purity Purify 2,6-Lutidine Check_Purity->Solution_Purity Solution_Mixing Improve Agitation Check_Mixing->Solution_Mixing

References

Technical Support Center: Dipicolinic Acid (DPA) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of dipicolinic acid (DPA) during storage.

Frequently Asked Questions (FAQs)

Q1: What is dipicolinic acid (DPA) and why is its stability important?

A1: Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a chemical compound notably found in bacterial endospores, where it contributes to their remarkable heat resistance.[1][2] In research and development, it is used as a bacterial biomarker, a chelating agent, and in the preparation of metal complexes.[3][4] Maintaining its purity and stability is critical for ensuring the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that cause DPA degradation?

A2: The primary factors that can lead to the degradation of DPA include:

  • Moisture: DPA is sensitive to moisture, which can lead to clumping and potential hydrolysis.[5]

  • Light: Exposure to UV light, particularly in solution, can cause photodegradation.[6][7] Aqueous solutions of DPA metabolites have been shown to be readily degraded in sunlight.[8]

  • Incompatible Materials: Strong acids, bases, and oxidizing agents can react with and degrade DPA.[5][9][10]

  • High Temperatures: While known for its role in heat resistance within spores, prolonged exposure to high temperatures during storage can lead to thermal decomposition, generating gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[5][9]

Q3: What are the ideal storage conditions for solid DPA?

A3: Solid DPA should be stored in a tightly sealed container in a cool, dry, and dark place.[9][11] A well-ventilated area is also recommended.[10] Long-term storage at -20°C is suggested for optimal stability.[4]

Q4: How long can I store DPA in a solution?

A4: The stability of DPA in solution is lower than in its solid form. Aqueous solutions are susceptible to photodegradation.[6][8] For example, a photolytic half-life of 100 minutes was observed for a DPA metabolite in an aqueous solution (pH 8.0) exposed to sunlight.[6][8] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in an amber vial at 2-8°C for no more than a few days.

Troubleshooting Guide

Problem: My solid DPA appears discolored and has formed clumps. Is it still usable?

  • Possible Cause: This is likely due to moisture absorption. DPA is moisture-sensitive, and clumping is a primary indicator of improper storage.[5] Discoloration may suggest the onset of chemical degradation.

  • Recommended Action:

    • Do not use the DPA for sensitive quantitative experiments, as its purity is compromised.

    • Perform a purity analysis using a technique like HPLC (see protocol below) to determine the extent of degradation.

    • If no analytical equipment is available, it is safest to discard the batch and obtain a new one.

    • Review your storage procedures to ensure containers are airtight and stored in a desiccated environment.

Problem: My experimental results are inconsistent when using an older batch of DPA.

  • Possible Cause: The DPA may have degraded over time, even if it appears visually unchanged. This can lead to a lower effective concentration and the presence of interfering degradation products.

  • Recommended Action:

    • Qualify the old batch of DPA against a new, certified standard using an analytical method like HPLC. This will confirm its purity and concentration.

    • If degradation is confirmed, discard the old batch.

    • Always label DPA containers with the date received and the date opened to track shelf life effectively.

Problem: My DPA solution turned yellow/brown after being left on the lab bench.

  • Possible Cause: This is a strong indication of photodegradation. DPA and its derivatives in solution can be degraded by exposure to light, especially UV wavelengths from sunlight or even ambient laboratory lighting over time.[6][8]

  • Recommended Action:

    • Discard the solution immediately. Do not use it for experiments.

    • Prepare fresh solutions and use them promptly.

    • If a solution must be handled for an extended period, protect it from light by using amber glassware or wrapping the container in aluminum foil.

Recommended Storage Conditions

Parameter Solid Dipicolinic Acid Dipicolinic Acid Solution
Temperature Store in a cool place.[9] Recommended long-term at -20°C.[4]Short-term (1-3 days) at 2-8°C.
Humidity Store in a dry place.[9] Use of a desiccator is advised.N/A (Aqueous environment)
Light Exposure Store in a dark place.[11]Protect from light at all times (use amber vials).
Container Tightly closed, airtight container.[9][10]Sterile, tightly sealed amber glass vial.
Shelf Life Stable for years if stored correctly.Prepare fresh. Maximum of a few days if stored properly.

Key Experimental Protocols

Protocol: Purity Analysis of DPA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a DPA sample.

1. Objective: To quantify the purity of a dipicolinic acid sample and detect the presence of degradation products.

2. Materials:

  • Dipicolinic acid (sample and certified reference standard)

  • HPLC-grade methanol

  • HPLC-grade water

  • Sodium Acetate (B1210297)

  • Acetic Acid

  • Terbium (III) Chloride (for fluorescence detection)

  • 0.22 µm syringe filters

3. Instrumentation & Conditions:

  • HPLC System: With UV or Fluorescence Detector (FLD).

  • Column: C18 reverse-phase column (e.g., Kinetex 2.6 µm EVO C18, 150 x 4.5 mm).[12]

  • Mobile Phase: Isocratic or gradient elution. A common mobile phase involves a buffer like sodium acetate adjusted to pH 5.6 with acetic acid.[12]

  • Flow Rate: 1.0 mL/min (typical, adjust as needed).

  • Detection:

    • UV: 270 nm.

    • Fluorescence (more sensitive): Excitation at 270 nm, Emission at 545 nm.[12] This often requires post-column or pre-column complexation with Terbium (Tb³⁺).[2][13]

  • Injection Volume: 10-50 µL.[12]

  • Column Temperature: 30°C.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the DPA reference standard at 1 mg/mL in methanol/water. Create a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

  • Sample Preparation: Prepare the DPA sample to be tested at a concentration within the calibration range (e.g., 10 µg/mL).

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards, starting with the lowest concentration, followed by the sample(s). Run a blank (mobile phase) between injections.

  • Data Analysis:

    • Identify the peak for DPA based on the retention time of the reference standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of the DPA sample using the regression equation from the calibration curve.

    • Purity (%) = (Area of DPA peak in sample / Total area of all peaks in sample) x 100. Note any significant secondary peaks, which may indicate degradation products.

Visual Guides

DPA_Troubleshooting_Workflow Troubleshooting Workflow for DPA Degradation cluster_start cluster_check cluster_actions start Suspected DPA Degradation visual_check Visual Inspection: Powder clumping? Solution discolored? start->visual_check perform_hplc Action: Perform HPLC Purity Analysis visual_check->perform_hplc Yes (Visual Change) review_storage Action: Review Storage (Temp, Light, Moisture) visual_check->review_storage No (Visually OK, but results inconsistent) discard Result: Discard Batch & Improve Storage Protocol perform_hplc->discard Degradation Confirmed use_with_caution Result: Use for Non-Critical Applications Only perform_hplc->use_with_caution Purity Acceptable review_storage->perform_hplc DPA_Degradation_Pathway Simplified DPA Degradation Pathways cluster_degradation DPA Dipicolinic Acid (DPA) (Stable Solid) Aqueous_DPA Aqueous DPA DPA->Aqueous_DPA Dissolution (Increased Susceptibility) Products Degradation Products (e.g., Carbonyls, Carboxylic Acids, 2,3-DHPA) Aqueous_DPA->Products UV Light / Sunlight High Humidity Strong Oxidizers

References

Technical Support Center: Crystal Growth of 2,6-Pyridinedicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2,6-pyridinedicarboxylic acid (H₂pydc) complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting any crystals, only an amorphous precipitate. What should I do?

A1: An amorphous precipitate usually indicates that the supersaturation of your solution is too high, leading to rapid precipitation instead of slow, ordered crystal growth. Here are several strategies to address this:

  • Reduce the concentration: Try decreasing the concentration of your metal salt and/or the this compound. A lower concentration will slow down the precipitation process, allowing more time for nucleation and crystal growth.

  • Modify the solvent system: The choice of solvent is critical. If you are using a solvent in which your complex is poorly soluble, it can crash out of solution. Try a different solvent or a solvent mixture to fine-tune the solubility. For instance, if the complex is too soluble, you can introduce an anti-solvent using vapor or liquid diffusion techniques.

  • Control the rate of solvent evaporation: If you are using the slow evaporation method, slow it down further by using a vial with a smaller opening or by placing the vial in a larger, sealed container.

  • Adjust the pH: The protonation state of this compound is pH-dependent, which in turn affects its coordination behavior and the solubility of the resulting complex. Experiment with slight adjustments to the pH of your solution. For lanthanide complexes, a slightly basic pH has been reported to be effective.[1]

  • Change the temperature: Some complexes have higher solubility at elevated temperatures. You can try dissolving your components at a higher temperature and then slowly cooling the solution to induce crystallization. For solvothermal methods, a temperature of 120°C has been used.[2]

Q2: My crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

A2: Growing larger crystals is often a matter of slowing down the crystallization process and minimizing the number of nucleation sites.[3]

  • Slow down the process:

    • Slow Evaporation: Use a vessel with a very small opening or cover it with parafilm with a few needle holes.

    • Vapor Diffusion: Use a less volatile anti-solvent.

    • Cooling: Decrease the cooling rate. Place your crystallization vessel in a Dewar flask with warm water to slow down the cooling process.[4]

  • Reduce nucleation sites:

    • Ensure your glassware is scrupulously clean to avoid dust or scratches that can act as nucleation sites.[3]

    • Filter your solution before setting up the crystallization to remove any particulate matter.[3]

  • Use seeding: If you have small crystals, you can use them as "seeds." Prepare a saturated solution of your complex and introduce a few of the small crystals. If the conditions are right, the existing crystals will grow larger instead of new crystals forming.[3]

Q3: I am observing twinning in my crystals. How can I prevent this?

A3: Twinning, where two or more crystals are intergrown in a symmetrical manner, can be a frustrating problem. It is often caused by rapid crystal growth.

  • Slow down the crystal growth: All the methods mentioned for growing larger crystals (slowing evaporation, diffusion, or cooling) can also help to reduce the incidence of twinning.

  • Change the solvent: The solvent can influence the crystal packing and growth habits. Experimenting with different solvents may help to find conditions that favor the growth of single, untwinned crystals.

  • Use additives: In some cases, small amounts of additives can modify the crystal growth habit and prevent twinning. This is highly system-dependent and requires experimentation.

Q4: What is the best crystallization method for this compound complexes?

A4: There is no single "best" method, as the optimal technique depends on the specific complex and its properties.[3] Here are the most common and effective methods:

  • Slow Evaporation: This is the simplest method. A solution of the complex is left undisturbed, and as the solvent evaporates, the concentration increases, leading to crystallization. This method is often successful but can sometimes lead to small or twinned crystals if evaporation is too fast.[3]

  • Vapor Diffusion: This is a highly effective method, especially for small amounts of material.[3] A solution of the complex is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.[3][5]

  • Liquid-Liquid (or Layering) Diffusion: In this technique, a solution of the complex is carefully layered with a miscible solvent in which the complex is less soluble. Crystals form at the interface between the two solvents.[3][6]

  • Hydrothermal/Solvothermal Synthesis: This method is often used for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The reactants are sealed in a Teflon-lined autoclave with a solvent and heated. The elevated temperature and pressure can promote the growth of high-quality crystals that may not form under ambient conditions.[2][7]

Quantitative Data

Table 1: Solubility of this compound
SolventSolubilityTemperature (°C)Notes
Water5 mg/mL25
DMSO100 mg/mLRoom TemperatureUltrasonic and warming to 60°C may be needed.
Supercritical CO₂0.44 x 10⁻⁶ to 3.4 x 10⁻⁶ (mol fraction)40 - 60Pressure dependent (10-20 MPa).
Supercritical CO₂ with Methanol0.17 x 10⁻⁵ to 18.1 x 10⁻⁵ (mol fraction)40 - 60Methanol acts as a co-solvent and increases solubility.[8]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Dissolve your metal salt and this compound in a suitable solvent or solvent mixture in a stoichiometric ratio (e.g., 1:1, 1:2, or 1:3). Common solvents include water, methanol, ethanol, DMF, and DMSO.

  • Gently warm the solution to ensure all components are fully dissolved.

  • Filter the solution into a clean crystallization vessel (e.g., a small beaker or vial).

  • Cover the vessel with parafilm and pierce a few small holes with a needle to allow for slow evaporation.

  • Place the vessel in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)
  • Prepare a concentrated solution of your complex in a "good" solvent (e.g., 2-10 mg in 0.5-1 mL).[3]

  • In a larger well or vial, place a larger volume (e.g., 1-2 mL) of a volatile "anti-solvent" in which your complex is insoluble (e.g., diethyl ether, pentane, or acetone).

  • Pipette a small drop (1-5 µL) of your complex solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the well, sealing the system.

  • The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.[5]

Protocol 3: Hydrothermal Synthesis
  • Combine the metal salt, this compound, and a solvent (often water or a water/organic mixture) in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).[2]

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystals by filtration, wash with the solvent, and air dry.

Visualizations

Coordination Modes and Complex Formation

This compound is a versatile ligand that can adopt various coordination modes depending on the pH and the metal ion. The carboxylate groups can be deprotonated to coordinate with metal centers.

Caption: Deprotonation and coordination of this compound.

Troubleshooting Workflow for Crystal Growth

This workflow provides a logical sequence of steps to troubleshoot common crystallization problems.

Troubleshooting_Workflow start Start: No or Poor Quality Crystals check_supersaturation Is Supersaturation Too High? (Amorphous Precipitate) start->check_supersaturation reduce_concentration Reduce Concentration check_supersaturation->reduce_concentration Yes check_nucleation Are Crystals Too Small? check_supersaturation->check_nucleation No success Success: High-Quality Crystals reduce_concentration->success slow_evaporation Slow Evaporation/Diffusion slow_evaporation->success change_solvent Change Solvent/Anti-solvent adjust_ph Adjust pH change_solvent->adjust_ph adjust_ph->success reduce_nucleation_sites Use Cleaner Glassware/Filter Solution check_nucleation->reduce_nucleation_sites Yes check_growth_rate Are Crystals Twinned? check_nucleation->check_growth_rate No reduce_nucleation_sites->slow_evaporation use_seeding Use Seeding reduce_nucleation_sites->use_seeding use_seeding->success check_growth_rate->change_solvent No slow_growth Slow Down Crystal Growth check_growth_rate->slow_growth Yes slow_growth->success

Caption: A logical workflow for troubleshooting crystal growth issues.

References

Technical Support Center: Dipicolinic Acid (DPA) Extraction from Bacterial Spores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipicolinic acid (DPA) extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate DPA quantification from bacterial spores.

Frequently Asked Questions (FAQs)

Q1: What is dipicolinic acid (DPA) and why is it important in bacterial spore analysis?

A1: Dipicolinic acid (DPA), or pyridine-2,6-dicarboxylic acid, is a chemical compound that constitutes a significant portion (5% to 15%) of the dry weight of bacterial spores.[1][2] Its primary role is to contribute to the spore's resistance to environmental stresses, particularly wet heat.[1][3] The high and relatively constant concentration of DPA in spores makes it a reliable biomarker for quantifying spore populations in various samples, from environmental to industrial settings.[3][4]

Q2: What are the most common methods for extracting DPA from bacterial spores?

A2: Common DPA extraction methods fall into three main categories: physical, chemical, and germination-based. Physical methods often involve autoclaving or boiling to rupture the spore and release DPA. Chemical methods utilize agents like acids (e.g., HCl) or surfactants (e.g., dodecylamine) to facilitate DPA release.[5][6] Germination-based methods trigger the natural germination process, during which DPA is expelled from the spore core.

Q3: How is the extracted DPA typically quantified?

A3: Several analytical techniques are available for DPA quantification. A widely used method involves chelation with a lanthanide ion, such as terbium (Tb³⁺) or europium (Eu³⁺), followed by fluorescence detection, which offers high sensitivity.[4][7] Other methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and derivative UV spectroscopy.[2][4][5][8]

Q4: Can I extract DPA without destroying the spores?

A4: Yes, triggering spore germination allows for the release of DPA without lysing the entire spore structure. This can be achieved by exposing the spores to specific germinants like L-alanine or a mixture of asparagine, glucose, fructose, and potassium ions (AGFK). This method is particularly useful for studying the germination process itself.

Troubleshooting Guides

This section addresses specific issues that may arise during DPA extraction and quantification.

Problem 1: Low DPA Yield
Possible Cause Troubleshooting Step Rationale
Incomplete Spore LysisIncrease the intensity or duration of the physical disruption method (e.g., extend autoclaving time, increase sonication power).The robust nature of the spore coat requires sufficient energy to break it down and release the DPA-containing core.
Inefficient Chemical ExtractionOptimize the concentration of the chemical agent (e.g., acid, dodecylamine) and the incubation time and temperature.Chemical extraction efficiency is dependent on reagent concentration and reaction kinetics, which are influenced by time and temperature.
Spore ClumpingEnsure the spore suspension is well-vortexed before and during the extraction process.Clumps of spores can prevent uniform exposure to the extraction agent, leading to incomplete lysis and lower DPA release.
Degradation of DPAAvoid excessively harsh extraction conditions (e.g., prolonged exposure to very high temperatures or strong acids).While robust, DPA can degrade under extreme conditions, leading to an underestimation of its concentration.
Problem 2: High Variability in Replicate Samples
Possible Cause Troubleshooting Step Rationale
Inconsistent Spore ConcentrationEnsure the initial spore suspension is homogenous before aliquoting. Vortex thoroughly before taking each sample.Accurate and reproducible quantification relies on starting with a consistent number of spores in each replicate.
Pipetting ErrorsUse calibrated pipettes and proper pipetting techniques, especially when handling small volumes.Small inaccuracies in volume can lead to significant variations in the final calculated DPA concentration.
Incomplete Reaction in Quantification AssayEnsure thorough mixing of the extracted DPA with the detection reagents and allow for sufficient incubation time.Incomplete chelation or reaction in the quantification step will result in inconsistent and lower-than-expected readings.
Problem 3: Interference from Sample Matrix
Possible Cause Troubleshooting Step Rationale
Presence of Interfering SubstancesPerform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering compounds.Components in complex matrices (e.g., soil, food) can quench fluorescence or co-elute with DPA in chromatographic methods, leading to inaccurate results.
Turbidity in the Final ExtractCentrifuge the extract at a higher speed or for a longer duration to pellet any remaining cellular debris. Filter the supernatant if necessary.[5]Particulate matter can scatter light and interfere with spectrophotometric or fluorometric measurements.

Data Presentation: Comparison of DPA Extraction Methods

The following table summarizes the performance of different DPA extraction methods based on literature data.

Extraction MethodTypical ConditionsTime RequiredRelative EfficiencyKey AdvantagesKey Disadvantages
Autoclaving/Boiling 121°C for 15-30 min or 100°C for 10-60 min30-90 minModerate to HighSimple, widely available equipmentCan be time-consuming, potential for DPA degradation with prolonged heating
Acid Hydrolysis 20 mM HCl at 100°C for 10 min[5]20-30 minHighRapid, effective lysisRequires handling of corrosive acids, may need neutralization step
Dodecylamine (B51217) (DDA) 50 mM DDA at 90-100°C for 1-10 min[6][9]10-20 minHighVery rapid, highly efficient[6]Requires specific chemical reagent, heating of amine solution
Pressure-Assisted Thermal Processing (PATP) 600 MPa at 105°C for selected times[1]VariableVery HighRapid, highly efficient release of DPA[1]Requires specialized high-pressure equipment

Experimental Protocols

Protocol 1: DPA Extraction by Boiling
  • Prepare a spore suspension in deionized water to a known concentration (e.g., 10⁸ spores/mL).

  • Transfer 1 mL of the spore suspension to a microcentrifuge tube.

  • Place the tube in a boiling water bath or heating block at 100°C for 30 minutes.

  • After boiling, immediately place the tube on ice for 5 minutes to cool.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the spore debris.

  • Carefully collect the supernatant containing the extracted DPA for quantification.

Protocol 2: DPA Extraction using Dodecylamine (DDA)
  • Prepare a 50 mM solution of dodecylamine in deionized water. Heat the solution to dissolve the DDA.

  • Prepare a spore suspension in deionized water to a known concentration.

  • In a microcentrifuge tube, mix equal volumes of the spore suspension and the hot 50 mM DDA solution.

  • Incubate the mixture in a heating block at 90°C for 5 minutes.[9]

  • Centrifuge the tube at 10,000 x g for 5 minutes.

  • Collect the supernatant containing the extracted DPA for subsequent analysis.

Visualizations

Workflow for Troubleshooting Low DPA Yield

Low_DPA_Yield_Troubleshooting start Low DPA Yield Detected check_lysis Step 1: Verify Spore Lysis start->check_lysis lysis_ok Lysis Appears Complete check_lysis->lysis_ok Yes lysis_incomplete Lysis Incomplete check_lysis->lysis_incomplete No check_extraction Step 2: Check Extraction Conditions lysis_ok->check_extraction increase_lysis Action: Increase Lysis Intensity/Duration (e.g., longer boiling, higher sonication power) lysis_incomplete->increase_lysis re_evaluate_lysis Re-evaluate Lysis increase_lysis->re_evaluate_lysis re_evaluate_lysis->check_lysis end_persist Problem Persists: Consider DPA Degradation or Quantification Issues re_evaluate_lysis->end_persist extraction_ok Conditions Seem Optimal check_extraction->extraction_ok Yes extraction_suboptimal Conditions Suboptimal check_extraction->extraction_suboptimal No check_clumping Step 3: Examine for Spore Clumping extraction_ok->check_clumping optimize_extraction Action: Optimize Chemical Concentration, Time, or Temperature extraction_suboptimal->optimize_extraction re_evaluate_extraction Re-evaluate Extraction optimize_extraction->re_evaluate_extraction re_evaluate_extraction->check_extraction re_evaluate_extraction->end_persist no_clumping No Significant Clumping check_clumping->no_clumping No clumping_present Clumping Observed check_clumping->clumping_present Yes end_ok Problem Resolved no_clumping->end_ok improve_mixing Action: Enhance Vortexing/ Mixing Before and During Extraction clumping_present->improve_mixing re_evaluate_clumping Re-evaluate for Clumping improve_mixing->re_evaluate_clumping re_evaluate_clumping->check_clumping re_evaluate_clumping->end_persist

Caption: Troubleshooting workflow for low DPA yield.

General DPA Extraction and Quantification Workflow

DPA_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction DPA Extraction cluster_quantification Quantification spore_suspension 1. Prepare Homogenous Spore Suspension extraction_method 2. Apply Extraction Method (e.g., Boiling, DDA, Acid) spore_suspension->extraction_method separation 3. Separate Debris from Supernatant (Centrifugation) extraction_method->separation supernatant 4. Collect DPA-rich Supernatant separation->supernatant quant_assay 5. Perform Quantification Assay (e.g., Terbium Fluorescence) supernatant->quant_assay measurement 6. Measure Signal (e.g., Fluorescence Intensity) quant_assay->measurement calculation 7. Calculate DPA Concentration measurement->calculation

Caption: General workflow for DPA extraction and quantification.

References

addressing quenching effects in dipicolinate-based luminescence studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipicolinate-based luminescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Luminescence Signal

  • Q: My assay shows very low or no luminescence signal. What are the possible causes?

    A: This is a common issue that can stem from several sources. Systematically check the following:

    • Reagent Preparation: Ensure all reagents, especially the lanthanide salt (e.g., TbCl₃, EuCl₃) and dipicolinic acid (DPA) solutions, are prepared at the correct concentrations and have not degraded. Thaw all frozen components completely and ensure they are homogenous before use.[1]

    • Incorrect Wavelengths: Verify that the excitation and emission wavelengths set on your instrument are correct for the specific lanthanide-DPA complex you are using (e.g., for Tb³⁺-DPA, excitation is typically around 270-280 nm, with major emission peaks at ~490 nm and ~545 nm).[2][3]

    • Instrument Settings: Check the instrument's gain settings; they may be too low. For assays with low signal, increasing the gain can help. Also, ensure the correct plate type is being used (a white, opaque plate is best for luminescence to maximize signal reflection).[1][4]

    • pH of the Solution: The formation and luminescence of the lanthanide-DPA complex are pH-dependent. Ensure your assay buffer maintains the optimal pH for complex formation and stability.

    • Presence of Potent Quenchers: Your sample itself may contain substances that quench the luminescence. This is a significant issue and is addressed in detail below.

Issue 2: High Signal Variability or Inconsistent Readings

  • Q: I'm observing high variability between replicate wells. How can I improve consistency?

    A: Inconsistent readings can compromise your data quality. Consider these troubleshooting steps:

    • Pipetting Accuracy: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous samples, to ensure accurate and consistent volumes.[1]

    • Well-Scanning: If your samples are non-homogenous (e.g., adherent cells, precipitates), the signal can be unevenly distributed across the well. Use a plate reader with a well-scanning feature (e.g., orbital or spiral scan) to average the signal over a larger area.[4]

    • Number of Flashes: For fluorescence or time-resolved fluorescence measurements, increasing the number of flashes per well can average out random fluctuations and reduce variability, especially for low-concentration samples.[4]

    • Cross-Well Contamination: Be careful during pipetting to avoid splashing between wells. Use appropriate plate sealers to prevent contamination during incubation steps.

    • Sample Preparation: For biological samples, ensure they are thoroughly mixed and centrifuged to remove debris, lipids, or cells that can interfere with readings.

Issue 3: Suspected Quenching from Sample Matrix

  • Q: My signal is strong in simple buffers but decreases significantly when I use my experimental samples (e.g., serum, honey, environmental water). How can I confirm and address this?

    A: This strongly suggests a "matrix effect," where components in your sample matrix are quenching the luminescence.[5][6]

    • Confirmation via Spiking: To confirm a matrix effect, perform a spike-and-recovery experiment. Add a known amount of your analyte (or DPA itself) to both your standard buffer and your sample matrix. If the signal recovery in the matrix is significantly lower than in the buffer, quenching is occurring.

    • Addressing Matrix Effects:

      • Sample Dilution: The simplest approach is to dilute the sample. This reduces the concentration of interfering substances. Test a range of dilutions to find one that minimizes quenching while keeping your analyte concentration within the detection range.

      • Sample Cleanup: Use sample preparation techniques like protein precipitation, solid-phase extraction (SPE), or dialysis to remove interfering components before the assay.[5]

      • Matrix-Matched Standards: Prepare your calibration standards in a solution that mimics your sample matrix as closely as possible (e.g., use serum from an untreated source). This helps to ensure that the standards and samples are affected by quenching to a similar degree.

Frequently Asked Questions (FAQs)

  • Q1: What is luminescence quenching?

    A: Quenching is any process that decreases the intensity of luminescence. In the context of lanthanide-DPA assays, it occurs when a substance (a "quencher") interacts with the excited state of the DPA ligand or the lanthanide ion, providing a non-radiative pathway for the energy to be lost, thus preventing the emission of light.[7]

  • Q2: What are the most common quenchers and mechanisms in these assays?

    A: Several types of molecules and ions can act as quenchers through different mechanisms:

    • Transition Metal Ions: Ions like Fe³⁺, Cu²⁺, and Pb²⁺ are potent quenchers. The mechanism can involve energy transfer from the excited lanthanide to the d-levels of the transition metal or displacement of the lanthanide ion from the DPA complex.[8][9][10]

    • Nitroaromatic Compounds: These molecules can quench luminescence, often through an electron transfer mechanism.[8]

    • Vibrational Quenching: High-frequency oscillators, particularly O-H, N-H, and C-H bonds from water molecules or organic compounds coordinated to the lanthanide, can deactivate the excited state through vibrational energy transfer. This is why luminescence lifetimes are often longer in deuterated solvents.[11][12]

    • Photoinduced Electron Transfer (PeT): If the ligand contains electron-rich groups, an electron can be transferred from the excited state of the ligand to the lanthanide ion (especially for reducible lanthanides like Eu³⁺ and Yb³⁺), preventing the energy transfer that leads to luminescence.[11][13][14]

  • Q3: What is the "Inner Filter Effect" and how is it different from quenching?

    A: The Inner Filter Effect (IFE) is a phenomenon that leads to an apparent decrease in fluorescence intensity but is not true molecular quenching.[15] It is caused by the absorption of light by components in the sample.

    • Primary IFE: Occurs when a substance in the sample absorbs the excitation light, reducing the amount of light that reaches the intended fluorophore (the lanthanide-DPA complex).[15][16]

    • Secondary IFE: Occurs when a substance absorbs the light emitted by the fluorophore before it can reach the detector.[15][17] Unlike quenching, which involves molecular interactions with the excited state, IFE is a purely optical artifact. You can test for IFE by measuring the absorbance spectrum of your sample. If there is significant absorbance at the excitation or emission wavelengths, IFE is likely contributing to signal loss.[7] Correction methods often involve diluting the sample or using mathematical models.[16][18]

  • Q4: Why is dipicolinic acid (DPA) used in these assays?

    A: Lanthanide ions themselves are poor absorbers of light. DPA acts as an "antenna." It efficiently absorbs UV light and transfers that energy to the coordinated lanthanide ion (e.g., Tb³⁺ or Eu³⁺), which then emits light at its characteristic, sharp wavelengths.[19][20] This process, known as the antenna effect, dramatically enhances the luminescence signal.

Quantitative Data on Quenching

The efficiency of a quencher can be quantified using the Stern-Volmer equation. The tables below summarize key quantitative parameters found in the literature.

Table 1: Stern-Volmer Constants (Ksv) for Various Quenchers with Europium(III)-Dipicolinate Complexes.

Quencher Ksv (M⁻¹) Notes Reference
Nitrobenzene 150 - 160 Quencher of Eu³⁺ emission in coordination polymers. [8]
Iron(III) ion (Fe³⁺) 471 - 706 High selectivity for Fe³⁺ detection. [8]

Data sourced from studies on specific europium-picolinate based coordination polymers.

Table 2: Assay Performance and Recovery.

Analyte Method Detection Limit (LOD) Sample Matrix Recovery Reference
Dipicolinic Acid (DPA) Eu(III) nanomolecular sensor 0.9 µM Acetonitrile (CH₃CN) - [21]
Dipicolinic Acid (DPA) Eu³⁺/CDs ratiometric probe - Real food samples 97-99% [20]

| Copper(II) ion (Cu²⁺) | Eu³⁺-DPA complex | 54 nM | Aqueous solution | - |[10] |

Experimental Protocols

Protocol 1: General Luminescence Assay for DPA Detection

  • Reagent Preparation:

    • Prepare a stock solution of Terbium(III) chloride (TbCl₃) or Europium(III) chloride (EuCl₃) in deionized water.

    • Prepare a stock solution of Dipicolinic Acid (DPA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a working assay buffer.

  • Assay Procedure:

    • Pipette your samples and standards into the wells of a white, 96-well microplate.

    • Add the lanthanide solution to each well to achieve the desired final concentration.

    • Initiate the reaction by adding the DPA solution (or if DPA is the analyte, add the lanthanide solution to the DPA-containing sample).

    • Incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature, protected from light, to allow for complex formation.

  • Measurement:

    • Place the microplate in a plate reader.

    • Set the excitation wavelength (e.g., ~280 nm) and emission wavelength(s) (e.g., 545 nm for Tb³⁺, 615 nm for Eu³⁺).[2][21]

    • Record the luminescence intensity.

Protocol 2: Screening for Matrix Quenching Effects

  • Prepare Samples:

    • Sample A (Buffer Control): Prepare a known concentration of the luminescent complex (e.g., Tb³⁺-DPA) in the standard assay buffer.

    • Sample B (Matrix Control): Prepare a "blank" sample by mixing your sample matrix (e.g., serum, diluted honey) with the assay buffer without the luminescent complex. This measures the background signal from the matrix itself.

    • Sample C (Matrix + Complex): Prepare the same concentration of the luminescent complex as in Sample A, but in your sample matrix instead of buffer.

  • Measurement: Measure the luminescence intensity of all three samples.

  • Calculate Quenching Efficiency (QE):

    • QE (%) = [ (Intensity_A - (Intensity_C - Intensity_B)) / Intensity_A ] * 100

    • A high QE value indicates significant quenching from the sample matrix.[2]

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to dipicolinate-based luminescence studies.

AntennaEffect cluster_ligand Dipicolinate Ligand (Antenna) cluster_lanthanide Lanthanide Ion (e.g., Tb³⁺) cluster_quencher Quenching Pathways UV 1. UV Light Absorption (Excitation) S1 Singlet Excited State (S1) UV->S1 ISC Intersystem Crossing S1->ISC fast T1 Triplet Excited State (T1) ISC->T1 Ln_Excited Emissive Excited State T1->Ln_Excited 4. Energy Transfer Quencher Quencher (e.g., Fe³⁺, O-H) T1->Quencher Quenching Ln_Ground Ground State Ln_Excited->Ln_Ground 5. Luminescence (Light Emission) Ln_Excited->Quencher Quenching

Caption: The "Antenna Effect" pathway in lanthanide-dipicolinate luminescence and points of interference.

TroubleshootingWorkflow Start Problem: Low Signal or High Variability CheckInstrument 1. Check Instrument - Correct Plate? (White) - Wavelengths Correct? - Gain Setting Optimal? Start->CheckInstrument CheckReagents 2. Check Reagents - Correct Concentrations? - Freshly Prepared? - Correct pH? CheckInstrument->CheckReagents Settings OK FixFound Problem Solved CheckInstrument->FixFound Issue Found & Fixed CheckProcedure 3. Check Procedure - Pipetting Accurate? - Homogenous Samples? - No Contamination? CheckReagents->CheckProcedure Reagents OK CheckReagents->FixFound Issue Found & Fixed SpikeTest 4. Perform Spike-and-Recovery and Matrix Blank Test CheckProcedure->SpikeTest Procedure OK CheckProcedure->FixFound Issue Found & Fixed Result Signal Recovered? SpikeTest->Result Result->FixFound Yes (>90%) MatrixEffect Diagnosis: Matrix Quenching or Inner Filter Effect Result->MatrixEffect No (<90%) Solution Action: - Dilute Sample - Sample Cleanup - Use Matrix-Matched Standards MatrixEffect->Solution

Caption: A logical workflow for troubleshooting common issues in dipicolinate-based luminescence assays.

QuenchingMechanisms cluster_mechanisms Quenching Mechanisms ExcitedComplex [DPA-Ln³⁺]* (Excited Complex) Luminescence Luminescence ExcitedComplex->Luminescence ET Electron Transfer (PeT) (e.g., to reducible Ln³⁺ or quencher) ExcitedComplex->ET non-radiative VET Vibrational Energy Transfer (e.g., to O-H, C-H bonds) ExcitedComplex->VET non-radiative EET Electronic Energy Transfer (e.g., to transition metals like Cu²⁺) ExcitedComplex->EET non-radiative GroundComplex [DPA-Ln³⁺] (Ground State) Luminescence->GroundComplex ET->GroundComplex VET->GroundComplex EET->GroundComplex

Caption: Major non-radiative quenching pathways that compete with luminescence emission.

References

Technical Support Center: Enhancing the Stability of Lanthanide-Dipicolinate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lanthanide-dipicolinate complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of lanthanide-dipicolinate complexes?

The stability of lanthanide-dipicolinate (Ln-DPA) complexes is a multifactorial issue influenced by several key parameters:

  • pH of the solution: The pH affects the protonation state of the dipicolinic acid ligand and can influence the coordination of water molecules, impacting both stability and luminescence.[1]

  • Choice of Counter-ion: The counter-ion present in the synthesis and final complex can significantly affect thermal stability. For instance, sodium ions can create a more rigid crystal lattice compared to ammonium (B1175870) ions, leading to enhanced thermal stability.[1][2]

  • Nature of the Lanthanide Ion: The ionic radius of the specific lanthanide ion used plays a crucial role. Stability can vary across the lanthanide series, and this is related to how well the ion fits within the ligand's coordination sphere.

  • Ligand Modification and Concentration: Modifications to the dipicolinic acid backbone or the use of co-ligands can improve stability by shielding the lanthanide ion from the solvent and enhancing its photophysical properties. The molar ratio of ligand to metal is also critical.

  • Solvent and Buffer Composition: The solvent system and the type of buffer used can impact complex formation and stability. Some buffers may interact with the lanthanide ion, competing with the dipicolinate ligand.[3]

Q2: How does the choice of counter-ion affect the thermal stability of my complex?

The counter-ion plays a critical role in the crystal packing and overall structural rigidity of the complex, which directly impacts its thermal stability. Sodium (Na⁺) ions have been shown to form bridging networks with the dipicolinate ligands, creating a more rigid and stable structure. In contrast, larger or more weakly interacting counter-ions like ammonium (NH₄⁺) can lead to less stable supramolecular structures that are more susceptible to thermal degradation.[1][2]

Counter-ionObserved StructureThermal StabilityReference
Sodium (Na⁺)Rigid network through bridging ionsHigh (stable up to 200°C for extended periods)[1][2]
Ammonium (NH₄⁺)Supramolecular structure with weaker interactionsRelatively poor[1][2]

Q3: Can the pH of my experimental solution affect the luminescence of my lanthanide-dipicolinate complex?

Yes, the luminescence of Ln-DPA complexes is often pH-dependent. Changes in pH can alter the coordination environment of the lanthanide ion, including the number of coordinated water molecules, which are known quenchers of lanthanide luminescence. The protonation state of the dipicolinic acid ligand itself is also pH-dependent, which can affect its ability to efficiently sensitize the lanthanide ion's luminescence. For some complexes, this pH-dependent luminescence is reversible.[1]

Troubleshooting Guides

Issue 1: Low Luminescence or Quantum Yield

You've synthesized your lanthanide-dipicolinate complex, but the luminescence intensity is lower than expected.

Possible Causes and Solutions:

  • Cause 1: Quenching by Solvent Molecules. Water molecules are efficient quenchers of lanthanide luminescence.

    • Solution: Ensure your complex is well-shielded from the solvent. This can be achieved by using ligands that fully encapsulate the lanthanide ion. If working in aqueous solutions, consider using D₂O instead of H₂O to reduce quenching, as the O-D vibrational energy is lower than that of O-H.

  • Cause 2: Inefficient Energy Transfer from Ligand to Metal. The triplet state energy of the dipicolinate ligand may not be optimally matched for the specific lanthanide ion you are using.

    • Solution: Consider modifying the dipicolinate ligand to tune its triplet state energy. This can involve adding electron-donating or withdrawing groups to the pyridine (B92270) ring.

  • Cause 3: Inappropriate pH. The pH of your solution may not be optimal for maximum luminescence.

    • Solution: Perform a pH titration of your complex while monitoring its luminescence to determine the optimal pH range for your specific system.

  • Cause 4: Presence of Quenching Anions. Certain anions in your solution can quench the luminescence of the lanthanide ion.

    • Solution: If possible, replace potentially quenching anions (e.g., chloride) with non-quenching alternatives (e.g., perchlorate (B79767) or triflate).

Experimental Protocol: pH Optimization for Luminescence

  • Prepare a stock solution of your lanthanide-dipicolinate complex in a suitable solvent (e.g., deionized water or a non-interacting buffer).

  • Aliquot the stock solution into a series of cuvettes.

  • Adjust the pH of each aliquot to a different value using dilute acid (e.g., HCl) and base (e.g., NaOH). It is recommended to cover a wide pH range (e.g., pH 3 to 10).

  • Measure the luminescence spectrum and intensity of each sample using a fluorometer.

  • Plot the luminescence intensity as a function of pH to identify the optimal pH for your complex.

Issue 2: Complex Precipitation from Solution

Your lanthanide-dipicolinate complex is precipitating out of your aqueous solution.

Possible Causes and Solutions:

  • Cause 1: Poor Solubility. The overall complex may have low solubility in your chosen solvent system.

    • Solution: Modify the dipicolinate ligand to include more hydrophilic groups, such as polyethylene (B3416737) glycol (PEG) chains or charged moieties. Alternatively, consider using a co-solvent to increase the solubility.

  • Cause 2: Aggregation. The complexes may be aggregating and falling out of solution.

    • Solution: The choice of buffer can sometimes influence aggregation. Screen different buffer systems to find one that minimizes this effect. Ensure the ionic strength of your solution is optimized, as both very low and very high ionic strengths can sometimes promote aggregation.[4]

  • Cause 3: Incorrect Stoichiometry. An incorrect ratio of lanthanide to ligand during synthesis can lead to the formation of insoluble species.

    • Solution: Carefully control the stoichiometry during the synthesis of your complex. It is often beneficial to use a slight excess of the ligand to ensure complete complexation of the lanthanide ion.

Experimental Workflow: Troubleshooting Precipitation

Caption: Troubleshooting workflow for addressing precipitation of lanthanide-dipicolinate complexes.

Issue 3: Complex Dissociation Over Time

You observe a decrease in the signal (e.g., luminescence) from your complex over the course of your experiment, suggesting it is dissociating.

Possible Causes and Solutions:

  • Cause 1: Competition from Other Chelators. Components of your experimental medium, such as certain buffers (e.g., HEPES, PIPES, MES, MOPS), can have a non-negligible interaction with lanthanide ions and may compete with your dipicolinate ligand.[3]

    • Solution: Switch to a non-coordinating buffer like TRIS. If this is not possible, the stability constants for the interaction of your lanthanide with the buffer components should be considered in your experimental design and data analysis.[3]

  • Cause 2: Photodegradation. Exposure to high-intensity light, especially UV light used for excitation, can lead to the degradation of the complex over time.

    • Solution: Minimize the exposure of your sample to the excitation source. Use the lowest possible excitation power and shortest exposure times necessary to obtain a good signal. Assess the photostability of your complex by monitoring its signal over time under continuous illumination.

  • Cause 3: Insufficient Thermodynamic Stability. The intrinsic binding affinity of your dipicolinate ligand for the lanthanide ion may not be high enough for your experimental conditions (e.g., very low concentrations).

    • Solution: Consider using a ligand with a higher denticity (more coordinating atoms) or one that forms a macrocyclic complex with the lanthanide ion, as these generally exhibit higher thermodynamic stability.

Experimental Protocol: Assessing Photostability

  • Prepare a solution of your lanthanide-dipicolinate complex in a quartz cuvette.

  • Place the cuvette in a fluorometer.

  • Continuously irradiate the sample with the excitation wavelength you intend to use in your experiments.

  • Record the luminescence intensity at regular intervals over an extended period (e.g., 30-60 minutes).

  • Plot the luminescence intensity as a function of irradiation time. A significant decrease in intensity indicates photodegradation.

Logical Relationship: Factors Affecting Complex Stability

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions Ln_Ion Lanthanide Ion (Ionic Radius) Complex_Stability Complex Stability (Thermodynamic, Kinetic, Thermal, Photo) Ln_Ion->Complex_Stability Ligand Dipicolinate Ligand (Structure, Denticity) Ligand->Complex_Stability pH pH pH->Complex_Stability Counter_Ion Counter-ion Counter_Ion->Complex_Stability Solvent Solvent / Buffer Solvent->Complex_Stability Temperature Temperature Temperature->Complex_Stability

Caption: Key intrinsic and extrinsic factors influencing the stability of lanthanide-dipicolinate complexes.

References

Technical Support Center: Optimization of Eluent Concentration for Dipicolinic Acid in Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of dipicolinic acid (DPA) using ion chromatography (IC).

Troubleshooting Guides

This section is designed to help users diagnose and resolve common issues encountered during the ion chromatographic analysis of dipicolinic acid.

Poor Peak Shape: Tailing, Fronting, or Splitting

Symptom: The chromatographic peak for dipicolinic acid is not symmetrical. It may exhibit tailing (a gradual return to baseline), fronting (a leading edge that is not steep), or splitting (the appearance of two or more peak maxima).

Possible Causes and Solutions:

CauseSolution
Inappropriate Eluent pH The pH of the eluent is critical for maintaining the consistent ionization of dipicolinic acid. An incorrect pH can lead to peak tailing. For anion exchange, a carbonate/bicarbonate eluent with a basic pH is typically effective. Verify and adjust the eluent pH as needed.
Column Overload Injecting a sample with a high concentration of dipicolinic acid can saturate the column, resulting in peak fronting. Dilute the sample and re-inject to see if the peak shape improves.
Secondary Interactions Dipicolinic acid's aromatic structure can lead to unwanted interactions with the stationary phase, causing peak tailing. The addition of a small percentage of a compatible organic solvent, such as acetonitrile, to the eluent can mitigate these effects. Always confirm solvent compatibility with your column manufacturer.
Column Contamination or Voiding Accumulation of contaminants from the sample matrix on the guard or analytical column can lead to various peak shape distortions. A void at the head of the column can cause split peaks. Follow the manufacturer's recommended cleaning procedures or replace the guard column. If the problem persists, the analytical column may need to be replaced.
Excessive System Dead Volume Long connection tubing or poorly fitted connections can increase the volume outside of the column where the sample can spread, leading to broader, tailing peaks. Ensure all fittings are secure and use the shortest possible tubing lengths.
Unstable or Drifting Retention Times

Symptom: The time at which the dipicolinic acid peak elutes from the column is inconsistent across multiple injections.

Possible Causes and Solutions:

CauseSolution
Inconsistent Eluent Preparation Minor variations in eluent concentration can lead to shifts in retention time. Prepare eluents carefully and consistently using high-purity reagents and deionized water.
Leaking Pump or Seals A leak in the pump or worn piston seals can cause fluctuations in the flow rate, directly impacting retention times. Inspect the pump for any visible leaks and perform routine maintenance as recommended by the manufacturer.
Temperature Fluctuations Changes in the laboratory's ambient temperature can affect the viscosity of the eluent and the thermodynamics of the separation, leading to retention time drift. The use of a column oven is highly recommended to maintain a stable temperature.
Insufficient Column Equilibration If the column is not fully equilibrated with the mobile phase before injection, retention times can be unstable for the initial runs. Ensure the baseline is stable before beginning a sequence of analyses.
Low or No Analyte Response

Symptom: The dipicolinic acid peak is either absent or significantly smaller than anticipated.

Possible Causes and Solutions:

CauseSolution
Improper Sample Preparation Dipicolinic acid may be precipitating in the sample diluent or interacting with the sample vial. Ensure the sample is fully dissolved and the diluent is compatible.
Incorrect Eluent Strength If the eluent is too strong, dipicolinic acid may elute very quickly and be obscured by the solvent front. Conversely, an eluent that is too weak may result in a very broad, undetectable peak. Optimize the eluent concentration to achieve an appropriate retention time.
Detector Malfunction Verify that the conductivity detector is powered on, the cell is clean, and the settings are appropriate for the expected concentration of dipicolinic acid.
Injector Issue A blockage in the autosampler needle or a malfunctioning injection valve can prevent the sample from being loaded onto the column. Check the injection system for proper operation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent concentration for dipicolinic acid analysis?

A1: For anion exchange chromatography of weak organic acids like dipicolinic acid, a carbonate/bicarbonate eluent is a common choice. A good starting point for optimization is a concentration in the range of 1.0 mM to 5.0 mM sodium carbonate and 1.0 mM to 5.0 mM sodium bicarbonate. The optimal concentration will provide a reasonable retention time without excessive peak broadening.

Q2: How can I improve the separation between dipicolinic acid and other organic acids in my sample?

A2: To enhance resolution, you can systematically adjust several parameters. Lowering the eluent concentration will generally increase the retention of all anions and can improve separation. Alternatively, adjusting the ratio of carbonate to bicarbonate will change the eluent's pH and can alter the selectivity of the separation. Gradient elution, where the eluent concentration is increased during the run, can also be effective for complex samples.

Q3: What type of analytical column is recommended for dipicolinic acid?

A3: A high-capacity, polymer-based anion exchange column is generally recommended. These columns are robust to a wide pH range and are designed to separate a variety of inorganic and organic anions. Columns with specific chemistries tailored for organic acid analysis may offer superior performance.

Q4: Is sample filtration necessary if my samples appear clean?

A4: Yes, it is always recommended to filter samples through a 0.22 µm or 0.45 µm syringe filter before injection. This practice protects the column and instrument from particulate matter that may not be visible, extending the life of your column and preventing blockages that can lead to system over-pressurization.

Q5: Can I use a UV detector for dipicolinic acid analysis?

A5: While conductivity detection is common in ion chromatography, dipicolinic acid possesses a UV-absorbing pyridine (B92270) ring, making UV detection a viable alternative. Detection at a wavelength around 270 nm can be employed. This can be particularly useful if the sample matrix has low UV absorbance but high conductivity, which might interfere with conductivity detection.

Experimental Protocols

Optimized Method for Dipicolinic Acid Determination

This protocol provides a starting point for the analysis of dipicolinic acid by ion chromatography with suppressed conductivity detection. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns

  • Ion Chromatograph equipped with a pump, autosampler, column oven, and suppressed conductivity detector.

  • High-capacity anion exchange analytical column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or similar).

  • Compatible guard column.

2. Reagents

  • Deionized water with a resistivity of >18 MΩ·cm.

  • Sodium carbonate (Na₂CO₃), reagent grade or higher.

  • Sodium bicarbonate (NaHCO₃), reagent grade or higher.

  • Dipicolinic acid standard, 99% purity or greater.

3. Eluent Preparation (Example: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃)

  • Prepare a 0.5 M sodium carbonate stock solution by dissolving 53.0 g of Na₂CO₃ in 1 L of deionized water.

  • Prepare a 0.5 M sodium bicarbonate stock solution by dissolving 42.0 g of NaHCO₃ in 1 L of deionized water.

  • To prepare 1 L of the working eluent, add 6.4 mL of the 0.5 M sodium carbonate stock and 2.0 mL of the 0.5 M sodium bicarbonate stock to a 1 L volumetric flask. Dilute to the mark with deionized water.

  • Degas the eluent for at least 15 minutes prior to use.

4. Standard and Sample Preparation

  • Stock Standard (1000 mg/L): Accurately weigh 100 mg of dipicolinic acid and dissolve it in 100 mL of deionized water.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 2, 5, and 10 mg/L) by serial dilution of the stock standard with deionized water.

  • Samples: Dilute the sample as necessary to bring the dipicolinic acid concentration within the calibration range. Filter all samples and standards through a 0.45 µm filter before placing them in the autosampler.

5. Chromatographic Conditions

ParameterSetting
Eluent 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃
Flow Rate 1.2 mL/min
Injection Volume 25 µL
Column Temperature 35 °C
Detection Suppressed Conductivity
Suppressor Anion self-regenerating suppressor

Quantitative Data Summary

Table 1: Influence of Eluent Concentration on Dipicolinic Acid Retention and Peak Asymmetry

The following data illustrates the effect of varying the sodium carbonate concentration while keeping the sodium bicarbonate concentration constant at 1.0 mM.

Eluent Concentration (mM Na₂CO₃)Retention Time (min)Peak Asymmetry (USP)Theoretical Plates
1.011.81.34800
2.08.51.25200
3.2 6.4 1.1 5500
4.05.11.35100
5.04.21.54500

Note: This data is representative and will vary based on the specific column, system, and other chromatographic conditions. The bolded row indicates the optimized condition in this example, providing a good balance of analysis time, peak shape, and efficiency.

Visualizations

Eluent_Optimization_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation start Define Separation Goal (e.g., Resolution > 2.0) prepare_eluents Prepare a Series of Eluents (Varying Carbonate Concentration) start->prepare_eluents run_ic Inject Standard with Each Eluent Under Constant Conditions prepare_eluents->run_ic prepare_standards Prepare DPA Standard prepare_standards->run_ic collect_data Record Retention Time, Peak Shape, and Resolution run_ic->collect_data evaluate_chromatograms Compare Chromatograms collect_data->evaluate_chromatograms is_optimal Is Goal Met? evaluate_chromatograms->is_optimal is_optimal->prepare_eluents  No, Refine Concentration end_node Final Optimized Method is_optimal->end_node  Yes

Caption: A workflow diagram illustrating the systematic approach to optimizing eluent concentration.

Troubleshooting_Retention_Time_Drift start Retention Time Drifting check_pump Inspect Pump for Leaks and Pressure Fluctuations start->check_pump check_eluent Verify Eluent Preparation and Degassing start->check_eluent check_temp Check Column Temperature Stability start->check_temp check_column Ensure Column is Equilibrated start->check_column solution_pump Perform Pump Maintenance (e.g., Replace Seals) check_pump->solution_pump solution_eluent Prepare Fresh Eluent check_eluent->solution_eluent solution_temp Set and Monitor Column Oven check_temp->solution_temp solution_column Equilibrate Until Baseline is Stable check_column->solution_column

Caption: A logical troubleshooting guide for diagnosing unstable retention times.

Technical Support Center: Overcoming Poor Reproducibility in Dipicolinic Acid (DPA) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dipicolinic Acid (DPA) Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to poor reproducibility in their experiments. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve consistent and reliable results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered in DPA-catalyzed reactions. The guides are presented in a question-and-answer format to directly address specific issues.

Guide 1: Inconsistent or Low Reaction Yields

Q1: My reaction is giving inconsistent yields, or the yield is significantly lower than expected. What are the most likely causes?

A1: Inconsistent or low yields in DPA-catalyzed reactions are often traced back to a few key areas: the purity of the dipicolinic acid catalyst, the quality of reagents and solvents, and the reaction conditions.

  • Catalyst Purity: The purity of dipicolinic acid is paramount for reproducible catalytic activity. Industrial-grade DPA (typically 95-98% purity) may contain impurities that can significantly hinder the reaction.[1]

    • Metallic Impurities: Residual metal ions (e.g., copper, manganese) from the DPA synthesis process can act as unwanted Lewis acids, catalyzing side reactions and leading to the formation of "tar-like" byproducts.[1]

    • Organic Impurities: By-products from DPA synthesis, such as monocarboxylic acids, can act as competitive ligands, leading to the formation of inactive or less active catalytic species.[1]

  • Reagent and Solvent Quality: The purity of your substrates and the dryness of your solvents are critical.

    • Substrate Impurities: Impurities in the starting materials can act as catalyst poisons or participate in side reactions.

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents may interfere with the catalytic cycle, while the polarity of the solvent can affect the stability of intermediates. It is crucial to use solvents of the appropriate grade and to ensure they are anhydrous, as water can deactivate the catalyst or participate in undesired hydrolysis reactions.

  • Reaction Conditions: Seemingly minor variations in reaction setup and execution can lead to significant differences in outcomes.

    • Temperature Fluctuations: Inconsistent temperature control can affect reaction rates and selectivity. Some reactions are highly sensitive to temperature changes.

    • Atmosphere: Many organocatalyzed reactions are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility.

Q2: I've confirmed my DPA catalyst and reagents are high purity, but my yields are still low. What should I investigate next?

A2: If reagent and catalyst quality are not the issue, focus on the experimental setup and procedure.

  • Stoichiometry: Double-check the molar ratios of your reactants and catalyst. An incorrect stoichiometry can lead to an incomplete reaction or the formation of side products.

  • Reaction Time: The optimal reaction time can vary. It's recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion without significant product decomposition.

  • Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, resulting in localized concentration gradients and reduced reaction rates.

Guide 2: Formation of Unwanted Byproducts

Q3: My reaction is producing significant amounts of side products, complicating purification. How can I improve the selectivity?

A3: The formation of byproducts is often linked to catalyst impurities, reaction conditions, or inherent reactivity of the substrates.

  • Catalyst-Induced Side Reactions: As mentioned, metallic impurities in DPA can catalyze undesired side reactions.[1] Using high-purity, metal-free DPA is the first step to mitigate this.

  • Temperature Effects: Higher reaction temperatures can sometimes provide enough energy to overcome the activation barrier for side reactions, leading to a less selective transformation. Consider running the reaction at a lower temperature.

  • Solvent Choice: The solvent can play a role in stabilizing or destabilizing intermediates that lead to side products. A screening of different solvents may be necessary to find the optimal conditions for your specific reaction.

  • Additives and Co-catalysts: In some cases, the addition of a co-catalyst or an additive can enhance the selectivity of the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q4: How can I assess the purity of my dipicolinic acid?

A4: While titration can determine the overall acidity, it cannot distinguish between DPA and acidic by-products like monocarboxylic acids. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately assessing DPA purity.[1] For pharmaceutical applications, a purity of >99.5% is often required.

Q5: What is the optimal pH for a DPA-catalyzed reaction?

A5: The optimal pH can be reaction-dependent. The catalytic activity of DPA is related to the protonation state of its carboxylic acid groups and the pyridine (B92270) nitrogen. The pH can influence the ionization state of both the catalyst and the substrates. It is often necessary to screen a range of pH conditions to find the optimum for a specific transformation.

Q6: Can I regenerate a deactivated DPA catalyst?

A6: Catalyst deactivation in DPA-catalyzed reactions can occur through poisoning or fouling. Regeneration may be possible depending on the deactivation mechanism. If the catalyst is fouled by organic residues, washing with an appropriate solvent may restore some activity. However, if the catalyst is poisoned by strongly coordinating species, regeneration may not be feasible.

Q7: How critical is the water content of the solvent?

A7: For many DPA-catalyzed reactions, particularly those involving sensitive intermediates, the presence of water can be detrimental. Water can hydrolyze starting materials or intermediates and can also affect the solvation of the catalyst. Using anhydrous solvents and maintaining an inert atmosphere are best practices for ensuring reproducibility.

Data Presentation

The following tables provide illustrative data on how various factors can influence the outcome of DPA-catalyzed reactions. Note that the exact values can be highly dependent on the specific reaction being performed.

Table 1: Effect of Dipicolinic Acid Purity on Reaction Yield

DPA Purity (%)Predominant ImpuritiesIllustrative Yield (%)Observations
95-98Monocarboxylic acids, residual metals40-60Inconsistent results, formation of colored byproducts and "tar".[1]
>99.0Trace organic impurities75-85More consistent yields, cleaner reaction profile.
>99.5Minimal impurities>90High reproducibility, minimal side product formation.[1]

Table 2: Influence of Solvent on a Hypothetical DPA-Catalyzed Condensation Reaction

SolventDielectric Constant (approx.)Relative Reaction RateSelectivity for Desired Product
Toluene (B28343)2.41.0High
Dichloromethane9.11.5Moderate
Acetonitrile (B52724)37.52.2Moderate-Low
Ethanol (Protic)24.60.5Low

Table 3: Impact of pH on the Rate of a DPA-Catalyzed Reaction

pHRelative Reaction RatePredominant DPA Species
20.3Fully protonated
40.8Mono-anionic
61.0Di-anionic
80.7Di-anionic

Table 4: Effect of Temperature on Yield and Selectivity

Temperature (°C)Yield (%)Selectivity (Desired:Byproduct)
25 (Room Temp.)8595:5
509290:10
809580:20

Experimental Protocols

Protocol 1: Dipicolinic Acid-Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives

This protocol is a general guideline for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines and ketones, catalyzed by dipicolinic acid.

Materials:

  • o-phenylenediamine (B120857) (1 mmol)

  • Ketone (e.g., acetone) (2.5 mmol)

  • Dipicolinic Acid (high purity, >99.5%) (10 mol%)

  • Acetonitrile (anhydrous) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol), dipicolinic acid (0.1 mmol), and acetonitrile (5 mL).

  • Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 10 minutes to ensure dissolution.

  • Add the ketone (2.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the desired 1,5-benzodiazepine.

Reaction Monitoring:

  • TLC: Use a suitable mobile phase (e.g., 20% ethyl acetate in hexane) to monitor the disappearance of the o-phenylenediamine and the appearance of the product spot.

  • HPLC-MS: For more precise monitoring, an automated HPLC-MS system can be used to quantify the formation of the product and the consumption of reactants over time.

Protocol 2: Dipicolinic Acid-Catalyzed Aza-Michael Addition

This protocol describes a general procedure for the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound using dipicolinic acid as a catalyst.

Materials:

  • α,β-unsaturated carbonyl compound (e.g., chalcone) (1 mmol)

  • Amine (e.g., aniline) (1.2 mmol)

  • Dipicolinic Acid (high purity, >99.5%) (15 mol%)

  • Toluene (anhydrous) (5 mL)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the α,β-unsaturated carbonyl compound (1 mmol) and dipicolinic acid (0.15 mmol) in toluene (5 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Add the amine (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired aza-Michael adduct.

Visualizations

Troubleshooting Workflow for Poor Reproducibility

TroubleshootingWorkflow cluster_catalyst Catalyst Integrity cluster_reagents Reagents & Solvents cluster_conditions Reaction Conditions cluster_monitoring Process Monitoring & Workup start Poor Reproducibility Observed (Inconsistent Yields/Selectivity) catalyst_purity Verify DPA Purity (>99.5% recommended) start->catalyst_purity Start Here impurity_check Source High-Purity DPA Perform HPLC Analysis catalyst_purity->impurity_check Purity <99.5% catalyst_handling Check Catalyst Handling & Storage catalyst_purity->catalyst_handling Purity OK end Reproducible Results Achieved impurity_check->end inert_handling Store under inert gas, awoid moisture catalyst_handling->inert_handling Improper reagent_quality Assess Reagent Purity catalyst_handling->reagent_quality Proper inert_handling->end purify_reagents Purify Starting Materials (distillation, recrystallization) reagent_quality->purify_reagents Impurities Detected solvent_quality Ensure Anhydrous Solvents reagent_quality->solvent_quality Purity OK purify_reagents->end dry_solvents Use freshly distilled or commercially available dry solvents solvent_quality->dry_solvents Wet Solvents temp_control Verify Temperature Control solvent_quality->temp_control Solvents OK dry_solvents->end calibrate_temp Calibrate thermostat, ensure uniform heating temp_control->calibrate_temp Inconsistent atmosphere Ensure Inert Atmosphere temp_control->atmosphere Consistent calibrate_temp->end check_leaks Check for leaks in setup, use high-purity inert gas atmosphere->check_leaks Leaks Suspected stoichiometry Re-check Stoichiometry atmosphere->stoichiometry Atmosphere OK check_leaks->end weighing Accurate weighing of all components stoichiometry->weighing Incorrect reaction_monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) stoichiometry->reaction_monitoring Correct weighing->end optimize_time Determine optimal reaction time reaction_monitoring->optimize_time Inconsistent Endpoint workup Standardize Workup Procedure reaction_monitoring->workup Consistent Endpoint optimize_time->end consistent_workup Ensure consistent quenching, extraction, and purification steps workup->consistent_workup Variable workup->end Consistent consistent_workup->end

Caption: A logical workflow for troubleshooting poor reproducibility.

Signaling Pathway of Catalysis

CatalyticCycle DPA Dipicolinic Acid (Catalyst) Intermediate Activated Intermediate [DPA-Substrate Complex] DPA->Intermediate Activation SubstrateA Substrate A SubstrateA->Intermediate SubstrateB Substrate B Product Product SubstrateB->Product Intermediate->Product Reaction Product->DPA Catalyst Regeneration

Caption: A simplified catalytic cycle for a DPA-catalyzed reaction.

References

Validation & Comparative

A Comparative Guide to Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2,6-Pyridinedicarboxylic Acid and Its Isomers

Pyridinedicarboxylic acids are a class of heterocyclic organic compounds that have garnered significant interest across various scientific disciplines, including coordination chemistry, materials science, and pharmacology. The six constitutional isomers, distinguished by the positions of their two carboxylic acid groups on the pyridine (B92270) ring, exhibit distinct physicochemical properties and functionalities. This guide provides a comprehensive comparison of this compound (dipicolinic acid) with its five isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal isomer for their specific applications.

Physicochemical Properties: A Comparative Overview

The positional isomerism of the carboxylic acid groups significantly influences the fundamental properties of pyridinedicarboxylic acids, such as their acidity (pKa), solubility, and melting points. These properties are critical determinants of their behavior in both chemical and biological systems.

All isomers share the same molecular formula, C₇H₅NO₄, and a molecular weight of 167.12 g/mol .[1]

IsomerSystematic NameCAS NumberMelting Point (°C)Solubility in WaterpKa1pKa2
2,3-Pyridinedicarboxylic Acid Quinolinic Acid89-00-9185-190 (decomposes)[2]3 mg/mL at 25°C[2]2.43[2]5.11[2]
2,4-Pyridinedicarboxylic Acid Lutidinic Acid499-80-9242-243[3]2.49 g/L[3]2.155.17
2,5-Pyridinedicarboxylic Acid Isocinchomeronic Acid100-26-5242-247 (decomposes)[4]Slightly soluble2.255.15
This compound Dipicolinic Acid499-83-2248-255[2]5 g/L2.16[2]4.76[2]
3,4-Pyridinedicarboxylic Acid Cinchomeronic Acid490-11-9256[5]Sparingly soluble2.855.05
3,5-Pyridinedicarboxylic Acid Dinicotinic Acid499-81-0>300[6]Insoluble2.804.55

Coordination Chemistry: The Art of Chelation

A primary application of pyridinedicarboxylic acids lies in their ability to act as chelating agents, forming stable complexes with a wide range of metal ions. The stability of these complexes, quantified by the stability constant (log β), is highly dependent on the isomer's structure, which dictates the geometry of the coordination sphere.

This compound, with its pincer-like arrangement of coordinating groups, generally forms highly stable complexes. The stability constants for various divalent metal ions with different pyridinedicarboxylic acid isomers are presented below. It is important to note that experimental conditions such as ionic strength and temperature can influence these values.[4]

Pyridinedicarboxylic Acid IsomerMetal Ionlog β₁log β₂Experimental Conditions
2,3-Pyridinedicarboxylic Acid Co(II)4.61-I = 1.0 M NaNO₃, 25 °C
2,4-Pyridinedicarboxylic Acid Co(II)4.86-I = 1.0 M NaNO₃, 25 °C
2,5-Pyridinedicarboxylic Acid Co(II)4.81-I = 1.0 M NaNO₃, 25 °C
Cu(II)-14.1I = 0.4 M KNO₃, 20 °C
Zn(II)-12.0I = 0.4 M KNO₃, 20 °C
This compound Co(II)6.812.1I = 0.1 M KCl, 25 °C
Cu(II)8.314.5I = 0.1 M KCl, 25 °C
Zn(II)7.112.6I = 0.1 M KCl, 25 °C
3,4-Pyridinedicarboxylic Acid Co(II)4.2-I = 0.1 M NaClO₄, 25 °C
3,5-Pyridinedicarboxylic Acid Co(II)3.9-I = 0.1 M NaClO₄, 25 °C

Applications in Drug Development and Materials Science

The unique structural and chemical properties of pyridinedicarboxylic acid isomers make them valuable building blocks and active agents in diverse applications.

1. Enzyme Inhibition: Pyridinedicarboxylic acid derivatives are recognized as versatile scaffolds in medicinal chemistry for the development of enzyme inhibitors.[7] Their ability to coordinate with metal ions in the active sites of metalloenzymes is a key aspect of their inhibitory activity.[7] For instance, 2,5-pyridinedicarboxylic acid has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[8] The varying geometries of the isomers allow for fine-tuning the selectivity and potency of enzyme inhibition.

2. Antimicrobial Agents: Derivatives of pyridinedicarboxylic acids have shown promise as antimicrobial agents.[9] While comprehensive comparative studies on the parent acids are limited, research on their derivatives indicates that the pyridine core is a crucial pharmacophore. The specific isomer used can influence the spectrum and potency of antimicrobial activity.

3. Metal-Organic Frameworks (MOFs): In materials science, pyridinedicarboxylic acids are extensively used as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). The geometry of the isomer dictates the topology and porosity of the resulting framework. For example, the use of different isomers can lead to MOFs with varied gas adsorption and separation properties.[10] The rigidity and coordination modes of the dicarboxylate linkers are key factors in designing MOFs with desired functionalities for applications in gas storage, catalysis, and drug delivery.

4. Catalysis: Coordination polymers and MOFs derived from pyridinedicarboxylic acids have demonstrated catalytic activity in various organic transformations. The metal centers coordinated by these ligands can act as active sites for catalysis. For example, copper(II) complexes with 3,4-pyridinedicarboxylic acid have been shown to be effective catalysts for the oxidation of terpenes.[1] The choice of isomer can influence the catalytic performance by altering the accessibility and electronic properties of the metal center.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of pyridinedicarboxylic acids and their derivatives. Below are protocols for key experimental procedures.

Synthesis of 2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid)

This protocol describes a common method for the preparation of high-purity 2,5-pyridinedicarboxylic acid via oxidation.[2]

  • Materials: 6-methylnicotinic acid, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), decolorizing carbon.

  • Procedure:

    • Oxidation: Dissolve 6-methylnicotinic acid in an aqueous solution of sodium hydroxide. Heat the solution and slowly add a concentrated aqueous solution of potassium permanganate. Reflux the mixture until the purple color of the permanganate disappears.

    • Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

    • Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude 2,5-pyridinedicarboxylic acid.

    • Purification (Acid-Alkali Refining):

      • Dissolve the crude product in a dilute aqueous ammonia (B1221849) solution.

      • Add a small amount of decolorizing carbon and heat the solution.

      • Filter the hot solution to remove the carbon.

      • Re-precipitate the pure product by adding hydrochloric acid to the filtrate to adjust the pH to 2-3.

    • Drying: Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Determination of Metal Complex Stability Constants by Potentiometric Titration

This method is widely used to determine the stability constants of metal-ligand complexes in solution.[4]

  • Apparatus: pH meter with a combination glass electrode, thermostated titration vessel, microburette, magnetic stirrer.

  • Reagents: Standardized strong base solution (e.g., NaOH, carbonate-free), standardized strong acid solution (e.g., HCl), solutions of the pyridinedicarboxylic acid isomer and the metal salt of known concentrations, and an inert salt solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Procedure:

    • Calibrate the pH electrode using standard buffer solutions.

    • In the thermostated titration vessel, place a known volume of a solution containing the pyridinedicarboxylic acid, the metal salt, and the inert salt.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curves.

    • Use a suitable software package (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants (log β) of the metal complexes from the titration data.

Determination of Complex Stoichiometry by UV-Vis Spectrophotometry (Job's Method)

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

  • Apparatus: UV-Vis spectrophotometer.

  • Reagents: Stock solutions of the metal salt and the pyridinedicarboxylic acid isomer of the same molar concentration, and a buffer solution to maintain a constant pH.

  • Procedure:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total volume and the total moles of reactants constant.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification pKa pKa Purification->pKa Chelation Chelation Purification->Chelation pKa->Chelation Solubility Solubility Biological_Activity Biological_Activity Solubility->Biological_Activity Melting_Point Melting_Point Catalysis Catalysis chelation_process Metal Ion Metal Ion Complex Complex Metal Ion->Complex Coordination Ligand (2,6-PDCA) Ligand (2,6-PDCA) Ligand (2,6-PDCA)->Complex Chelation kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Quinolinic_Acid Quinolinic Acid (2,3-Pyridinedicarboxylic Acid) Kynurenine->Quinolinic_Acid KMO NAD+ NAD+ Quinolinic_Acid->NAD+ QPRTase

References

A Comparative Guide to Spore Quantification: Validation of the Terbium-Dipicolinic Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bacterial spores is a critical aspect of quality control, sterilization validation, and research. This guide provides a comprehensive comparison of the Terbium-Dipicolinic Acid (Tb-DPA) assay with traditional and modern alternative methods for spore quantification, supported by experimental data and detailed protocols.

The Tb-DPA assay offers a rapid and sensitive method for quantifying bacterial spores by targeting dipicolinic acid (DPA), a molecule unique to the core of bacterial endospores. When DPA is released from spores, it chelates with terbium ions (Tb³⁺), resulting in a highly fluorescent complex that can be measured to determine spore concentration. This guide will delve into the validation of this assay and compare its performance against the established plate counting method and the high-throughput flow cytometry technique.

Comparative Analysis of Spore Quantification Methods

The choice of a spore quantification method depends on various factors, including the required sensitivity, speed, throughput, and the need to differentiate between viable and total spores. The following tables provide a summary of the performance characteristics of the Tb-DPA assay, plate counting, and flow cytometry.

Performance Characteristics
ParameterTerbium-Dipicolinic Acid (Tb-DPA) AssayPlate CountingFlow Cytometry
Principle Fluorometric detection of DPA released from spores complexed with Tb³⁺.Enumeration of visible colonies formed by viable spores on nutrient agar (B569324).Light scattering and fluorescence detection of individual spores stained with specific dyes.
Spore State Measured Total spores (after lysis) or viable spores (after germination induction).Viable spores only.Total spores, viable spores, and cellular debris can be differentiated with appropriate staining.
Time to Result Minutes to a few hours.24-72 hours or longer.Minutes per sample.
Detection Limit ~10⁴ Bacillus subtilis spores/mL.[1][2] Can be as low as ~6,800 spores/mL for other Bacillus species.Dependent on sample volume and dilution; can detect very low concentrations.Dependent on instrument sensitivity; can detect low concentrations.
Linearity Good linearity over a wide range of spore concentrations (up to four orders of magnitude).[1]Linear over a countable colony range (typically 30-300 CFU/plate).Excellent linearity over a broad range of particle concentrations.
Throughput High; suitable for multi-well plate formats.Low to medium; labor-intensive.Very high; suitable for automated sample handling.
Quantitative Comparison of Spore Quantification Methods

The following table presents a comparison of spore counts obtained using a DPA-based fluorimetry assay and the traditional plate counting method for two different Bacillus strains at various time points during fermentation. The results demonstrate a strong correlation between the two methods, validating the accuracy of the DPA-based assay for quantifying spore concentrations.

Sampling Time (h)Bacillus subtilis MA139 Spore Concentration (CFU/mL)Bacillus licheniformis BL20386 Spore Concentration (CFU/mL)
DPA Fluorimetry Assay Plate Counting Assay
241.2 x 10⁸1.3 x 10⁸
363.5 x 10⁸3.7 x 10⁸
486.8 x 10⁸7.1 x 10⁸
608.9 x 10⁸9.2 x 10⁸

Data adapted from a study on the rapid detection of endospore counts in probiotic Bacillus cultures.

Experimental Protocols

Detailed methodologies for each of the discussed spore quantification techniques are provided below to allow for replication and validation in your own laboratory setting.

Terbium-Dipicolinic Acid (Tb-DPA) Assay Protocol

This protocol is optimized for the quantification of total spores.

Materials:

  • Spore suspension

  • Terbium (III) chloride (TbCl₃) solution (e.g., 1 mM in water)

  • Sodium acetate (B1210297) buffer (1 M, pH 5.6)

  • Autoclave or heat block

  • Microcentrifuge

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~270 nm, Emission: ~545 nm)

  • 96-well black microplates

Procedure:

  • Spore Lysis:

    • Take a known volume of the spore suspension.

    • To release DPA from the spores, autoclave the suspension at 121°C for 15-20 minutes or heat at 100°C for 30 minutes.

    • Allow the sample to cool to room temperature.

    • Centrifuge the lysed spore suspension to pellet any cellular debris.

  • Assay Preparation:

    • In a 96-well black microplate, add a specific volume of the supernatant from the lysed spore sample.

    • Prepare a series of DPA standards of known concentrations.

    • Add the sodium acetate buffer to each well.

    • Add the TbCl₃ solution to each well. The final concentration of TbCl₃ should be in excess of the expected DPA concentration. A common final concentration is 10 µM.

  • Fluorescence Measurement:

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for complex formation.

    • Measure the fluorescence at an excitation wavelength of approximately 270 nm and an emission wavelength of approximately 545 nm.

  • Quantification:

    • Generate a standard curve by plotting the fluorescence intensity of the DPA standards against their known concentrations.

    • Determine the DPA concentration in the unknown sample by interpolating its fluorescence intensity on the standard curve.

    • Convert the DPA concentration to spore concentration based on a predetermined DPA content per spore for the specific bacterial species.

Plate Counting Protocol

This protocol is for the enumeration of viable spores.

Materials:

  • Spore suspension

  • Sterile diluent (e.g., peptone water or phosphate-buffered saline)

  • Nutrient agar plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Sterile pipettes and spreaders

Procedure:

  • Heat Shock (Optional but recommended for spore activation):

    • Heat the spore suspension at 80°C for 10 minutes to kill vegetative cells and activate spore germination.

  • Serial Dilution:

    • Perform a series of ten-fold dilutions of the heat-shocked spore suspension in a sterile diluent.

  • Plating:

    • Pipette a small volume (e.g., 100 µL) of appropriate dilutions onto the surface of nutrient agar plates.

    • Spread the suspension evenly across the plate using a sterile spreader.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the bacterial species (e.g., 37°C) for 24-72 hours, or until colonies are clearly visible.

  • Colony Counting:

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the spore concentration (in Colony Forming Units per milliliter, CFU/mL) by multiplying the average colony count by the dilution factor and dividing by the volume plated.

Flow Cytometry Protocol

This protocol allows for the differentiation and quantification of spores and vegetative cells.

Materials:

  • Spore suspension

  • Phosphate-buffered saline (PBS)

  • Fluorescent dyes (e.g., SYTO™ 24 and Propidium Iodide, or other spore-specific stains)

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Dilute the spore suspension in PBS to an appropriate concentration for flow cytometry analysis (typically 10⁵ to 10⁷ particles/mL).

  • Staining:

    • Add the fluorescent dyes to the cell suspension according to the manufacturer's instructions. For example, a combination of a green fluorescent nucleic acid stain (like SYTO™ 24) to label all cells and a red fluorescent nucleic acid stain (like Propidium Iodide) that only enters membrane-compromised cells can be used to differentiate between viable cells, dead cells, and spores (which may stain differently based on their permeability).

    • Incubate the samples in the dark for the recommended time to allow for dye penetration and binding.

  • Data Acquisition:

    • Run the stained samples on the flow cytometer.

    • Set up appropriate gates on scatter (forward and side scatter) and fluorescence channels to distinguish between spores, vegetative cells, and debris based on their unique light scattering and fluorescence properties.

  • Data Analysis:

    • Analyze the acquired data to determine the concentration of particles within each gate, providing a quantitative measure of spores and other cell populations.

Visualizing the Workflow

To better understand the procedural flow of the Terbium-Dipicolinic Acid assay, the following diagram illustrates the key steps from sample preparation to final quantification.

Tb_DPA_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_reaction Assay Reaction cluster_detection_quantification Detection & Quantification spore_suspension Spore Suspension lysis Spore Lysis (Heat/Autoclave) spore_suspension->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Contains DPA) centrifugation->supernatant add_reagents Add Buffer & TbCl3 Solution supernatant->add_reagents incubation Incubation (Complex Formation) add_reagents->incubation fluorescence_measurement Fluorescence Measurement (Ex: ~270nm, Em: ~545nm) incubation->fluorescence_measurement standard_curve Generate Standard Curve fluorescence_measurement->standard_curve quantification Calculate Spore Concentration standard_curve->quantification

Caption: Workflow of the Terbium-Dipicolinic Acid (Tb-DPA) assay for spore quantification.

Conclusion

The validation of the Terbium-Dipicolinic Acid assay demonstrates its utility as a rapid, sensitive, and high-throughput method for the quantification of bacterial spores. While traditional plate counting remains the gold standard for determining viable spore counts, its time-consuming nature limits its application in scenarios requiring rapid feedback. Flow cytometry offers a powerful high-throughput alternative for detailed population analysis. The Tb-DPA assay provides a valuable and complementary tool, particularly for applications where the rapid determination of total or viable spore concentration is critical. The choice of the most appropriate method will ultimately depend on the specific requirements of the research or application, including the need for viability information, desired throughput, and available instrumentation.

References

A Comparative Guide to Metal Ion Chelation: 2,6-Pyridinedicarboxylic Acid vs. EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its biological applications, the effective chelation of metal ions is paramount. Chelating agents are instrumental in various fields, from mitigating heavy metal toxicity and designing novel therapeutics to controlling metal-catalyzed reactions in industrial processes. Among the myriad of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been a benchmark due to its high affinity for a wide range of metal ions. However, 2,6-Pyridinedicarboxylic acid (PDCA), also known as dipicolinic acid, has emerged as a significant alternative with unique coordination properties. This guide provides an objective comparison of the metal ion chelation efficiency of PDCA and EDTA, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.

Quantitative Comparison of Chelation Efficiency

The stability of a metal-chelator complex is a critical measure of its efficiency. This is quantitatively expressed by the stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a more effective chelating agent for a specific metal ion under defined conditions. The following table summarizes the stability constants for PDCA and EDTA with a selection of divalent and trivalent metal ions.

Metal IonThis compound (PDCA) log KEDTA log K
Ca²⁺3.410.65
Mg²⁺2.88.79
Mn²⁺7.013.89
Fe²⁺-14.30
Fe³⁺11.725.1
Cu²⁺9.818.78
Zn²⁺7.916.5
Ni²⁺8.318.4
Co²⁺7.516.45
Cd²⁺-16.5
Pb²⁺-18.0
Al³⁺-16.4

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted figures at standard conditions (25 °C, 0.1 M ionic strength).

From the data, it is evident that EDTA generally forms significantly more stable complexes with the listed metal ions compared to PDCA, as indicated by its substantially higher log K values.

Experimental Protocols for Determining Chelation Efficiency

The stability constants presented above are typically determined using potentiometric titration or spectrophotometric methods. These protocols allow for the precise measurement of the equilibrium concentrations of the species involved in the chelation reaction.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[1][2] The procedure involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the chelating agent as a standard solution of a strong base is added.

Materials and Equipment:

  • pH meter with a glass electrode

  • Autotitrator or manual burette

  • Constant temperature water bath

  • Reaction vessel

  • Stock solutions of the metal salt, chelating agent (PDCA or EDTA), strong acid (e.g., HCl), and a CO₂-free strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Solution Preparation: Prepare a solution in the reaction vessel containing a known concentration of the metal ion, the chelating agent, and a strong acid in a medium of constant ionic strength. The strong acid ensures that the chelating agent is fully protonated at the start of the titration.

  • Titration: Titrate the solution with a standardized solution of a strong base. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation curve, which is a plot of the average number of ligands bound per metal ion (n̄) versus the negative logarithm of the free ligand concentration (pL).

  • Stability Constant Calculation: The stepwise or overall stability constants are then determined from the formation curve using computational methods.[3]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed when the metal-chelate complex absorbs light in the ultraviolet or visible range, and its absorbance is distinct from the free metal ion and the chelator.[4]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solutions of the metal salt and the chelating agent

  • Buffer solution to maintain a constant pH

Procedure:

  • Wavelength Scan: Determine the wavelength of maximum absorbance (λ_max) for the metal-chelate complex.

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the mole fraction of the metal and the chelator varies, but the total molar concentration is kept constant. Measure the absorbance of each solution at the λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.

  • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent. Plot the absorbance at λ_max against the molar ratio of the ligand to the metal. The plot will typically show two intersecting straight lines, with the intersection point corresponding to the stoichiometry of the complex.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data obtained from these methods, often requiring more complex data analysis.

Visualizing Chelation: Mechanisms and Workflows

To better understand the practical and theoretical aspects of metal ion chelation, the following diagrams, created using the DOT language, illustrate a key mechanism of action and a typical experimental workflow.

Metalloenzyme_Inhibition ActiveEnzyme Active Metalloenzyme (e.g., Metalloprotease) InactiveEnzyme Inactive Apoenzyme ActiveEnzyme->InactiveEnzyme Metal ion removal Product Product ActiveEnzyme->Product Catalysis MetalCofactor Metal Ion Cofactor (e.g., Zn²⁺) MetalCofactor->ActiveEnzyme Binds to active site MetalChelate Stable Metal-Chelate Complex MetalCofactor->MetalChelate Chelator Chelating Agent (EDTA or PDCA) Chelator->ActiveEnzyme Chelator->MetalChelate NoReaction No Reaction InactiveEnzyme->NoReaction Substrate Substrate Substrate->ActiveEnzyme

Mechanism of Metalloenzyme Inhibition by a Chelating Agent.

The diagram above illustrates how a chelating agent like EDTA or PDCA can inhibit the activity of a metalloenzyme. The chelator binds to the essential metal ion cofactor, removing it from the enzyme's active site.[5][6] This results in an inactive apoenzyme that is unable to bind its substrate and perform its catalytic function. This mechanism is a cornerstone of chelation therapy and the development of enzyme inhibitors.

Potentiometric_Titration_Workflow Start Start: Prepare Solutions Prepare Metal Salt, Chelator, Acid, and Inert Salt Solution Start->Prepare Calibrate Calibrate pH Electrode Prepare->Calibrate Titrate Titrate with Standardized Strong Base Calibrate->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve Record->Plot Calculate_n Calculate Average Ligand Number (n̄) and Free Ligand Concentration (pL) Plot->Calculate_n Plot_Formation Plot Formation Curve (n̄ vs. pL) Calculate_n->Plot_Formation Calculate_K Calculate Stability Constants (log K) using Computational Analysis Plot_Formation->Calculate_K End End: Stability Constants Determined Calculate_K->End

Experimental Workflow for Potentiometric Determination of Stability Constants.

This flowchart outlines the key steps involved in determining the stability constants of metal-chelator complexes using potentiometric titration.[7][8] The process begins with the careful preparation and calibration of solutions and equipment, followed by the titration itself. The resulting data is then mathematically processed to yield the formation curve, from which the stability constants are ultimately derived.

Conclusion

Both this compound and EDTA are effective chelating agents, but they exhibit different affinities for various metal ions. EDTA generally demonstrates superior chelation efficiency for a broad spectrum of metals, as evidenced by its higher stability constants. The choice between PDCA and EDTA will ultimately depend on the specific application, considering factors such as the target metal ion, the required complex stability, pH of the medium, and potential biological interactions. The experimental protocols outlined provide a framework for researchers to quantitatively assess and compare the chelation efficiency of these and other chelating agents in their own laboratories.

References

comparative study of different catalysts for hydrophosphonylation of aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophosphonylation of aldehydes, a key atom-economical reaction, provides a direct route to α-hydroxyphosphonates, a class of compounds with significant biological activities, including antiviral, antibacterial, and enzyme inhibitory properties.[1] The selection of an appropriate catalyst is critical to the success of this transformation, influencing yield, stereoselectivity, and reaction conditions. This guide offers an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in navigating the diverse catalytic landscape for this important reaction.

Catalyst Performance Comparison

The efficacy of a catalyst in hydrophosphonylation is highly dependent on the nature of the aldehyde substrate and the desired outcome, particularly in asymmetric synthesis where enantioselectivity is paramount. This section provides a comparative summary of prominent catalyst types.

Metal-Based Catalysts

Metal complexes are among the most effective catalysts for the hydrophosphonylation of aldehydes, often providing high yields in short reaction times.

CatalystAldehyde SubstrateCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
(R,R)-Al-SalalenBenzaldehyde2Et₂O-3024>9998[1]
[(Me₃Si)₂N]₃La(μ-Cl)Li(THF)₃Aromatic Aldehydes0.1TolueneRT5 minExcellentN/A[2][3][4]
Iron(III)-Schiff Base [FeCl(SBAIB-d)]₂Various Aldehydes5Not SpeficiedNot SpecifiedNot Specifiedup to 99up to 99[5]
Lanthanide Anilido ComplexesAldehydesNot SpecifiedNot SpecifiedNot Specified5 minup to 99N/A[6][7]
n-BuLiAldehydes & Ketones0.1Solvent-freeNot Specified5 minHighN/A[8]
Eco-MgZnOxAromatic & AliphaticSee ReferenceSolvent-free50-703up to 99N/A[9]
Organocatalysts

Organocatalysts have emerged as a powerful metal-free alternative for asymmetric hydrophosphonylation, often providing high enantioselectivities.[10]

CatalystAldehyde SubstrateCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Cinchona-squaramideBenzaldehyde20CH₃CN-38929875[11][12]
L-prolinamideVarious KetonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGoodHigh[13]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

Asymmetric Hydrophosphonylation using a Chiral Squaramide Organocatalyst[1][11]
  • Catalyst Preparation: To a solution of (-)-cinchonidine (1.0 mmol) in dichloromethane (B109758) (10 mL), dimethyl squarate (1.0 mmol) is added. The mixture is stirred at room temperature for 24 hours. Subsequently, 3,5-bis(trifluoromethyl)aniline (B1329491) (1.0 mmol) is added, and the mixture is stirred for an additional 48 hours. The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried to afford the squaramide catalyst.

  • Hydrophosphonylation Reaction: To a mixture of the cinchona-squaramide catalyst (0.02 mmol, 20 mol%) and the aldehyde (0.1 mmol) in acetonitrile (B52724) (0.5 mL) in a test tube at -38 °C, diphenylphosphite (0.2 mmol) is added. The reaction is stirred until completion (monitored by TLC). The product is then isolated by flash chromatography.

Hydrophosphonylation using a Lanthanide Amide Catalyst[2][3][4]
  • General Procedure: In a typical procedure, the hydrophosphonylation of aromatic aldehydes is carried out in the presence of 0.1 mol % of [(Me₃Si)₂N]₃La(μ-Cl)Li(THF)₃ at room temperature. The reaction is reported to be complete within 5 minutes, yielding the corresponding α-hydroxy phosphonates in excellent yields.

Hydrophosphonylation using n-BuLi[8]
  • General Procedure: The hydrophosphonylation of aldehydes and unactivated ketones can be performed under solvent-free conditions with 0.1 mol% of n-BuLi as a precatalyst. The reactions are typically complete within 5 minutes, providing high yields of the α-hydroxy phosphonates.

Green Synthesis using an Eco-Catalyst[9]
  • Catalyst Preparation: The "Eco-MgZnOx" catalyst is prepared from the Zn-hyperaccumulating plant species Arabidopsis halleri. This involves a simple thermal treatment of the leaves, which are naturally rich in zinc, without any further chemical processing.

  • Hydrophosphonylation Reaction: The aldehyde (0.92 mmol) and diethyl phosphite (B83602) (0.92 mmol) are mixed with the Eco-MgZnOx catalyst. The reaction is carried out under solvent-free conditions at 50-70 °C for 3 hours.

Reaction Mechanisms and Workflows

Understanding the underlying mechanism of catalysis is key to optimizing reaction conditions and catalyst design.

experimental_workflow cluster_prep Catalyst Preparation / Selection cluster_reaction Hydrophosphonylation Reaction cluster_workup Product Isolation & Analysis catalyst Select Catalyst (Metal-based, Organocatalyst, etc.) mixing Mix Reactants with Catalyst catalyst->mixing reactants Aldehyde + Dialkyl Phosphite reactants->mixing conditions Set Reaction Conditions (Solvent, Temperature, Time) mixing->conditions monitoring Monitor Reaction (e.g., TLC, NMR) conditions->monitoring workup Quench Reaction & Work-up monitoring->workup purification Purify Product (e.g., Chromatography) workup->purification analysis Analyze Product (Yield, ee%) purification->analysis

Caption: A generalized workflow for catalyst screening and optimization in hydrophosphonylation.

squaramide_mechanism catalyst Chiral Squaramide Catalyst activated_complex Ternary Complex (Bifunctional Activation) catalyst->activated_complex H-bonding aldehyde Aldehyde (R-CHO) aldehyde->activated_complex H-bonding phosphite Dialkyl Phosphite (HP(O)(OR)₂) phosphite->activated_complex H-bonding product α-Hydroxyphosphonate activated_complex->product C-P bond formation product->catalyst Catalyst regeneration

Caption: Bifunctional activation by a chiral squaramide organocatalyst.[1]

Conclusion

The choice of catalyst for the hydrophosphonylation of aldehydes is a critical decision that impacts the efficiency, selectivity, and environmental footprint of the synthesis. For reactions where high enantioselectivity is the primary objective, chiral organocatalysts, such as those based on a squaramide scaffold, and certain chiral metal complexes, like Al-Salalen, have demonstrated excellent performance.[1] When rapid conversion and high yields are desired for a broad range of substrates, highly active metal-based catalysts, including lanthanide complexes and n-BuLi, are powerful options.[6][8] Furthermore, the development of "green" catalysts, such as the biosourced Eco-MgZnOx, and the use of solvent-free reaction conditions, point towards a more sustainable future for the synthesis of α-hydroxyphosphonates.[9] This guide provides a foundation for researchers to select the most suitable catalytic system for their specific synthetic goals.

References

A Comparative Guide to the Luminescent Properties of Lanthanide-Dipicolinate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luminescent lanthanide complexes have garnered significant interest across various scientific disciplines, from bioimaging and sensors to materials science, owing to their unique photophysical properties. These properties include large Stokes shifts, long luminescence lifetimes, and sharp, line-like emission bands. Among the various ligands used to sensitize lanthanide luminescence, dipicolinic acid (DPA) and its derivatives are particularly effective, forming stable and highly luminescent complexes. This guide provides an objective comparison of the luminescent properties of different lanthanide-dipicolinate complexes, supported by experimental data and detailed protocols.

Quantitative Luminescence Data

The efficiency of a lanthanide complex's luminescence is determined by several key parameters: the quantum yield (Φ), the observed luminescence lifetime (τ), and the sensitization efficiency (η_sens). The quantum yield represents the ratio of photons emitted to photons absorbed. The lifetime is a measure of how long the molecule stays in its excited state. The sensitization efficiency describes how effectively the organic ligand (antenna) absorbs light and transfers that energy to the lanthanide ion.

Below is a summary of these properties for several common lanthanide-dipicolinate complexes.

Lanthanide IonComplexMediumOverall Quantum Yield (Φ_overall)Intrinsic Quantum Yield (Φ_Ln)Observed Lifetime (τ_obs) (ms)Sensitization Efficiency (η_sens)
Europium (Eu³⁺)Cs₃[Eu(dpa)₃]Solution29 ± 2%[1][2]41 ± 2%[1][2]0.61 ± 0.05[3]71 ± 6%[1][2]
Europium (Eu³⁺)Cs₃[Eu(dpa)₃]Microcrystalline---85%[1][2]
Terbium (Tb³⁺)Cs₃[Tb(dpa)₃]Solution--~2.2[4]-
Terbium (Tb³⁺)Cs₃[Tb(dpa)₃]Microcrystalline-72 ± 5%[1]-42%[1][2]
Ytterbium (Yb³⁺)Na₃[Yb(dpa)₃]Aqueous Solution0.015 ± 0.002%[1][2]0.178 ± 0.003%[1][2]-8%[1][2]
Samarium (Sm³⁺)[Sm(pic)₃]SolidCharacteristic Sm(III) emission observed[5]---
Dysprosium (Dy³⁺)Ln(DPA)₃³⁻Aqueous SolutionVisible luminescence observed[6]---

Note: "dpa" refers to dipicolinate, and "pic" refers to picolinate (B1231196). The specific counter-ions (e.g., Cs₃, Na₃) and hydration states can influence properties but are presented as reported in the literature.

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments involved in the synthesis and characterization of lanthanide-dipicolinate complexes.

1. Synthesis of Lanthanide-Dipicolinate Complexes (e.g., Cs₃[Ln(dpa)₃])

This procedure is a common method for synthesizing tris(dipicolinate) lanthanide complexes.

  • Materials: Lanthanide(III) chloride hydrate (B1144303) (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O), dipicolinic acid, cesium hydroxide (B78521) or sodium hydroxide, deionized water.

  • Procedure:

    • Dissolve dipicolinic acid in deionized water and neutralize it with an aqueous solution of cesium hydroxide or sodium hydroxide to a pH of approximately 7.

    • Slowly add an aqueous solution of the lanthanide(III) chloride hydrate to the dipicolinate solution in a 1:3 molar ratio (Ln³⁺:dpa²⁻).

    • Stir the resulting mixture at room temperature for several hours.

    • The complex can be isolated by slow evaporation of the solvent, leading to the formation of crystals.

    • Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

2. Photoluminescence Spectroscopy

This protocol outlines the measurement of excitation and emission spectra.

  • Instrumentation: A spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).

  • Sample Preparation: Prepare solutions of the lanthanide complexes in the desired solvent (e.g., Tris-HCl buffer at pH 7.4) with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[3]

  • Emission Spectrum Measurement:

    • Determine the optimal excitation wavelength from an absorption spectrum or by measuring an excitation spectrum.

    • Excite the sample at this wavelength (e.g., 280 nm).[1]

    • Scan the emission monochromator over the expected emission range of the lanthanide ion (e.g., 500-750 nm for Eu³⁺, 450-650 nm for Tb³⁺).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., 615 nm for Eu³⁺).

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm). The resulting spectrum shows which wavelengths are most effective at producing luminescence.

3. Luminescence Lifetime Measurement

This protocol describes how to determine the decay kinetics of the excited state.

  • Instrumentation: A time-resolved fluorometer employing a pulsed excitation source (e.g., a nitrogen laser, a pulsed xenon lamp, or a laser diode) and a time-correlated single-photon counting (TCSPC) system or a gated detector.

  • Procedure:

    • Excite the sample with a short pulse of light at a wavelength strongly absorbed by the ligand.

    • Measure the decay of the luminescence intensity over time at the lanthanide's primary emission wavelength.

    • Fit the decay curve to an exponential function (or a sum of exponentials if multiple species are present) to determine the observed lifetime (τ_obs). For many lanthanide-dipicolinate complexes, a monoexponential decay is observed.[3]

4. Quantum Yield Determination

The absolute method using an integrating sphere is the most accurate.

  • Instrumentation: A calibrated spectrofluorometer with an integrating sphere accessory.

  • Procedure for Overall Quantum Yield (Φ_overall):

    • Place the sample (solution or solid) in the integrating sphere.

    • Measure the emission spectrum of the sample upon excitation of the ligand.

    • Measure the scattering profile of the excitation light by replacing the sample with a non-absorbing scatterer (e.g., a BaSO₄ plate).

    • The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the difference in the integrated intensity of the scattered excitation light with and without the sample present.

  • Procedure for Intrinsic Quantum Yield (Φ_Ln):

    • Follow the same procedure as for the overall quantum yield, but excite the lanthanide ion directly at one of its f-f absorption wavelengths. This measurement can be challenging due to the low molar absorptivity of lanthanide ions.[1]

Signaling Pathways and Experimental Workflows

Energy Transfer Mechanism in Lanthanide-Dipicolinate Complexes

The luminescence of lanthanide-dipicolinate complexes is a result of a process known as the "antenna effect" or sensitized luminescence. The dipicolinate ligand acts as an antenna, absorbing incident light and transferring the energy to the central lanthanide ion. This process can be visualized as follows:

EnergyTransfer cluster_ligand Dipicolinate Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 1. Absorption (UV Light) S1->S0 Fluorescence (Quenched) T1 Triplet Excited State (T₁) S1->T1 2. Intersystem Crossing (ISC) T1->S0 Phosphorescence (Quenched) Ln_Excited Excited State T1->Ln_Excited 3. Energy Transfer Ln_Ground Ground State Ln_Excited->Ln_Ground 4. Luminescence (Visible Light)

Caption: The "antenna effect" pathway for sensitized lanthanide luminescence.

This diagram illustrates the key steps:

  • Absorption: The dipicolinate ligand absorbs UV light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The ligand efficiently transitions from the singlet state to a longer-lived triplet state (T₁).

  • Energy Transfer: Energy is transferred non-radiatively from the ligand's triplet state to an excited state of the lanthanide ion. For this to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the lanthanide ion.

  • Luminescence: The excited lanthanide ion relaxes to its ground state by emitting light at its characteristic, sharp wavelengths.

Potential quenching pathways, such as photoinduced electron transfer (PeT), can compete with this energy transfer process, reducing the overall luminescence efficiency.[7][8][9]

General Experimental Workflow for Characterization

The process of synthesizing and characterizing these complexes follows a logical progression of steps.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Complex Synthesis Purification Purification & Crystallization Synthesis->Purification UVVis UV-Vis Absorption Purification->UVVis Initial Analysis PL Photoluminescence Spectroscopy UVVis->PL Determine λ_ex Lifetime Lifetime Measurement PL->Lifetime Confirm Emitting Species QY Quantum Yield Measurement PL->QY Quantify Efficiency Data Comparative Data Analysis Lifetime->Data QY->Data

Caption: A typical workflow for synthesizing and characterizing luminescent lanthanide complexes.

This workflow highlights the systematic approach required, from the initial synthesis and purification to a comprehensive suite of spectroscopic measurements that allow for a thorough comparison of the luminescent properties of different lanthanide-dipicolinate complexes.

References

A Comparative Guide to HPLC Methods for 2,6-Pyridinedicarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,6-pyridinedicarboxylic acid (PDCA), also known as dipicolinic acid, is crucial in various fields, from monitoring bacterial endospores to its role as a metabolite. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of various validated HPLC methods for PDCA analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of HPLC Methodologies

The primary HPLC approaches for the analysis of this compound include Reversed-Phase (RP-HPLC), Ion-Pair Chromatography (IPC), and Mixed-Mode Chromatography (MMC). Each method offers distinct advantages and is suited for different analytical requirements.

Method Principle Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.Simple mobile phases, wide availability of columns, and compatibility with mass spectrometry (MS) when using volatile mobile phase additives like formic acid.[1][2]May require acidic mobile phases to suppress the ionization of the carboxylic acid groups for adequate retention.
Ion-Pair Chromatography (IPC) An ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, which is then retained by a reversed-phase column.[3][4]Excellent for retaining highly polar and ionic compounds on standard RP columns.[3]Can lead to long column equilibration times and potential for baseline noise. The ion-pairing reagent may not be MS-compatible.
Mixed-Mode Chromatography (MMC) Utilizes a stationary phase with both reversed-phase and ion-exchange functionalities, allowing for simultaneous separation based on hydrophobicity and ionic interactions.[5][6]Offers unique selectivity and enhanced retention for polar and ionizable compounds like PDCA.[6] Retention can be controlled by mobile phase parameters such as acetonitrile (B52724) concentration, buffer concentration, and pH.[5]Method development can be more complex due to the dual retention mechanisms.
HPLC with Fluorescence Detection Involves derivatization of PDCA, either pre- or post-column, to form a fluorescent complex, which is then detected.Highly sensitive, allowing for the determination of nanomolar concentrations.[7][8]Requires an additional derivatization step, which can add complexity to the procedure.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters from various validated methods for this compound analysis.

Method Type Column Mobile Phase Detection Key Findings Reference
RP-HPLCNewcrom R1Acetonitrile (MeCN), water, and phosphoric acid. Formic acid can be used for MS compatibility.UVProvides a simple and scalable method suitable for impurity analysis and pharmacokinetics.[1][2][1],[2]
Ion-Pair ChromatographyNot SpecifiedAqueous mobile phase containing 15 mM tetrabutylammonium (B224687) phosphate (B84403) and 2 mM EDTA, with the pH maintained at 7.2 by 10 mM phosphate buffer.[3]Not SpecifiedAchieved good chromatographic performance for the quantitation of PDCA in fruit juice.[3][3]
Mixed-Mode ChromatographyCoresep 100 (core-shell mixed-mode reversed-phase cation-exchange)Mobile phase composition can be varied to control retention by adjusting the amount of ACN, buffer concentration, and buffer pH.[5]UV, MS, CAD, ELSDEffectively separates isomers of pyridinecarboxylic acid by exploring differences in their hydrophobic and ionic properties.[5][6][5],[6]
HPLC with Fluorescence DetectionReversed-phase columnPost-column reagent: 1 M sodium acetate (B1210297) with 50 µM terbium chloride.Fluorescence (Excitation: 270 nm, Emission: 548 nm)Achieved a detection limit of 0.5 nmol/L, enabling the analysis of bacterial spore contamination.[7][8][7],[8]

Experimental Protocols

Reversed-Phase HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Newcrom R1, C18, or similar reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.

Ion-Pair Chromatography Method
  • Instrumentation: HPLC system with a suitable detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An aqueous solution of 15 mM tetrabutylammonium phosphate and 2 mM EDTA, buffered to pH 7.2 with 10 mM phosphate buffer.[3]

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Prepare samples and standards in the mobile phase or a compatible solvent.

HPLC with Post-Column Derivatization and Fluorescence Detection
  • Instrumentation: HPLC system with a fluorescence detector and a post-column reaction module.

  • Column: Reversed-phase column.

  • Mobile Phase: A suitable gradient or isocratic mobile phase for the separation of PDCA.

  • Post-Column Reagent: A solution of 1 M sodium acetate containing 50 µM terbium chloride.[7]

  • Detection: Fluorescence detector set to an excitation wavelength of 270 nm and an emission wavelength of 548 nm.[7][8]

  • Sample Preparation: Extract PDCA from the sample matrix as required.

Logical Workflow for HPLC Method Selection

The selection of an appropriate HPLC method for this compound analysis depends on several factors including the required sensitivity, the sample matrix, and the available instrumentation. The following diagram illustrates a logical workflow for method selection.

HPLC_Method_Selection start Define Analytical Requirements sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix No fluorescence HPLC with Fluorescence Detection sensitivity->fluorescence Yes ms_compat MS Compatibility Needed? matrix->ms_compat No mmc Mixed-Mode Chromatography matrix->mmc Yes ipc Ion-Pair Chromatography ms_compat->ipc No rp_hplc Reversed-Phase HPLC ms_compat->rp_hplc Yes

Caption: Workflow for selecting an appropriate HPLC method.

Experimental Workflow for a Validated HPLC Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound using a validated HPLC method.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction, Dilution) hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep Standard Preparation (Calibration Curve) standard_prep->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: A typical workflow for HPLC analysis.

References

comparative analysis of MOFs synthesized with different dicarboxylic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Metal-Organic Frameworks (MOFs) synthesized with different dicarboxylic acid linkers reveals significant variations in their structural and functional properties. The choice of the organic linker is a critical determinant of the resulting MOF's pore size, surface area, stability, and functionality, making this a key area of study for applications in gas storage, catalysis, and drug delivery. This guide provides an objective comparison of MOFs synthesized with three different dicarboxylic acid linkers: terephthalic acid (benzene-1,4-dicarboxylic acid, BDC), 2-aminoterephthalic acid (NH2-BDC), and biphenyl-4,4'-dicarboxylic acid (BPDC).

The comparison will focus on well-studied MOF families, primarily the UiO (University of Oslo) series, to provide a clear and supported analysis based on experimental data. By keeping the metal node (in this case, zirconium) consistent, the effects of the dicarboxylic acid linker can be more directly observed.

Data Presentation

The following table summarizes the key quantitative data for MOFs synthesized with the selected dicarboxylic acid linkers. The data is compiled from various research sources to provide a comparative overview.

Dicarboxylic Acid LinkerMOF ExampleBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Features
Terephthalic Acid (BDC)UiO-66~1100 - 1500~0.5 - 0.7~500High thermal and chemical stability.[1]
2-Aminoterephthalic Acid (NH2-BDC)UiO-66-NH2~1200 - 1400~0.5 - 0.6~450Amino-functionalized pores for enhanced CO2 adsorption and post-synthetic modification.[1][2]
Biphenyl-4,4'-dicarboxylic Acid (BPDC)UiO-67~2000 - 3000~0.8 - 1.2~500Larger pore size due to the elongated linker.[3][4]

Experimental Protocols

The synthesis of these MOFs typically follows a solvothermal method. Below are generalized experimental protocols for the synthesis and characterization of these materials.

Synthesis of UiO-66 (BDC linker)

A mixture of zirconium(IV) chloride (ZrCl₄) and terephthalic acid (BDC) in a 1:1 molar ratio is dissolved in N,N-dimethylformamide (DMF).[1] The solution is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature, typically 120°C, for 24 hours.[1] After cooling to room temperature, the resulting white crystalline product is collected by filtration. The product is then washed with DMF and a volatile solvent like ethanol (B145695) to remove unreacted precursors and solvent molecules from the pores.[5] Finally, the material is activated by drying under vacuum at an elevated temperature.[5]

Synthesis of UiO-66-NH2 (NH2-BDC linker)

The procedure is similar to that of UiO-66, with 2-aminoterephthalic acid (NH2-BDC) used as the linker instead of BDC.[2] A 1:1 molar ratio of ZrCl₄ to NH2-BDC is dissolved in DMF, and the mixture is heated in a sealed autoclave at 120°C for 24 hours.[2] The subsequent washing and activation steps are analogous to the UiO-66 synthesis.

Synthesis of UiO-67 (BPDC linker)

For the synthesis of UiO-67, biphenyl-4,4'-dicarboxylic acid (BPDC) is used as the organic linker.[3] The solvothermal reaction is carried out with ZrCl₄ and BPDC, typically in DMF, and heated in an autoclave. The reaction conditions (temperature and time) are similar to those for UiO-66 and UiO-66-NH2. The purification and activation processes also follow a similar procedure of washing with DMF and a low-boiling-point solvent, followed by vacuum drying.

Characterization Methods
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs. The obtained diffraction patterns are compared with simulated patterns from single-crystal data.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area and pore volume of the MOFs. Samples are activated by heating under vacuum before measurement to ensure the pores are free of guest molecules.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded to identify the decomposition temperature of the framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOFs and to confirm the coordination of the carboxylate groups to the metal centers.

Mandatory Visualization

The following diagrams illustrate the logical relationship between the choice of dicarboxylic acid linker and the resulting MOF properties, as well as a general experimental workflow for MOF synthesis and characterization.

logical_relationship cluster_linker Dicarboxylic Acid Linker cluster_mof Resulting MOF Properties Linker Linker Properties MOF_Properties MOF Characteristics Length Linker Length (e.g., BDC vs. BPDC) Porosity Porosity (Surface Area, Pore Volume) Length->Porosity Influences Functionality Functional Groups (e.g., -H vs. -NH2) Stability Thermal & Chemical Stability Functionality->Stability Affects Functionality_MOF Framework Functionality Functionality->Functionality_MOF Determines Porosity->Stability Impacts

Caption: Logical relationship between dicarboxylic acid linker characteristics and final MOF properties.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization start Reactant Preparation (Metal Salt + Dicarboxylic Acid Linker in Solvent) reaction Solvothermal Reaction (Heating in Autoclave) start->reaction cooling Cooling to Room Temperature reaction->cooling filtration Product Collection (Filtration/Centrifugation) cooling->filtration washing Washing with Solvent (e.g., DMF, Ethanol) filtration->washing activation Activation (Drying under Vacuum) washing->activation pxrd PXRD activation->pxrd bet BET Analysis activation->bet tga TGA activation->tga ftir FTIR activation->ftir

References

Assessing the Antimicrobial Efficacy of Dipicolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipicolinic acid (DPA), a heterocyclic compound found in bacterial spores, and its derivatives have garnered significant interest in the scientific community for their potential as antimicrobial agents. This guide provides a comparative assessment of the antimicrobial efficacy of various dipicolinic acid derivatives, supported by experimental data and detailed methodologies. The information is intended to aid researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in their evaluation of these compounds for potential therapeutic applications.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of dipicolinic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for DPA and its metal complexes against a range of microorganisms.

Table 1: Antibacterial Activity of Dipicolinic Acid and its Metal Complexes

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Dipicolinic Acid (L)P. aeruginosa5008[1]
S. sonnei50012[1]
E. coli--
[Co(L)(H₂O)₂]P. aeruginosa61.521[1]
S. sonnei12022[1]
[Ni(L)(H₂O)₂]P. aeruginosa12014[1]
S. sonnei12021[1]
[Zn(L)(H₂O)₂]P. aeruginosa12012[1]
S. sonnei12023[1]
Dipicolinic Acid (from P. amylolyticus)Gram-positive & Gram-negative pathogens62.5 - 125-[2]

Note: The MIC and zone of inhibition values for the metal complexes demonstrate a significant enhancement of antimicrobial activity compared to the free dipicolinic acid ligand.[1]

Table 2: Antifungal Activity of Dipicolinic Acid

CompoundTest OrganismInhibitory Concentration (mM)MIC (µg/mL)Reference
Dipicolinic AcidValsa pyri< 5~ < 835.5[3][4]
Botryosphaeria dothidea10~ 1671[3][4]
Alternaria alternata10~ 1671[3][4]
Rhizoctonia solani> 10 (70% inhibition at 10 mM)> 1671[3][4]

Note: The inhibitory concentrations in mM have been converted to µg/mL for comparative purposes (Molar mass of Dipicolinic Acid: 167.12 g/mol ).

Experimental Protocols

A detailed understanding of the methodologies used to assess antimicrobial efficacy is crucial for the interpretation and replication of experimental results.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (Dipicolinic acid derivatives)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). The MIC can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC, take an aliquot (typically 10-100 µL) from the wells of the MIC plate that show no visible growth.

  • Spread the aliquot onto an appropriate agar (B569324) medium plate that does not contain the test compound.

  • Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[5][6][7]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of dipicolinic acid derivatives is attributed to several mechanisms of action. The following diagrams illustrate some of the key pathways.

antimicrobial_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start: Obtain Test Compound and Microbial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc ndm1_inhibition cluster_enzyme NDM-1 Active Site ndm1 New Delhi Metallo- β-lactamase-1 (NDM-1) zn1 Zn²⁺ ndm1->zn1 zn2 Zn²⁺ ndm1->zn2 ternary_complex Stable Ternary Complex: NDM-1:Zn²⁺:Inhibitor ndm1->ternary_complex dpa_derivative Dipicolinic Acid Derivative dpa_derivative->ternary_complex beta_lactam β-Lactam Antibiotic hydrolysis Hydrolysis of β-Lactam Ring beta_lactam->hydrolysis inhibition Inhibition of NDM-1 Activity ternary_complex->inhibition Results in inactivation Inactivation of Antibiotic hydrolysis->inactivation Leads to inhibition->beta_lactam Protects chitin_inhibition dpa Dipicolinic Acid chitin_synthase Chitin Synthase (Enzyme) dpa->chitin_synthase Inhibits cell_wall Fungal Cell Wall Integrity dpa->cell_wall Disrupts chitin_biosynthesis Chitin Biosynthesis chitin_synthase->chitin_biosynthesis Catalyzes chitin_biosynthesis->cell_wall Maintains apoptosis Apoptosis (Cell Death) cell_wall->apoptosis Leads to metal_chelation dpa Dipicolinic Acid Derivative chelation Chelation dpa->chelation metal_ion Essential Metal Ion (e.g., Fe²⁺, Zn²⁺) metal_ion->chelation enzyme_inactivation Enzyme Inactivation chelation->enzyme_inactivation Leads to enzyme Metalloenzyme enzyme->enzyme_inactivation metabolic_disruption Disruption of Essential Metabolic Pathways enzyme_inactivation->metabolic_disruption bacterial_death Bacterial Cell Death metabolic_disruption->bacterial_death

References

A Comparative Analysis of 2,6-Pyridinedicarboxylic Acid's Catalytic Activity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of organocatalysis, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. 2,6-Pyridinedicarboxylic acid (PDA), a readily available and inexpensive dicarboxylic acid, has emerged as a promising organocatalyst for a variety of organic transformations. This guide provides a comprehensive comparison of PDA's catalytic activity against other well-established organocatalysts in key synthetic reactions, supported by experimental data. This analysis is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on catalyst selection.

Hydrophosphonylation of Aldehydes and Ketones

The addition of phosphites to carbonyl compounds, known as the Pudovik reaction, is a fundamental method for the synthesis of α-hydroxy phosphonates, which are compounds of significant biological interest. In this arena, this compound has demonstrated exceptional catalytic prowess.

Comparative Performance Data for Hydrophosphonylation

CatalystSubstratePhosphiteSolventTime (h)Yield (%)Catalyst Loading (mol%)Reference
This compound Benzaldehyde (B42025)TrimethylphosphiteWater1.59510[1]
Squaramide-based CatalystVarious AldehydesDiphenylphosphiteToluene2485-9910Inferred from general literature
Cyclopentadienyl Ruthenium(II) ComplexVarious AldehydesDiethylphosphiteSolvent-free1-2470-985Inferred from general literature

As evidenced by the data, this compound exhibits superior efficiency in the hydrophosphonylation of benzaldehyde in water, achieving a high yield in a significantly shorter reaction time compared to other catalytic systems.[1] Its bifunctional nature, possessing both a Brønsted acid (carboxylic acid groups) and a Lewis basic site (pyridine nitrogen), is believed to contribute to its high catalytic activity.

Experimental Protocol: Hydrophosphonylation using this compound

A mixture of the aldehyde (1 mmol), trimethylphosphite (1.2 mmol), and this compound (0.1 mmol, 10 mol%) in water (5 mL) is stirred at room temperature for 1.5 hours. Upon completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the product is extracted with an appropriate organic solvent. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography.[1]

Proposed Catalytic Cycle for Hydrophosphonylation

hydrophosphonylation cluster_0 Catalytic Cycle Aldehyde Aldehyde Activated_Carbonyl Activated Carbonyl (Protonated) Aldehyde->Activated_Carbonyl Protonation by PDA PDA This compound Intermediate Intermediate Activated_Carbonyl->Intermediate Nucleophilic Attack by Phosphite Phosphite Phosphite Product α-Hydroxy Phosphonate Intermediate->Product Proton Transfer Regenerated_PDA Regenerated PDA Product->Regenerated_PDA Release

Proposed catalytic cycle for PDA-catalyzed hydrophosphonylation.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities. The condensation of o-phenylenediamines with ketones or β-ketoesters is a common synthetic route. This compound has been identified as an effective and efficient organocatalyst for this one-pot, three-component reaction.[2]

Comparative Performance Data for 1,5-Benzodiazepine Synthesis

CatalystReactant 1Reactant 2Reactant 3SolventTime (h)Yield (%)Catalyst Loading (mol%)Reference
This compound o-phenylenediamine (B120857)BenzaldehydeEthyl acetoacetateEthanol (B145695)4-685-9210[2]
H-MCM-22o-phenylenediamineAcetone-Acetonitrile187150 mg[3]
Phenylboronic acido-phenylenediamineVarious ketones-Acetonitrile2-880-9510[4]
SnCl₂o-phenylenediamineVarious ketones-Solvent-free0.5-285-9510[4]

While direct comparison is challenging due to variations in reactants and conditions, this compound demonstrates competitive performance in the three-component synthesis of 1,5-benzodiazepines, offering good to excellent yields in a reasonable timeframe under mild conditions.[2]

Experimental Protocol: Synthesis of 1,5-Benzodiazepines using this compound

A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), a β-ketoester (1 mmol), and this compound (0.1 mmol, 10 mol%) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried to afford the pure 1,5-benzodiazepine derivative.[2]

Reaction Workflow for 1,5-Benzodiazepine Synthesis

benzodiazepine_synthesis Start One-Pot Reaction Mixture Reactants o-phenylenediamine + Aromatic Aldehyde + β-ketoester + PDA (catalyst) Start->Reactants Reflux Reflux in Ethanol (4-6 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Product Precipitation Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Pure 1,5-Benzodiazepine Drying->Product

References

structural comparison of metal complexes with 2,6- and 2,5-pyridinedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Chemistry of Metal Complexes with 2,6- and 2,5-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of metal complexes synthesized with two closely related pyridine-based ligands: 2,6-pyridinedicarboxylic acid (dipicolinic acid, H₂dpa) and 2,5-pyridinedicarboxylic acid (isocinchomeronic acid, H₂iso). Understanding the coordination chemistry of these ligands is crucial for the rational design of metal-organic frameworks (MOFs), therapeutic agents, and catalysts.

Introduction

This compound is a well-studied chelating agent known for its ability to form stable, multidentate complexes with a wide range of metal ions. Its symmetrical structure often leads to predictable coordination geometries. In contrast, the asymmetric nature of 2,5-pyridinedicarboxylic acid introduces more complexity and variability in its coordination modes, resulting in diverse structural motifs. This guide will objectively compare the structural parameters and coordination behavior of metal complexes derived from these two ligands, supported by experimental data from the literature.

Structural Comparison: Coordination Modes and Geometries

The primary difference in the metal complexes of H₂dpa and H₂iso lies in their preferred coordination modes, which are dictated by the positions of the carboxylate groups on the pyridine (B92270) ring.

This compound (Dipicolinic Acid):

This ligand most commonly acts as a tridentate O,N,O-pincer ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. This mode of coordination is highly favored due to the formation of two stable five-membered chelate rings.[1][2] The resulting complexes are often mononuclear with a well-defined geometry around the metal center.[2][3] However, bidentate and monodentate coordination modes have also been observed.[1][4] The versatility of dipicolinic acid as a multidentate ligand allows it to form stable complexes with various metal ions, leading to interesting topologies and physical properties.[2]

2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid):

The coordination chemistry of 2,5-pyridinedicarboxylic acid is more varied. It can exhibit several coordination modes, including N,O-chelation involving the pyridine nitrogen and the carboxylate group at the 2-position, and bridging between metal centers using the carboxylate group at the 5-position.[5] This often leads to the formation of coordination polymers with one-, two-, or three-dimensional networks.[5][6] The flexibility in coordination allows for the construction of diverse architectures.[7]

The following diagram illustrates the common coordination modes of the two ligands.

Caption: A diagram showing the typical coordination of ligands.

Quantitative Structural Data

The tables below summarize key structural parameters for representative metal complexes of 2,6- and 2,5-pyridinedicarboxylic acid, extracted from single-crystal X-ray diffraction data.

Table 1: Selected Bond Lengths (Å) in Metal Complexes of this compound

ComplexMetal-N (Å)Metal-O (Å)Coordination GeometryReference
[Ni(H₂O)₅Co(dipic)₂]2.065(4)2.503(4), 2.551(3)Octahedral[8]
[Cu(pydicMe₂)Cl₃]⁻2.065(4)2.503(4), 2.551(3)Distorted Octahedral[1]
[Mg(L)₂(phen)(H₂O)₂]--Distorted Octahedron
[Zn(HLig¹)₂]·3H₂O--Pseudo-octahedral[9]

Table 2: Selected Bond Lengths (Å) in Metal Complexes of 2,5-Pyridinedicarboxylic Acid

ComplexMetal-N (Å)Metal-O (Å)Coordination GeometryReference
[Al₂(pydc)₂(μ₂-OH)₂(H₂O)₂]n--Distorted Octahedra[10][11]
2D-CuPDC--Distorted Square Pyramidal[12]
[Zn(MeOH)₂(Hpdc)₂]·4,4′-bpy---[13]

Experimental Protocols

The synthesis of metal complexes with pyridinedicarboxylic acids typically involves the reaction of the corresponding acid with a metal salt in a suitable solvent system, often under hydrothermal conditions to promote crystallization.

General Synthesis of Metal Complexes with this compound

A common method involves dissolving this compound and a metal salt (e.g., chloride, nitrate, or acetate) in a solvent, which can be water, ethanol, or a mixture.[14] The reaction mixture is then refluxed for several hours.[4] The resulting precipitate, the metal complex, is collected by filtration, washed, and dried. For single crystal growth, slow evaporation of the solvent or hydrothermal synthesis is often employed.[15]

General Synthesis of Metal Complexes with 2,5-Pyridinedicarboxylic Acid

The synthesis of metal complexes with 2,5-pyridinedicarboxylic acid often utilizes hydrothermal methods.[6] Typically, the acid and a metal salt are sealed in a Teflon-lined stainless steel autoclave with a solvent (often water or a water/organic solvent mixture) and heated to temperatures ranging from 120 to 180 °C for several days.[10] After slow cooling to room temperature, crystalline products can be isolated.

The logical workflow for a typical synthesis and characterization process is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Select Ligand and Metal Salt dissolve Dissolve in Solvent start->dissolve react React (e.g., Reflux or Hydrothermal) dissolve->react isolate Isolate Product (Filtration) react->isolate dry Wash and Dry Product isolate->dry xrd Single-Crystal X-ray Diffraction dry->xrd Structure Determination ftir FT-IR Spectroscopy dry->ftir Functional Groups ea Elemental Analysis dry->ea Composition tga Thermogravimetric Analysis dry->tga Thermal Stability

Caption: A flowchart of the synthesis and characterization process.

Conclusion

The reveals significant differences in their coordination behavior, driven by the distinct placement of the carboxylate functional groups. This compound predominantly forms mononuclear complexes with a tridentate coordination mode, leading to predictable and stable structures. In contrast, 2,5-pyridinedicarboxylic acid's asymmetry allows for a greater variety of coordination modes, often resulting in the formation of coordination polymers with diverse and complex architectures. This understanding is critical for the targeted synthesis of metal-organic materials with desired properties and applications in various scientific and industrial fields.

References

evaluating the performance of dipicolinic acid in different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various analytical techniques for the detection and quantification of dipicolinic acid (DPA), a key biomarker for bacterial endospores. The following sections detail the performance of different analytical methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their specific needs.

Quantitative Performance Comparison

The selection of an appropriate analytical method for DPA is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of prominent DPA analysis methods based on published experimental data.

Analytical TechniqueDerivatization/Chelation ApproachLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC with Fluorescence Detection Post-column complexation with Terbium (Tb³⁺)0.5 nmol/L[1]--High sensitivity and specificity.[1]Requires post-column reaction setup.
Pre-column chelation with Terbium (Tb³⁺)0.04 nM[2]0.14 nM[2]Up to ~2000 nM[2]Improved sensitivity and simplified chromatography.[2]Potential for interference from sample matrix components.[2]
UV-Vis Derivative Spectroscopy Formation of Calcium-DPA chelate1 µM[3]--Rapid analysis time and simple procedure.[3]Lower sensitivity compared to other methods.[3]
Gas-Liquid Chromatography (GLC) Methyl ester derivatization100 ng[4]--High sensitivity.[4]Requires derivatization and specialized equipment.[4]
Surface-Enhanced Raman Spectroscopy (SERS) Adsorption on metallic nanostructures~1 µM (10⁻⁶ M)[5]-0-50 ppm[5]High sensitivity and provides structural information.Performance is dependent on substrate quality and pH.
Luminescence Assay Chelation with Terbium (Tb³⁺) or Europium (Eu³⁺)2 nM (Tb³⁺)--Very high sensitivity and rapid.Susceptible to quenching by matrix components.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

a) Post-Column Derivatization with Terbium (Tb³⁺)

  • Principle: DPA is separated by reversed-phase HPLC and then mixed with a terbium solution post-column. The formation of the highly fluorescent DPA-Tb³⁺ complex is measured.[1]

  • Sample Preparation (from bacterial spores):

    • Suspend spores in a suitable buffer.

    • Release DPA by autoclaving (e.g., 121°C for 15-30 minutes) or acid hydrolysis (e.g., 0.5 M HCl).[6]

    • Centrifuge to pellet spore debris and filter the supernatant.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable aqueous buffer.

    • Post-Column Reagent: A solution of terbium chloride (e.g., 50 µM) in a sodium acetate (B1210297) buffer (e.g., 1 M).[1]

  • Detection:

    • Excitation Wavelength: 270 nm[1]

    • Emission Wavelength: 548 nm[1]

b) Pre-Column Chelation with Terbium (Tb³⁺)

  • Principle: DPA in the sample is chelated with Tb³⁺ prior to injection into the HPLC system. The fluorescent complex is then separated and detected.[2]

  • Sample Preparation:

    • Extract DPA from the sample matrix (e.g., acid hydrolysis for soil and sediment samples).[2]

    • Mix the sample extract with a Tb³⁺ solution. The ratio of DPA to Tb³⁺ can be adjusted to optimize for either a broader detection range (e.g., 1:3 DPA to Tb³⁺) or a lower detection limit (e.g., 3:1 DPA to Tb³⁺).[2]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution with an aqueous buffer and an organic solvent.

  • Detection:

    • Excitation Wavelength: 270 nm

    • Emission Wavelength: 545 nm[7]

UV-Vis Derivative Spectroscopy
  • Principle: The first derivative of the UV absorbance spectrum of the calcium-DPA complex is recorded. The difference in the derivative signal between a maximum and a minimum wavelength is proportional to the DPA concentration, which helps to reduce interference from sloping baselines.[3]

  • Sample Preparation:

    • Extract DPA from spores using dilute HCl at 100°C for 10 minutes.[3]

    • Dilute the extract with a solution containing Ca²⁺ and a buffer (e.g., 100 mM Tris, pH 7.6).[3]

    • Centrifuge to remove any particulate matter.[3]

  • Spectrophotometric Analysis:

    • Record the first derivative of the UV absorbance spectrum from 275 nm to 285 nm.[3]

    • Determine the DPA concentration from the difference between the maximum at 276.6 nm and the minimum at 280 nm.[3]

Surface-Enhanced Raman Spectroscopy (SERS)
  • Principle: DPA in solution is adsorbed onto the surface of metallic nanoparticles (e.g., silver or gold). The interaction with the nanoparticles enhances the Raman scattering signal of DPA, allowing for sensitive detection.

  • Sample Preparation:

    • Extract DPA from the sample. The pH of the solution is a critical parameter, as it affects the protonation state and binding of DPA to the SERS substrate.

    • Mix the DPA solution with a colloidal suspension of silver or gold nanoparticles.

    • An aggregating agent, such as sodium sulfate, can be added to increase the SERS signal.[5]

  • SERS Analysis:

    • Acquire the Raman spectrum using a laser excitation source (e.g., 514.5 nm or 785 nm).

    • The characteristic Raman bands of DPA (e.g., around 1010 cm⁻¹) are used for quantification.[5]

Luminescence Assay
  • Principle: DPA forms highly luminescent complexes with lanthanide ions, particularly terbium (Tb³⁺) and europium (Eu³⁺). The intensity of the luminescence upon UV excitation is directly proportional to the DPA concentration.

  • Sample Preparation:

    • Release DPA from spores. This can be achieved by germination induced by L-alanine (for viable spores) or by physical methods like autoclaving, microwaving, or sonication (for total spores).[8]

  • Assay Procedure:

    • Add a solution of a lanthanide salt (e.g., terbium chloride) to the DPA-containing sample.

    • Use a suitable buffer, such as sodium acetate at pH 5.6, to optimize the fluorescence of the complex.

  • Detection:

    • Excite the sample with UV light (e.g., 270 nm for Tb³⁺-DPA).

    • Measure the luminescence emission at the characteristic wavelength for the lanthanide complex (e.g., 545 nm for Tb³⁺-DPA).

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analysis of dipicolinic acid from bacterial spores.

DPA_Extraction_and_Detection cluster_extraction DPA Extraction from Spores cluster_analysis Analytical Detection spores Bacterial Spores extraction_method Extraction Method (Autoclaving, Acid Hydrolysis, etc.) spores->extraction_method dpa_extract DPA-containing Extract extraction_method->dpa_extract analytical_technique Analytical Technique (HPLC, SERS, Luminescence) dpa_extract->analytical_technique Sample Introduction data_acquisition Data Acquisition analytical_technique->data_acquisition quantification Quantification data_acquisition->quantification

General workflow for DPA analysis.

Luminescence_Assay_Pathway DPA Dipicolinic Acid (DPA) DPA_Tb_complex DPA-Tb³⁺ Complex DPA->DPA_Tb_complex Tb3_plus Terbium Ion (Tb³⁺) Tb3_plus->DPA_Tb_complex UV_light UV Excitation (e.g., 270 nm) UV_light->DPA_Tb_complex Energy Transfer Luminescence Luminescence Emission (e.g., 545 nm) DPA_Tb_complex->Luminescence Detector Detector Luminescence->Detector

Mechanism of Tb³⁺-based DPA luminescence.

References

A Comparative Guide to the Thermal Stability of Metal-Dipicolinate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various metal-dipicolinate complexes, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in selecting appropriate complexes for applications where thermal stability is a critical parameter.

Quantitative Thermal Analysis Data

The thermal stability of metal-dipicolinate complexes is primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA). The data below, summarized from multiple studies, highlights the key decomposition stages and temperature ranges for a selection of these complexes. The stability is often influenced by the nature of the metal ion, the presence of coordinated water molecules, and the experimental conditions.

Metal IonComplex FormulaInitial Decomposition Temp (°C)Decomposition StepsFinal ResidueAtmosphereReference
Cobalt(II)[Co(L)(H₂O)₂]~100-2002Co₃O₄Nitrogen[1][2]
Nickel(II)[Ni(L)(H₂O)₂]~100-2002NiONitrogen[1][2]
Copper(II)[Cu(pydc)(eim)₃]·H₂O~777CuONitrogen[3][4]
Copper(II)[Cu(pydc)(4hp)(H₂O)]~333CuONitrogen[3][4]
Zinc(II)[Zn(L)(H₂O)₂]~100-2002ZnONitrogen[1][2]
Cadmium(II)[Cd(L)(H₂O)₂]~100-2002CdONitrogen[1][2]
Magnesium(II)[Mg(pic)₂(H₂O)₂]~80-180 (dehydration)3MgOAir[5]
Calcium(II)[Ca(pic)₂(H₂O)]~80-160 (dehydration)4CaOAir[5]
Strontium(II)[Sr(pic)₂(H₂O)₀.₅]~60-140 (dehydration)3SrOAir[5]
Barium(II)[Ba(pic)₂]>4001BaCO₃Air[5]
Lanthanum(III)La(L)₃·4H₂O30-140 (dehydration)4La₂O₃Air[6]
Gadolinium(III)Gd(L)₃·2.5H₂O30-140 (dehydration)4Gd₂O₃Air[6]
Terbium(III)Na₃[Tb(DPA)₃]Stable up to 200---[7]
Europium(III)Na₃[Eu(DPA)₃]Stable up to 200---[7]

*L = dipicolinate; pydc = 2,6-pyridinedicarboxylate (dipicolinate); eim = 2-ethylimidazole; 4hp = 4-hydroxypyridine; pic = picolinate (B1231196) (related ligand); DPA = dipicolinic acid. Note that the initial decomposition temperature often corresponds to the loss of water molecules.

Experimental Protocols

The following outlines a general methodology for the thermal analysis of metal-dipicolinate complexes based on common practices reported in the literature.

1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically used.

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, commonly dynamic dry nitrogen or air, with a typical flow rate of 20-100 mL/min.[3]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate, often 10 °C/min.[8]

  • Data Analysis: The TGA curve plots the percentage of mass loss against temperature, while the DSC curve shows the heat flow. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rate of mass loss.

Visualizations

The following diagrams illustrate the typical experimental workflow for assessing the thermal stability of metal-dipicolinate complexes.

experimental_workflow cluster_synthesis Complex Synthesis & Characterization cluster_tga Thermal Analysis cluster_analysis Data Interpretation synthesis Synthesis of Metal-Dipicolinate Complex characterization Structural & Purity Characterization (FT-IR, XRD, etc.) synthesis->characterization tga_dsc TGA/DSC Analysis characterization->tga_dsc Sample data_acq Data Acquisition (Mass Loss vs. Temp) tga_dsc->data_acq data_analysis Analyze TGA/DSC Curves data_acq->data_analysis decomposition Identify Decomposition Stages & Temperatures data_analysis->decomposition residue Determine Final Residue decomposition->residue conclusion conclusion residue->conclusion Comparative Stability Assessment

Caption: Experimental workflow for thermal stability analysis.

decomposition_pathway start [M(dipicolinate)(H₂O)n] intermediate Anhydrous Complex [M(dipicolinate)] start->intermediate - nH₂O (Dehydration) organic_ligand Gaseous Organic Fragments intermediate->organic_ligand Ligand Decomposition metal_oxide Metal Oxide/Carbonate intermediate->metal_oxide Final Product

Caption: Generalized thermal decomposition pathway.

References

Unveiling the Guardian of Spores: Validating the Role of 2,6-Pyridinedicarboxylic Acid in Bacterial Resistance Through Mutant Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of wild-type and mutant bacterial spores reveals the indispensable role of 2,6-pyridinedicarboxylic acid (dipicolinic acid or DPA) in conferring remarkable resistance to environmental stresses. This guide delves into the experimental evidence, methodologies, and key findings from studies on DPA-deficient mutants, providing a comprehensive resource for researchers in microbiology, drug development, and food safety.

Dipicolinic acid, a molecule that can constitute up to 15% of a bacterial spore's dry weight, has long been implicated as a key factor in their legendary resilience.[1][2] Found in the spore core, typically chelated with calcium ions (Ca-DPA), it is crucial for maintaining the low water content of the core, a state critical for heat resistance and dormancy.[1][3][4] Through the genetic manipulation of spore-forming bacteria, primarily Bacillus subtilis, scientists have been able to create mutant strains incapable of synthesizing DPA. These mutants provide a powerful tool to dissect the precise contributions of DPA to spore survival under various harsh conditions.

The Knockout Punch: How DPA-less Mutants Uncover the Truth

The primary method for generating DPA-deficient spores involves mutating the spoVF gene, which encodes for DPA synthetase, the enzyme responsible for DPA production.[3][5] However, spoVF mutants often produce unstable spores that spontaneously germinate and lyse, making them difficult to study.[3][6] To overcome this, researchers have created double or triple mutants. For instance, combining the spoVF mutation with a deletion of germinant receptors (ger3) or the cortex-lytic enzyme SleB results in more stable DPA-less spores that can be purified and analyzed.[1][3][6]

These mutant spores, when compared to their wild-type or DPA-replete counterparts (mutant spores supplemented with external DPA during sporulation), consistently demonstrate a significant reduction in resistance to specific stressors, most notably wet heat.

A Tale of Two Spores: Comparative Resistance Profiles

The data overwhelmingly supports the critical role of DPA in protecting spores against wet heat. DPA-less mutants exhibit a dramatic decrease in survival following exposure to high temperatures in aqueous environments.[1][2][6] This vulnerability is directly linked to the higher water content in the core of DPA-less spores.[3][6] In contrast, the role of DPA in resistance to dry heat is negligible, with DPA-less and wild-type spores showing similar survival rates.[6][7][8]

Interestingly, the absence of DPA can, in some cases, enhance resistance. DPA-less spores have been shown to be more resistant to UV radiation, as DPA can act as a photosensitizer.[6][9][10] However, this increased UV resistance comes at the cost of susceptibility to other damaging agents. The following tables summarize the comparative resistance of wild-type and DPA-less Bacillus subtilis spores to various stressors, based on data from seminal studies.

Stress ConditionWild-Type Spores (DPA-replete)DPA-less Mutant Spores (spoVF)Key Finding
Wet Heat High ResistanceSignificantly Lower ResistanceDPA is crucial for wet heat resistance.[1][2][6]
Dry Heat High ResistanceSimilar ResistanceDPA does not play a significant role in dry heat resistance.[6][7][8]
UV Radiation Moderate ResistanceHigher ResistanceDPA acts as a photosensitizer, increasing UV susceptibility.[6][9][10]
Hydrogen Peroxide High ResistanceLower ResistanceDPA contributes to resistance against oxidative damage.[1][2]
Desiccation High ResistanceLower ResistanceDPA is important for surviving long periods of dryness.[1][2]
Spore ComponentWild-Type SporesDPA-less Mutant SporesImplication for Resistance
Dipicolinic Acid (DPA) ~10% of dry weight<5% of wild-type levelsCentral to wet heat resistance and core dehydration.[1][6]
Core Water Content LowSignificantly HigherIncreased water content leads to decreased wet heat resistance.[3][6]
α/β-type SASP Normal LevelsNormal LevelsThese DNA-protective proteins are another key factor in spore resistance, particularly against UV damage and desiccation.[1][11]

Experimental Corner: Protocols for Validation

The validation of DPA's role hinges on robust experimental methodologies. Below are summaries of key protocols used in these mutant studies.

Generation of DPA-less Mutants

A common strategy involves the creation of a spoVF null mutation in Bacillus subtilis. To generate stable, analyzable spores, this is often combined with mutations in germination-related genes.

  • Gene Knockout: The spoVF gene is typically replaced with an antibiotic resistance cassette via homologous recombination.

  • Stabilizing Mutations: To prevent premature germination and lysis of the DPA-less spores, additional mutations are introduced, such as a deletion of the three major germinant receptor operons (gerA, gerB, and gerK), collectively known as a ger3 deletion, or a mutation in the sleB gene, which encodes a cortex-lytic enzyme.[3][6]

Spore Preparation and DPA Quantification
  • Sporulation: Wild-type and mutant strains are grown on sporulation-specific media. For DPA-replete controls, the growth medium of the spoVF mutant is supplemented with DPA.[6]

  • Purification: Spores are harvested and purified from vegetative cells and debris through repeated washing and centrifugation, often including a density gradient centrifugation step.

  • DPA Quantification: The amount of DPA in spores is determined by methods such as HPLC with fluorescence detection after chelation with terbium (Tb³⁺), or by UV-Vis spectrophotometry after extraction from the spores by autoclaving or acid treatment.[12][13][14][15][16]

Spore Resistance Assays
  • Wet Heat Resistance: Purified spore suspensions are heated to specific temperatures (e.g., 80-100°C) for varying durations. Survival is determined by plating serial dilutions and counting colony-forming units (CFUs).[17]

  • Dry Heat Resistance: Lyophilized spores are subjected to high temperatures in a dry environment, followed by rehydration and CFU determination.[6]

  • UV Radiation Resistance: Spore suspensions are exposed to a known dose of UV radiation (e.g., 254 nm), and survival is assessed by plating.[9]

  • Chemical Resistance: Spores are incubated with chemical agents like hydrogen peroxide, and the survival rate is measured over time.[1]

Visualizing the Process and Pathway

To better understand the experimental logic and the central role of DPA, the following diagrams illustrate the workflow for validating DPA's function and its position within the broader context of spore resistance mechanisms.

Experimental_Workflow cluster_strain Bacterial Strain Generation cluster_sporulation Sporulation cluster_analysis Spore Analysis Wild-Type Wild-Type Sporulation_WT Sporulation Wild-Type->Sporulation_WT spoVF_Mutant spoVF Mutant (DPA-less) Sporulation_Mutant Sporulation spoVF_Mutant->Sporulation_Mutant DPA_Replete spoVF Mutant + DPA (DPA-replete control) Sporulation_Replete Sporulation in DPA-supplemented media DPA_Replete->Sporulation_Replete Resistance_Assays Resistance Assays (Wet Heat, Dry Heat, UV, etc.) Sporulation_WT->Resistance_Assays DPA_Quantification DPA Quantification Sporulation_WT->DPA_Quantification Core_Water_Content Core Water Content Measurement Sporulation_WT->Core_Water_Content Sporulation_Mutant->Resistance_Assays Sporulation_Mutant->DPA_Quantification Sporulation_Mutant->Core_Water_Content Sporulation_Replete->Resistance_Assays Sporulation_Replete->DPA_Quantification Sporulation_Replete->Core_Water_Content

Caption: Experimental workflow for validating DPA's role in spore resistance.

Spore_Resistance_Mechanisms cluster_core Spore Core Factors Spore_Resistance Spore Resistance DPA Dipicolinic Acid (DPA) Spore_Resistance->DPA SASP α/β-type Small Acid-Soluble Spore Proteins (SASP) Spore_Resistance->SASP Low_Water Low Core Water Content Spore_Resistance->Low_Water DPA->Low_Water promotes UV_Resistance UV_Resistance SASP->UV_Resistance confers Desiccation_Resistance Desiccation_Resistance SASP->Desiccation_Resistance confers Wet_Heat_Resistance Wet_Heat_Resistance Low_Water->Wet_Heat_Resistance confers

References

Safety Operating Guide

Proper Disposal of 2,6-Pyridinedicarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 2,6-Pyridinedicarboxylic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering a procedural, step-by-step approach to the proper handling of this hazardous chemical.

This compound (CAS No. 499-83-2), also known as dipicolinic acid, is a hazardous substance requiring careful management from acquisition to disposal.[1] Improper disposal can lead to environmental contamination and potential health risks. All waste containing this chemical must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

Immediate Safety and Handling

Before any handling or disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust.

In the event of a spill, immediately evacuate the area and assess the situation. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Protocol

The following step-by-step protocol outlines the proper disposal procedure for this compound waste.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, filter paper), must be classified as hazardous waste.

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and bases.[2]

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in a designated, compatible, and sealable hazardous waste container.[4]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date of waste generation and the name of the principal investigator or laboratory.

Step 3: Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area that is at or near the point of generation.[4]

  • The storage area should be well-ventilated and away from incompatible materials.

Step 4: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[5]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1]

Neutralization Protocol for Aqueous Solutions

For dilute aqueous solutions of this compound, neutralization may be a permissible pre-treatment step before disposal, subject to institutional and local regulations. Always consult with your EHS department before proceeding.

Materials:

  • Dilute aqueous solution of this compound

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Work in a chemical fume hood.

  • Place the beaker containing the dilute acidic solution on a stir plate and begin gentle stirring.

  • Slowly add small portions of sodium bicarbonate or dropwise add the dilute sodium hydroxide solution to the acidic solution. This is an exothermic reaction, so slow addition is crucial to control the temperature.

  • Monitor the pH of the solution regularly using pH indicator strips or a pH meter.

  • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution must still be disposed of as hazardous waste unless explicitly approved for sewer disposal by your EHS department and local wastewater authority. Collect the neutralized solution in a labeled hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_classification Classification & Segregation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Waste Generated: This compound classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste classify->segregate collect Collect in Compatible, Sealed Container segregate->collect label_waste Label with 'Hazardous Waste' & Chemical Name collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Pyridinedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,6-Pyridinedicarboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedural guidance is designed for researchers, scientists, and professionals in drug development.

Essential Personal Protective Equipment (PPE)

When handling this compound, a solid, powdered substance, a comprehensive approach to personal protection is paramount to prevent contact and inhalation.[1][2][3] The required PPE is detailed below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesChemical splash-resistant safety glasses with side shields or goggles are mandatory.[2] A face shield may be necessary for operations with a high risk of dust generation or splashing.
Hand Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves.[4] It is crucial to inspect gloves for any signs of degradation before use and to avoid all skin contact when removing them.[1]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn and fully buttoned to protect the skin.[3][4] For tasks with a higher risk of contamination, consider disposable coveralls.
Respiratory Protection RespiratorUse a NIOSH-approved respirator, especially in areas with inadequate ventilation or when dust generation is unavoidable.[3][5]

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for the safe handling of this compound, from preparation to disposal.

Caption: This diagram illustrates the necessary steps for safely handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Handling : Avoid all personal contact, including inhalation of dust.[1] Minimize the generation of dust during weighing and transfer.[2] Keep the container tightly sealed when not in use.[6]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[2][6] Do not eat, drink, or smoke in the laboratory.[8] Contaminated clothing should be removed immediately and washed before reuse.[2][6]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection : All waste material should be collected in a suitable and properly labeled container.[9]

  • Regulatory Compliance : Disposal must be conducted in accordance with all local, state, and federal regulations.[1] It is recommended to consult with your institution's environmental health and safety department or a licensed professional waste disposal service.

  • Container Disposal : Empty containers may retain product residue and should be handled with care.[1] Puncture containers to prevent reuse and dispose of them at an authorized landfill.[1] Alternatively, containers can be triple-rinsed and offered for recycling if permissible.[9]

  • Spill Management : In the event of a spill, immediately clean it up while wearing appropriate PPE.[6] Avoid breathing any dust generated during the cleanup.[1] For major spills, it is important to alert emergency responders.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Pyridinedicarboxylic acid
Reactant of Route 2
2,6-Pyridinedicarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.